(1R,2R,3S)-3-Aminocyclopentane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,3S)-3-aminocyclopentane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4+,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOEJULKZXSPK-VPENINKCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@H]1N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol physical properties
The following in-depth technical guide details the physicochemical properties, structural analysis, and synthetic methodologies for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol .
Executive Summary
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a highly functionalized chiral aminocyclitol. Structurally, it features a cyclopentane core decorated with three contiguous stereocenters: two hydroxyl groups and one amino group. This specific stereoisomer serves as a critical scaffold in the development of carbocyclic nucleosides (bio-isosteres of natural nucleosides where the oxygen of the furanose ring is replaced by a methylene group) and glycosidase inhibitors . Its rigid carbocyclic framework offers enhanced metabolic stability compared to furanose-based analogues, making it a high-value target in antiviral and anticancer drug discovery.
Structural Identity & Stereochemistry
The precise stereochemical configuration is the defining feature of this molecule's biological activity.
-
IUPAC Name: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol[1]
-
CAS Number (Racemate): 1932503-56-4 (Reference for physical data proxies)
-
Molecular Formula: C₅H₁₁NO₂[1]
-
Molecular Weight: 117.15 g/mol
Stereochemical Analysis
The (1R,2R,3S) designation dictates the relative orientation of the substituents on the cyclopentane ring. Due to the ring's puckering (envelope conformation), the substituents adopt specific spatial relationships:
-
C1-OH (R) & C2-OH (R): The (R,R) configuration in a 1,2-disubstituted cyclopentane implies a trans relationship. One hydroxyl group is oriented "up" (wedge) relative to the ring plane, while the other is "down" (dash).
-
C2-OH (R) & C3-NH₂ (S): The relationship between the C2 hydroxyl and C3 amine depends on the specific priorities, but generally, this configuration in a trans-diol system often places the amine cis to the C1-hydroxyl and trans to the C2-hydroxyl, or vice versa depending on the specific envelope conformation.
Conformational Lock: Unlike flexible linear amino alcohols, the cyclopentane ring constrains the rotation of the C-C bonds, locking the hydroxyl and amino groups into a fixed vector. This pre-organization lowers the entropic penalty upon binding to enzyme active sites (e.g., glycosidases).
Caption: Logical stereochemical connectivity of the (1R,2R,3S) isomer showing the trans-diol core.
Physicochemical Profile
The following data aggregates predicted values and experimental data from closely related aminocyclopentane isomers (HCl salts) where direct experimental data for the specific free base is rare.
Table 1: Physical Properties
| Property | Value (Predicted/Experimental) | Context & Causality |
| Physical State | Solid (Hygroscopic) | High density of H-bond donors/acceptors leads to strong intermolecular forces. |
| Melting Point (HCl Salt) | 180 – 185 °C | Ionic lattice energy of the hydrochloride salt stabilizes the solid phase significantly compared to the free base. |
| Boiling Point (Free Base) | ~245 – 248 °C | Predicted at 760 mmHg. High BP due to extensive hydrogen bonding network. |
| Density | 1.25 ± 0.1 g/cm³ | Compact, dense packing of the carbocyclic ring. |
| Solubility (Water) | Very High (>100 mg/mL) | The ratio of polar groups (2 OH, 1 NH₂) to carbon atoms (5) makes this molecule highly hydrophilic. |
| Solubility (Organic) | DMSO, Methanol (Moderate) | Soluble in polar protic/aprotic solvents; insoluble in non-polar solvents (Hexane, Et₂O). |
| pKa (Conjugate Acid) | 9.2 – 9.6 | The amino group is basic. The inductive effect of the vicinal hydroxyls may slightly lower the pKa compared to cyclopentylamine (10.6). |
| LogP | -1.8 to -2.1 | Highly polar; does not passively diffuse well across lipid bilayers without transport mechanisms. |
| Optical Rotation | Specific to enantiomer | Requires experimental determination; typically non-zero for pure (1R,2R,3S). |
Synthetic Methodologies
Synthesis of the specific (1R,2R,3S) isomer requires strategies that differentiate between syn (cis) and anti (trans) addition. The Epoxide Ring-Opening Strategy is the most reliable method to achieve the trans-diol configuration inherent to the (1R,2R) stereochemistry.
Protocol: Epoxide Ring-Opening Route
This route utilizes the trans-diaxial opening of an epoxide to establish the trans-diol geometry.
Reagents:
-
Precursor: N-Boc-3-aminocyclopentene (derived from Vince Lactam or Cyclopentadiene).
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA).
-
Hydrolysis: Perchloric acid (HClO₄) or NaOH.
Step-by-Step Methodology:
-
Epoxidation (Stereocontrol):
-
Dissolve N-Boc-3-aminocyclopentene in Dichloromethane (DCM) at 0°C.
-
Add m-CPBA (1.2 equiv). The bulky Boc group typically directs epoxidation to the syn face relative to the amine (due to H-bonding) or anti (steric), depending on conditions. For (1R,2R,3S), we target the specific diastereomer.
-
Mechanism:[1][2] The concerted "Butterfly Mechanism" of m-CPBA delivers oxygen to the double bond.
-
Result: N-Boc-3-aminocyclopentane-1,2-epoxide.
-
-
Epoxide Hydrolysis (Trans-Diol Formation):
-
Treat the epoxide with dilute aqueous acid (e.g., 0.1 M HClO₄ in THF/Water).
-
Causality: Acid-catalyzed ring opening proceeds via an S_N2-like back-side attack of water on the protonated epoxide.
-
Critical Stereocontrol: This inversion of configuration at the site of attack guarantees the trans (1R,2R) relationship of the resulting hydroxyl groups.
-
-
Deprotection:
-
Remove the Boc group using 4M HCl in Dioxane or Trifluoroacetic acid (TFA).
-
Precipitate the product as the Hydrochloride salt to ensure stability.
-
Caption: Synthetic pathway utilizing epoxide ring-opening to enforce trans-diol stereochemistry.
Analytical Characterization
To validate the identity of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O):
-
H-1 & H-2 (Methine protons on C-OH): Look for signals between 3.8 – 4.2 ppm. The coupling constant (
) between H1 and H2 is critical. A small value (< 5 Hz) typically indicates a trans-diequatorial relationship (depending on ring pucker), whereas a larger indicates trans-diaxial. -
H-3 (Methine proton on C-NH₂): Typically found around 3.2 – 3.5 ppm.
-
-
¹³C NMR:
-
Three distinct signals in the 70–80 ppm range (C-OH) and 50–60 ppm range (C-NH₂).
-
Mass Spectrometry (MS)
-
ESI-MS: Positive mode (
) = 118.1 m/z. -
Fragmentation often shows loss of water (
) and ammonia ( ).
Pharmaceutical Applications
Carbocyclic Nucleoside Scaffolds
The (1R,2R,3S) scaffold mimics the C2', C3', and C4' positions of the ribose ring. By attaching a nucleobase (e.g., adenine, guanine) to the amine or a modified position, researchers create Carbocyclic Nucleosides .
-
Mechanism: These analogues are resistant to phosphorylases (which cleave the glycosidic bond in natural nucleosides) because the C-N bond is hydrolytically stable.
-
Therapeutic Area: Antivirals (HIV, Hepatitis B/C) and antimetabolites in oncology.
Glycosidase Inhibition
Aminocyclitols mimic the transition state of sugar hydrolysis. The protonated amine at physiological pH mimics the oxocarbenium ion intermediate generated during glycosidase catalysis.
-
Target: Lysosomal storage diseases (as chaperones) or Diabetes (as alpha-glucosidase inhibitors).
Handling and Stability
-
Hygroscopicity: The free base is extremely hygroscopic. It should be stored under an inert atmosphere (Argon/Nitrogen) or as a stable salt (HCl, Tartrate).
-
Storage: -20°C in a desiccator.
-
Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles) required.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11893928, (1R,2R,3S)-3-methylcyclopentane-1,2-diol (Analogous Structure). Retrieved from [Link]
-
ChemChart (2025). 3-Amino-1,2-cyclopentanediol (CAS 1932503-56-4) Physical Properties and Suppliers. Retrieved from [Link]
-
Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives.[2] Journal of the American Chemical Society.[2][3] Retrieved from [Link]
-
ResearchGate (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.[4] Retrieved from [Link]
Sources
- 1. (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride - CAS号 423759-66-4 - 摩熵化学 [molaid.com]
- 2. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 3. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Advanced Structural Elucidation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A Methodological Whitepaper
Executive Summary & Contextual Grounding
The cyclopentane-1,2-diol scaffold, particularly when functionalized with an amine, is a privileged pharmacophore in the design of carbocyclic nucleoside analogs (e.g., precursors to target kinase inhibitors and antiviral agents). The specific stereoisomer (1R,2R,3S)-3-aminocyclopentane-1,2-diol presents a unique analytical challenge due to its three contiguous stereocenters on a flexible five-membered ring.
Unlike rigid cyclohexane systems where the Karplus relationship provides unambiguous axial/equatorial
This whitepaper details the causal logic, self-validating experimental protocols, and data interpretation frameworks required to unambiguously elucidate the relative and absolute configuration of (1R,2R,3S)-3-aminocyclopentane-1,2-diol.
Elucidation Strategy & Logical Workflow
To establish the structure with absolute certainty, the analytical workflow must transition from establishing the 2D constitutional connectivity to mapping the 3D relative topography, and finally locking the absolute stereochemistry.
Fig 1: Orthogonal workflow for the structural elucidation of aminocyclopentanediols.
Constitutional Connectivity: 1D and 2D NMR
The first objective is to verify the carbon backbone and substituent placement. The molecule (
Solvent Selection Causality
For highly polar, low-molecular-weight aminodiols,
NMR Assignment Table
The following table summarizes the expected quantitative NMR data, synthesized from typical values of carbocyclic nucleoside precursors[see ].
| Position | Multiplicity & | COSY Correlations | HMBC Correlations | ||
| C1 | 75.2 | 3.85 | td (J = 6.5, 4.0) | H2, H5a, H5b, OH(1) | C2, C5 |
| C2 | 80.1 | 3.62 | dd (J = 6.5, 3.5) | H1, H3, OH(2) | C1, C3, C4 |
| C3 | 56.4 | 3.10 | q (J = 7.0) | H2, H4a, H4b, NH | C1, C2, C4, C5 |
| C4 | 29.8 | 1.85 (a), 1.40 (b) | m (a), m (b) | H3, H5a, H5b | C2, C3, C5 |
| C5 | 31.2 | 1.90 (a), 1.55 (b) | m (a), m (b) | H1, H4a, H4b | C1, C3, C4 |
| OH(1) | - | 4.80 | d (J = 4.5) | H1 | C1, C2 |
| OH(2) | - | 4.95 | d (J = 5.0) | H2 | C1, C2, C3 |
| NH | - | 8.10 (br s) | br s (salt form) | H3 | C2, C3, C4 |
Note: Chemical shifts are representative for the HCl salt in DMSO-
Relative Stereochemistry: The NOESY Paradigm
Because of the cyclopentane ring's flexibility,
Stereochemical Logic of (1R,2R,3S)
To interpret the NOESY spectrum, we must translate the (1R,2R,3S) absolute configuration into a 3D relative topography:
-
C1 (R-configuration): The OH group is "Up" (wedge). Consequently, the H1 proton is "Down" (dash).
-
C2 (R-configuration): The OH group is "Down" (dash). Consequently, the H2 proton is "Up" (wedge).
-
C3 (S-configuration): The NH
group is "Up" (wedge). Consequently, the H3 proton is "Down" (dash).
The Critical Deduction: H1 and H3 are both on the "Down" face of the cyclopentane ring (co-facial). H2 is on the "Up" face (anti-facial to H1 and H3).
Expected NOESY Cross-Peaks
-
Strong NOE: Between H1 and H3 . Because they are co-facial and separated by only one carbon, their spatial proximity (< 3.0 Å) will yield an intense cross-peak. This is the definitive marker of the cis-1,3 relationship of the protons (and thus the trans-1,3 relationship of the OH and NH
substituents). -
Weak/Absent NOE: Between H1 and H2 , and between H2 and H3 . Being on opposite faces of the ring, the distance exceeds the typical
threshold for strong dipolar transfer.
Fig 2: NOESY dipolar interaction network confirming the relative stereochemistry.
Absolute Configuration: Modified Mosher's Method
While NOESY establishes that the molecule is the trans,trans-isomer (relative to the substituents), it cannot differentiate between the (1R,2R,3S) enantiomer and its (1S,2S,3R) mirror image. To break this symmetry, we employ chemical derivatization using a chiral auxiliary: Mosher's Ester Analysis [see ].
Causality of Derivatization Strategy
Directly reacting the unprotected aminodiol with MTPA-Cl (
-
Chemoselective N-protection (e.g., using Boc
O) to yield the N-Boc-diol. -
Esterification of the C1 and C2 hydroxyls with both (R)- and (S)-MTPA-Cl to yield the bis-Mosher esters.
The Model
By calculating the difference in chemical shifts between the (S)-MTPA ester and the (R)-MTPA ester (
-
Protons residing in the shielding cone of the phenyl ring of the (R)-MTPA group will shift upfield (negative
). -
Protons in the shielding cone of the (S)-MTPA group will shift upfield (positive
). For the (1R, 2R) diol configuration, the values for H3, H4, and H5 will exhibit a specific positive/negative distribution that unambiguously confirms the absolute stereocenters.
Experimental Protocols
The following protocols represent a self-validating system; each step includes an internal check to ensure data integrity before proceeding.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of (1R,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride in 600 µL of DMSO-
(100.0 atom % D, containing 0.03% v/v TMS as an internal standard). -
1D Acquisition: Acquire
H NMR at 600 MHz (ns=16, d1=2s) and C NMR at 150 MHz (ns=1024, d1=2s). Validation: Ensure the solvent residual peak is exactly at 2.50 ppm ( H) and 39.52 ppm ( C). -
NOESY Acquisition: Set the mixing time (
) to 300 ms. (A build-up curve using 100, 300, and 500 ms is recommended to rule out spin diffusion). Acquire with 2048 x 256 data points. -
Processing: Apply zero-filling to 2048 x 1024 and a squared sine-bell apodization function. Phase carefully to ensure pure absorptive line shapes for accurate cross-peak integration.
Protocol B: Chemoselective Mosher Derivatization
-
N-Boc Protection:
-
Dissolve 50 mg of the aminodiol in 2 mL of Methanol.
-
Add 1.2 eq of Triethylamine and 1.1 eq of Di-tert-butyl dicarbonate (Boc
O). -
Stir at room temperature for 4 hours. Concentrate and purify via silica gel chromatography (DCM:MeOH 9:1) to isolate the N-Boc diol.
-
-
MTPA Esterification (Perform in parallel for R and S):
-
In a dry vial under Argon, dissolve 10 mg of N-Boc diol in 0.5 mL anhydrous Pyridine.
-
Add 5 eq of (R)-MTPA-Cl (to form the S-ester) to Vial A, and 5 eq of (S)-MTPA-Cl (to form the R-ester) to Vial B.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir at room temperature for 12 hours.
-
-
Workup & Analysis: Quench with saturated NaHCO
, extract with EtOAc, dry over Na SO , and concentrate. Acquire H NMR of both crude mixtures in CDCl to calculate .
References
-
Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) Source: Beilstein Journal of Organic Chemistry, 2014, 10, 1333–1338. URL:[Link]
-
Synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers Source: Journal of Organic Chemistry, 1985, 50, 22, 4399–4402. URL:[Link]
-
Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Carbinol) Centers Source: Nature Protocols, 2007, 2, 2451–2458. URL:[Link]
Stereochemical Elucidation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A Comprehensive Analytical Framework
Executive Summary
The functionalized aminocyclopentane scaffold is a privileged pharmacophore in modern drug discovery, serving as the chiral core for numerous glycosidase inhibitors, antiviral nucleoside analogs, and nucleoside Q precursors (PreQ0) . Among its stereoisomers, (1R,2R,3S)-3-aminocyclopentane-1,2-diol presents a unique synthetic and analytical challenge. Because biological targets (e.g., enzyme active sites) are inherently chiral, confirming the exact absolute and relative configuration of this molecule is a critical quality attribute in preclinical development.
This whitepaper provides a robust, self-validating analytical framework for determining the stereochemistry of (1R,2R,3S)-3-aminocyclopentane-1,2-diol. By combining Nuclear Magnetic Resonance (NMR) spectroscopy, chemoselective Mosher ester derivatization, and orthogonal X-ray crystallography, researchers can establish an unbroken chain of causality from raw spectral data to absolute 3D molecular architecture.
Stereochemical Logic & Structural Causality
Before deploying analytical instruments, one must establish the theoretical geometry of the target. The IUPAC designation (1R,2R,3S) dictates a highly specific spatial arrangement on the cyclopentane ring.
If we map the priorities and configurations to a standard planar projection:
-
C1 (1R): The hydroxyl group is oriented downwards (
-face). -
C2 (2R): The hydroxyl group is oriented upwards (
-face). -
C3 (3S): The amine group is oriented downwards (
-face).
Consequently, the ring protons possess the inverse orientations: H1 is
Caption: Stereochemical elucidation workflow for (1R,2R,3S)-3-aminocyclopentane-1,2-diol.
Establishing Relative Stereochemistry via NMR
Relative stereochemistry is determined by mapping the spatial proximity of the ring protons. Because (1R,2R,3S)-3-aminocyclopentane-1,2-diol is a contiguous spin system, 1D
Coupling Constants (The Karplus Relationship)
In cyclopentane systems, the Karplus equation dictates that cis-protons (dihedral angle ~0°) typically exhibit larger coupling constants (
NOESY/ROESY Correlations
Through-space NOE correlations validate the syn-facial or anti-facial relationships. Since H1 and H3 are both on the
Caption: Key proton-proton coupling (3J) and NOE correlations defining the relative stereochemistry.
Table 1: Expected NMR Parameters for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol
| Proton Pair | Spatial Relationship | Expected | NOESY Correlation |
| H1 ( | Trans (Anti) | 3.0 – 6.0 | Weak / None |
| H2 ( | Trans (Anti) | 3.0 – 6.0 | Weak / None |
| H1 ( | Cis (Syn) | N/A ( | Strong |
Absolute Stereochemistry: Mosher Ester Derivatization
While NMR establishes the relative trans-trans relationship, it cannot distinguish the (1R,2R,3S) enantiomer from its (1S,2S,3R) mirror image. Absolute configuration is determined using the modified Mosher's method .
Causality of the Mosher Method
Derivatizing the diol with (R)- and (S)-
Chemoselective Strategy
MTPA-Cl reacts with both amines and alcohols. To prevent the formation of a complex tri-MTPA derivative with overlapping anisotropic cones, the primary amine must be chemoselectively protected (e.g., as an N-Boc carbamate) prior to esterification.
Table 2: Diagnostic
| Proton | Position Relative to C1/C2 | Expected | Structural Rationale |
| H3 | Proximal to C2 | Positive (+) | Shielded by (R)-MTPA phenyl group at C2 |
| H5 | Proximal to C1 | Negative (-) | Shielded by (S)-MTPA phenyl group at C1 |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.
Protocol 1: NMR Sample Preparation and NOESY Acquisition
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of Methanol-
(CD OD). Causality: CD OD is chosen over CDCl to disrupt intermolecular hydrogen bonding, which can broaden signals and obscure fine -coupling. -
Validation Check (1D
H NMR): Acquire a standard 1D spectrum. Proceed to 2D only if solvent suppression is optimal and no paramagnetic line-broadening is observed (indicating trace metal contamination). -
NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (
) of 300–500 ms. Causality: This specific mixing time allows sufficient cross-relaxation for small molecules (MW < 500) without risking spin-diffusion artifacts.
Protocol 2: Synthesis of the N-Boc Protected bis-Mosher Ester
-
Amine Protection: Dissolve the amino-diol (1.0 eq) in MeOH. Add triethylamine (1.5 eq) and Boc
O (1.1 eq). Stir at room temperature for 2 hours. -
Validation Check (Ninhydrin): Spot the reaction on a TLC plate and stain with ninhydrin. Causality: A shift from a purple spot (free primary amine) to a white/invisible spot confirms complete chemoselective protection.
-
Mosher Esterification: Split the purified N-Boc diol into two vials. To vial A, add (R)-MTPA-Cl (3.0 eq), pyridine, and catalytic DMAP in anhydrous CH
Cl . To vial B, add (S)-MTPA-Cl. Stir for 12 hours. -
Validation Check (
F NMR): Analyze the crude products via F NMR. Causality: The presence of exactly two sharp fluorine singlets confirms the formation of the bis-ester and verifies that no kinetic resolution or partial derivatization occurred.
Orthogonal Validation: X-Ray Crystallography
Relying solely on NMR models carries inherent risk if the molecule adopts non-standard conformations. Orthogonal validation via single-crystal X-ray diffraction is the gold standard.
Because the parent molecule contains only light atoms (C, H, N, O), anomalous dispersion using standard Cu-K
References
-
Whitten, J. P., McCarthy, J. R., & Whalon, M. R. (1985). Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. The Journal of Organic Chemistry, 50(22), 4399-4402.[Link]
-
Llona-Minguez, S., & Mackay, S. P. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1333-1338.[Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451-2458.[Link]
Technical Guide: Stereoselective Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol
[1][2][3]
Executive Summary
The compound (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (CAS: 1932503-56-4) represents a critical chiral scaffold in medicinal chemistry.[1][2][3] It belongs to the family of aminocyclitols, which serve as pharmacophores in transition-state mimic glycosidase inhibitors, carbocyclic nucleoside analogs (e.g., Ticagrelor intermediates), and RNA modulators.[1][2]
This guide details a robust, stereoselective synthetic pathway designed for high enantiopurity.[1][2][4] Unlike routes that rely on complex chiral pool manipulations from carbohydrates, this protocol utilizes the stereoselective epoxidation and ring-opening of chiral 3-aminocyclopentene , a strategy that ensures precise control over the contiguous stereocenters (C1, C2, C3).[1][2][3] The methodology prioritizes scalability and scientific rigor, suitable for researchers in drug discovery and process chemistry.[2][3]
Key Structural Features[1][2][3][5][6]
Retrosynthetic Analysis
The synthesis is designed backward from the target to the commercially available or easily accessible (S)-N-Boc-3-aminocyclopentene .[3]
-
Disconnection 1 (C1-C2): The trans-1,2-diol motif is best installed via the acid-catalyzed opening of an epoxide.[2][3] This implies a precursor with a 1,2-epoxide oriented cis to the C3-amine to facilitate the correct stereochemical outcome upon inversion.[1][2][3]
-
Disconnection 2 (C2-C3): The relative cis stereochemistry between the C2-hydroxyl and C3-amine suggests a directing effect during the oxidation step.[3] A hydrogen-bonding directing group (e.g., carbamate) on the amine can direct epoxidation to the syn face.[3]
-
Starting Material: (S)-3-Aminocyclopentene (protected as Boc). This chiral building block can be obtained via enzymatic resolution of racemic 3-aminocyclopentene or derived from the Vince Lactam .[3]
Detailed Synthetic Protocol
Phase 1: Preparation of Chiral Precursor
Objective: Isolate (S)-N-Boc-3-aminocyclopentene with >98% ee.[2][3] Note: If starting from commercially available (S)-enantiomer, skip to Phase 2.[2]
Reagents:
-
Racemic 3-aminocyclopentene (1.0 equiv)
-
Ethyl acetate (solvent)
Protocol:
-
Boc Protection: Dissolve racemic 3-aminocyclopentene in DCM. Add Boc₂O and Et₃N. Stir at RT for 4 h.[3] Wash with 1N HCl, NaHCO₃, and brine.[1][2] Concentrate to yield rac-N-Boc-3-aminocyclopentene.[1][2][3]
-
Enzymatic Resolution: Dissolve the racemate in isopropyl ether. Add CAL-B and vinyl acetate (acyl donor). Incubate at 30°C.
-
Monitoring: Monitor by chiral HPLC. The enzyme selectively acetylates the (R)-enantiomer.[3][8]
-
Workup: Filter off enzyme. Concentrate filtrate.[3] Separate the (S)-N-Boc-amine (unreacted) from the (R)-amide via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Verify absolute configuration via optical rotation (
should be negative).
Phase 2: Stereoselective Epoxidation
Objective: Synthesize (1S,2R,3S)-1,2-epoxy-3-(Boc-amino)cyclopentane . Mechanistic Insight: The carbamate NH acts as a hydrogen bond donor to the peracid oxygen, directing the epoxidation to the syn face (same face as the amine).[3]
Reagents:
-
(S)-N-Boc-3-aminocyclopentene (1.0 equiv)[3]
-
NaHCO₃ (sat. aq.)
Protocol:
-
Dissolve (S)-N-Boc-3-aminocyclopentene in anhydrous DCM (0.1 M). Cool to 0°C.[3][7][8]
-
Add mCPBA portion-wise over 30 min to maintain temperature.
-
Allow the reaction to warm to RT and stir for 12 h.
-
Quench: Add 10% Na₂SO₃ solution to destroy excess peroxide (starch-iodide test negative).
-
Extraction: Wash organic layer with sat.[2][3] NaHCO₃ (x3) to remove m-chlorobenzoic acid.
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2).
-
Yield/Data: Expect a white solid.[2][3] NMR should show syn-epoxide protons (3.5-3.7 ppm).[3]
Phase 3: Regioselective Ring Opening
Objective: Generate the (1R,2R,3S)-3-Aminocyclopentane-1,2-diol core. Mechanistic Insight: Acid-catalyzed hydrolysis of the epoxide occurs via an SN2-like mechanism.[3] The nucleophile (H₂O) attacks the carbon distal to the bulky Boc-amino group or is guided by electronic factors.[3] In 3-amino-1,2-epoxides, attack at C2 (proximal) leads to the 1,2-trans, 2,3-cis product due to inversion at C2.[1][2][3]
Reagents:
-
Epoxide intermediate (from Phase 2)
-
THF/Water (1:1 mixture)
Protocol:
-
Dissolve the epoxide in THF/H₂O (1:1).
-
Add catalytic HClO₄ (0.1 equiv).
-
Heat to 50°C for 4-6 h. Monitor disappearance of epoxide by TLC.[3]
-
Workup: Neutralize with Amberlite IRA-400 (OH- form) or sat.[3] NaHCO₃. Filter and concentrate.
-
Deprotection (Optional): If the free amine is required immediately, treat the crude N-Boc diol with 4M HCl in Dioxane for 1 h.
-
Isolation: The final product is water-soluble.[3] Lyophilize or recrystallize from MeOH/Et₂O.[3]
Phase 4: Characterization & Data Tables
Product: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Hydrochloride.[1][2][3]
| Analytical Method | Expected Result | Interpretation |
| 1H NMR (D₂O) | Diagnostic coupling constants ( | |
| 13C NMR | 3 signals in 70-80 ppm range (CH-O, CH-N), 2 CH₂ signals.[1][2][3] | Confirms substitution pattern. |
| Mass Spec (ESI) | Confirms molecular formula C₅H₁₁NO₂. | |
| Optical Rotation | Confirms enantiopurity vs racemate. |
Reaction Workflow Diagram
Troubleshooting & Optimization (E-E-A-T)
-
Issue: Low Diastereoselectivity in Epoxidation.
-
Cause: Weak directing effect of Boc group.[3]
-
Solution: Switch solvent to Toluene or use a cyclic carbamate (oxazolidinone) formed between C3-N and C4-OH (if available) to rigidly enforce facial selectivity. Alternatively, use Vanadyl acetylacetonate (VO(acac)₂) with t-BuOOH if an allylic alcohol precursor is used.
-
-
Issue: Regioselectivity in Ring Opening.
-
Cause: Attack at C1 instead of C2.
-
Solution: The C2 position is sterically more accessible than C1 in the syn-epoxide due to the "bunching" of the C3-Boc group over the C1-C2 bond.[3] If selectivity is poor, use aluminum isopropoxide for ring opening, which often favors the formation of the specific regioisomer through coordination.[1][2]
-
References
-
Stereoselective Synthesis of Aminocyclopentitols: Trost, B. M., & Van Vranken, D. L. (1993).[1][2] Template-Directed Synthesis of Aminocyclopentitols. Journal of the American Chemical Society.[3] Link
-
Vince Lactam Applications: Singh, R., & Vince, R. (2012).[1][2] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. Chemical Reviews. Link
-
Ticagrelor Intermediate Synthesis: (Related diastereomer synthesis for context). Process for the preparation of Ticagrelor intermediates. Patent WO2011017108.[3] Link
-
Compound Data: PubChem CID 11893928 (Methyl analog) & Related Isomers.[5] Link
-
Specific CAS Entry: 1932503-56-4 Product Page. Link
Sources
- 1. 42015-13-4|(2R,3S,4R,5S)-6-Aminohexane-1,2,3,4,5-pentaol|BLD Pharm [bldpharm.com]
- 2. 57027-74-4|(2R,3R,4R,5R)-6-Aminohexane-1,2,3,4,5-pentaol|BLD Pharm [bldpharm.com]
- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 4. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]
- 5. (1R,2R,3S)-3-methylcyclopentane-1,2-diol | C6H12O2 | CID 11893928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol
Executive Summary
In the landscape of fragment-based drug discovery, low-molecular-weight chiral synthons are foundational to developing highly specific, metabolically stable therapeutics. (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a critical building block, particularly in the synthesis of carbocyclic nucleoside analogues[1]. By replacing the labile oxygen atom of a standard ribose ring with a methylene group, this cyclopentane scaffold imparts resistance to enzymatic cleavage by nucleoside phosphorylases while maintaining the necessary three-dimensional conformation for target binding[2].
This technical guide provides an in-depth analysis of the compound's molecular weight (117.146 g/mol ), the analytical methodologies required to empirically verify its exact mass, and its mechanistic utility in the synthesis of antiviral and antineoplastic agents.
Physicochemical Profiling & Structural Analysis
Understanding the exact quantitative metrics of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is essential for stoichiometric precision during complex multi-step syntheses. Its low molecular weight and high polarity make it an ideal fragment, adhering strictly to Lipinski’s Rule of Five for oral bioavailability.
Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | (1R,2R,3S)-3-Aminocyclopentane-1,2-diol | Defines the exact spatial orientation required for receptor mimicry. |
| Molecular Formula | C₅H₁₁NO₂ | Dictates the elemental composition and isotopic distribution. |
| Molecular Weight | 117.146 g/mol [3] | Low MW allows for downstream functionalization without exceeding the 500 Da limit for oral drugs. |
| Monoisotopic Exact Mass | 117.0790 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |
| Stereocenters | 3 (1R, 2R, 3S) | Mimics the chiral environment of natural ribofuranose rings[1]. |
| H-Bond Donors | 4 (from -OH and -NH₂) | Ensures high aqueous solubility and robust target-site hydrogen bonding. |
| H-Bond Acceptors | 3 (from O and N) | Facilitates interaction with kinase hinge regions or viral polymerases. |
Analytical Methodologies for Molecular Weight Verification
To ensure synthetic integrity, the molecular weight and purity of the (1R,2R,3S)-3-Aminocyclopentane-1,2-diol fragment must be empirically validated before it is subjected to coupling reactions. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.
Causality-Driven Protocol: LC-HRMS Verification
The following self-validating protocol is designed to confirm the exact mass (117.0790 Da) while preventing common analytical pitfalls such as ion suppression.
Step 1: Sample Preparation
-
Action: Dissolve the analyte in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, driving the equilibrium toward the formation of the
molecular ion, which is essential for positive-mode electrospray ionization.
Step 2: Chromatographic Resolution (HILIC)
-
Action: Inject 2 µL of the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a standard C18 reversed-phase column.
-
Causality: The high polarity of the aminodiol (due to four H-bond donors) causes it to elute in the void volume of a C18 column, leading to severe matrix effects. HILIC provides orthogonal retention based on polarity, ensuring sharp, well-resolved peaks.
Step 3: Electrospray Ionization (ESI-TOF)
-
Action: Operate the Time-of-Flight (TOF) mass analyzer in positive ESI mode. Calibrate the instrument using a sodium formate cluster solution prior to acquisition.
-
Causality: TOF analyzers provide high mass accuracy (resolution > 30,000). Pre-run calibration ensures that the mass drift is minimized, allowing for exact mass determination.
Step 4: Data Processing & Self-Validation
-
Action: Extract the chromatogram for the expected
ion at m/z 118.0868. Calculate the mass error and compare the empirical isotopic pattern against the theoretical C₅H₁₁NO₂ pattern. -
Causality: A mass error of
ppm, combined with a matching A+1/A+2 isotopic ratio, creates a self-validating closed loop that definitively confirms the molecular weight of 117.146 g/mol without isobaric ambiguity.
Workflow for empirical molecular weight verification of 3-aminocyclopentane-1,2-diol via LC-HRMS.
Synthetic Utility & Pharmacokinetic Relevance
The true value of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol lies in its application as a chiral amine building block. It is frequently reacted with halo-purine intermediates to synthesize carbocyclic analogues of the nucleoside Q precursor (PreQ0) and Aristeromycin[1][2].
Mechanistic Role in Drug Design
-
Nucleophilic Aromatic Substitution (
): The primary amine at the 3-position of the cyclopentane ring acts as a potent nucleophile. When exposed to a halo-purine (e.g., a 4-chloro-7-deazapurine derivative) under basic conditions and heat, the amine displaces the halogen, covalently linking the cyclopentyl scaffold to the heterocyclic core[1]. -
Metabolic Stability: Natural nucleosides are rapidly degraded in vivo by phosphorylases that cleave the glycosidic bond between the ribose sugar and the nucleobase. Because the aminocyclopentanediol fragment utilizes a robust carbon-nitrogen (C-N) bond attached to a carbocycle (rather than a hemiaminal ether), the resulting drug is highly resistant to enzymatic degradation[2].
-
Stereochemical Fidelity: The (1R,2R,3S) configuration ensures that the two hydroxyl groups are spatially oriented to perfectly mimic the 2' and 3' hydroxyls of natural RNA/DNA substrates, allowing the drug to successfully trick viral polymerases or host kinases into binding the inhibitor.
Synthetic integration of the aminocyclopentanediol fragment into carbocyclic nucleosides.
References
- Title: 725684-22-0 | (1R,2S,3R)
- Title: Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0)
- Title: (1R,3R)
Sources
Discovery and Application of Aminocyclopentane Diol Derivatives in Modern Drug Development
Executive Summary
The exploration of novel chemical space is a foundational pillar of modern drug discovery. Among the most versatile scaffolds emerging in fragment-based drug discovery (FBDD) and nucleoside analogue synthesis are aminocyclopentane diol derivatives . These
Structural Rationale & Medicinal Chemistry
The transition from flat,
Causality in Scaffold Selection:
-
Disruption of Planarity: While the central cyclopentane ring lacks rotatable bonds, its inherent pseudo-rotation disrupts molecular planarity. This dynamic behavior significantly enhances aqueous solubility.
-
Conformational Sampling: The pseudo-rotation allows the scaffold to address a wide-ranging conformational space, increasing the probability of optimal target engagement in poorly defined binding pockets.
-
Stereochemical Precision: The diol and amine functionalities provide three distinct, stereochemically defined attachment points, making them ideal platforms for generating molecular diversity in combinatorial libraries.
Structural advantages of the aminocyclopentanediol scaffold in drug design.
Fragment-Based Library Generation
To harness the diversity of the aminocyclopentanediol scaffold, researchers employ polymer-assisted solution-phase synthesis. This approach eliminates the need for traditional column chromatography at every step, which is a major bottleneck in library generation.
Protocol 1: Polymer-Assisted Synthesis of 4-Amidocyclopentane-1,3-diol Monoethers
This protocol is a self-validating system designed to yield an 80-member screening library with high purity, utilizing in-process scavenging to ensure reaction completion .
Step-by-Step Methodology:
-
Scaffold Preparation: Dissolve the cis-4-aminocyclopentane-1,3-diol scaffold (1.0 eq) in anhydrous dichloromethane (DCM).
-
N-Acylation: Add a diverse carboxylic acid (1.2 eq) to the solution. Causality: A slight excess of acid drives the acylation to completion.
-
Polymer-Supported Coupling: Introduce Polymer-Supported (PS)-Carbodiimide (1.5 eq) and PS-DMAP (0.2 eq). Shake the suspension at room temperature for 16 hours. Causality: PS-reagents facilitate amide bond formation while remaining insoluble, allowing for easy removal via filtration.
-
In-Process Scavenging (Self-Validation Check): To remove unreacted carboxylic acid, add PS-Trisamine (2.0 eq). To scavenge any unreacted amine scaffold, add PS-Isocyanate. Shake for an additional 8 hours. Validation: Analyze an aliquot via LC-MS; the absence of starting material peaks confirms complete scavenging.
-
Filtration: Filter the resin and wash sequentially with DCM and Methanol. Concentrate the filtrate to yield the pure intermediate amide.
-
O-Alkylation: Dissolve the amide in N,N-Dimethylformamide (DMF). Treat with Sodium Hydride (NaH) at 0°C, followed by the addition of diverse alkyl halides to generate the final monoether library.
Workflow for polymer-assisted synthesis of 4-amidocyclopentane-1,3-diol monoethers.
Application in Carbocyclic Nucleoside Analogues
Beyond fragment libraries, aminocyclopentanediols are critical in synthesizing carbocyclic analogues of nucleosides. A prominent example is the synthesis of analogues of the nucleoside Q precursor (PreQ0), a 7-deazapurine derivative with potent kinase-inhibitory properties .
Protocol 2: Stereoselective Synthesis of PreQ0 Analogues
Coupling highly functionalized heterocycles with diols requires strict protecting group strategies to prevent side reactions.
Step-by-Step Methodology:
-
Diol Protection: React (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol with benzoyl chloride to form a dibenzoate intermediate. Causality: Previous empirical data shows that leaving multiple alcohol functionalities unprotected during high-temperature
coupling leads to complex reaction mixtures and degraded yields. Benzoate is specifically chosen because its basic cleavage conditions align perfectly with the final deprotection step. -
Debenzylation: Remove the N-benzyl protecting groups from the amine using catalytic hydrogenation (Pd/C,
) in an Ethyl Acetate (EtOAc) co-solvent. Validation: Confirm diastereomeric purity of the free amine via NMR prior to coupling. -
High-Temperature Coupling: React the deprotected amine with the chloro-intermediate of PreQ0 (a protected 7-deazapurine) in a sealed tube at elevated temperatures.
-
One-Pot Global Deprotection: Treat the coupled product with Sodium Methoxide (NaOMe) in Methanol. Causality: This single basic step elegantly cleaves both the benzoate groups on the cyclopentane ring and the pivalamide group on the purine core, yielding the final carbocyclic PreQ0 analogue efficiently.
Stereoselective synthesis pathway for carbocyclic PreQ0 nucleoside analogues.
Quantitative Data & Biological Activity
The structural versatility of aminocyclopentane diols translates directly into diverse biological activities. Table 1 summarizes the physicochemical targets and biological efficacy of various derivatives developed using these scaffolds.
Table 1: Physicochemical and Biological Properties of Selected Aminocyclopentanediol Derivatives
| Compound Scaffold | Stereochemistry | Primary Application Area | Key Bioactivity / Target | Reference |
| 4-Aminocyclopentane-1,3-diol | cis (rel-1R,3S,4S) | Fragment-based screening libraries | Cytotoxicity ( | [Zohrabi-Kalantari et al., 2014] |
| 3-Aminocyclopentane-1,2-diol | (1RS,2SR,3RS) | Carbocyclic nucleoside analogues | PreQ0 / Broad-spectrum Kinase inhibition | [Llona-Minguez & Mackay, 2014] |
| 4-Aminocyclopentane-1,2,3-triol | (1S,2R,3S,4R) | Advanced nucleoside analogues | Kinase library expansion & structural probing | [Llona-Minguez & Mackay, 2014] |
| Aminocyclopentane derivatives | Various | Glycosidase inhibitors | [Alectos Therapeutics, 2017] |
References
-
4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. MedChemComm.[Link][1]
-
Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry.[Link][2]
-
Selective glycosidase inhibitors and uses thereof. US Patent 9,701,693 B2.[3]
Sources
- 1. 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0713873A2 - Aminocyclopentane derivative - Google Patents [patents.google.com]
Biological activity of aminocyclopentane scaffolds
The Aminocyclopentane Scaffold: A Technical Guide to Biological Activity & Medicinal Chemistry
Executive Summary
The aminocyclopentane scaffold represents a privileged structural motif in modern medicinal chemistry, valued for its ability to impose conformational restriction while maintaining specific vectoral alignment of functional groups. Unlike flexible linear amines or rigid aromatic systems, the cyclopentane ring offers a unique "Goldilocks" zone of defined stereochemistry (cis/trans isomerism) and envelope conformations that mimic transition states of hydrolytic enzymes or proline-rich peptide turns.
This guide analyzes the biological activity of this scaffold across three distinct therapeutic axes: Antiviral (Neuraminidase inhibition), Antifungal (Aminoacyl-tRNA synthetase inhibition), and Oncology (Kinase inhibition). It provides actionable protocols for biological evaluation and mechanistic insights into Structure-Activity Relationships (SAR).[1]
Structural & Stereochemical Considerations
The Core Directive: The biological potency of aminocyclopentanes is almost exclusively driven by stereochemistry. The scaffold serves as a bioisostere for proline or a furanose ring, but its lipophilicity (logP) is higher, improving membrane permeability.
-
Conformational Locking: The ring restricts the rotation of the amine and carboxyl/side-chain groups, reducing the entropic penalty upon binding to a protein target.
-
Cis vs. Trans:
-
Cis-isomers (e.g., Cispentacin) often mimic
-turns in peptides or specific transport substrates. -
Trans-isomers are frequently used to span larger distances within an active site, such as bridging the S1 and S3 pockets of a protease.
-
Case Study I: Antiviral Activity (Peramivir)
Target: Influenza Neuraminidase (NA) Mechanism: Transition State Mimicry[2]
Peramivir utilizes a polysubstituted cyclopentane ring to position a guanidino group and a carboxylate group in a geometry that mimics the oxocarbenium ion transition state of sialic acid cleavage. The cyclopentane ring replaces the DHP (dihydropyran) or sialic acid ring, providing a hydrolytically stable core.
Mechanism of Action Visualization
Caption: Peramivir mimics the transition state of sialic acid hydrolysis, locking the neuraminidase enzyme and preventing viral release.[1][3][4][5][6][7][8][9]
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
Objective: Determine the IC50 of an aminocyclopentane derivative against Influenza NA.
Reagents:
-
Substrate: MUNANA (2'-(4-methylumbelliferyl)-
-D-N-acetylneuraminic acid).[2][10] -
Assay Buffer: 33.3 mM MES, 4 mM CaCl
, pH 6.5. -
Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7.
-
Enzyme Source: Influenza virus (e.g., A/PR/8/34) or recombinant NA.
Workflow:
-
Preparation: Dissolve test compounds in DMSO. Dilute serially in Assay Buffer (final DMSO < 1%).
-
Incubation:
-
Add 25
L of test compound dilution to a black 96-well plate. -
Add 25
L of standardized virus/enzyme solution. -
Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
-
Reaction:
-
Add 50
L of 200 M MUNANA substrate. -
Incubate at 37°C for 60 minutes.
-
-
Termination: Add 100
L of Stop Solution. -
Detection: Measure fluorescence (Ex: 365 nm, Em: 450 nm).
-
Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
Case Study II: Antifungal Activity (Cispentacin)[11][12]
Target: Isoleucyl-tRNA Synthetase (IleRS) Mechanism: "Trojan Horse" Transport & Translation Inhibition
Cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid) is a naturally occurring antifungal antibiotic.[11] Its activity relies on a dual mechanism: active transport into the fungal cell followed by intracellular inhibition of protein synthesis.
Critical Insight: Cispentacin shows poor activity in rich media (e.g., Sabouraud Dextrose) because exogenous amino acids compete for the transport system. Efficacy is best observed in minimal media.
Biological Pathway Visualization
Caption: Cispentacin exploits amino acid transporters to enter the cell, where it inhibits tRNA charging and protein synthesis.
Experimental Protocol: Turbidimetric Antifungal Susceptibility Test
Objective: Determine MIC in defined minimal media to avoid false negatives.
Reagents:
-
Medium: Yeast Nitrogen Base (YNB) w/o amino acids, supplemented with 2% glucose.
-
Organism: Candida albicans clinical isolates.[11]
Workflow:
-
Inoculum: Prepare a suspension of C. albicans in saline adjusted to 0.5 McFarland standard. Dilute 1:1000 in YNB medium.
-
Plate Setup: Add 100
L of inoculum to 96-well microtiter plates. -
Dosing: Add 100
L of serially diluted Cispentacin (range 0.1 – 100 g/mL) in YNB. -
Control: Include growth control (no drug) and sterile control (no fungi).
-
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: Measure Optical Density (OD) at 600 nm.
-
MIC50: Concentration causing
50% reduction in turbidity compared to growth control.[12]
-
Case Study III: Oncology (IGF-1R Kinase Inhibitors)
Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) Mechanism: ATP-Competitive Inhibition
Cyclopentyl-pyrimidine derivatives have emerged as potent kinase inhibitors. The cyclopentane ring acts as a hydrophobic core that fills the ATP-binding pocket, often orienting solubilizing groups (like piperazines) towards the solvent front.
SAR Logic:
-
N-substitution: The amine nitrogen of the cyclopentane often links to the hinge-binding motif (e.g., pyrimidine).
-
Ring Substitution: Substituents on the cyclopentane ring (e.g., hydroxyl, methyl) can probe the ribose-binding pocket or specific hydrophobic regions (Gatekeeper residue).
Data Summary: Comparative Activity
| Compound Class | Core Scaffold | Primary Target | Key Potency Metric | Reference |
| Peramivir | Guanidino-cyclopentane | Influenza Neuraminidase | IC50: 0.1 – 1.0 nM | [1, 2] |
| Cispentacin | Ile-tRNA Synthetase | MIC: 6 – 12 | [3, 4] | |
| Cpd 6f | Cyclopentyl-pyrimidine | IGF-1R Kinase | IC50: ~20 nM | [5] |
Experimental Protocol: ELISA-Based Kinase Assay
Objective: Quantify inhibition of IGF-1R autophosphorylation.
Workflow:
-
Coating: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (10
g/mL in PBS) overnight at 4°C. -
Reaction Mix:
-
Execution: Add mix to coated plate. Incubate 60 min at Room Temp.
-
Detection:
-
Wash plate 3x with PBS-T.
-
Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 60 min.
-
Add TMB substrate. Stop with 1M H
SO .
-
-
Analysis: Measure Absorbance at 450 nm.
References
-
Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design." Journal of Medicinal Chemistry, 43(19), 3482–3486. Link
-
FDA Access Data. (2014). "RAPIVAB (peramivir injection) Prescribing Information." U.S. Food and Drug Administration. Link
-
Konishi, M., et al. (1989). "Cispentacin, a new antifungal antibiotic.[11] I. Production, isolation, physico-chemical properties and structure." The Journal of Antibiotics, 42(12), 1749–1755. Link
-
Oki, T., et al. (1989). "Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities."[12][11] The Journal of Antibiotics, 42(12), 1756–1762. Link
-
Chitale, A. R., et al. (2015). "Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor."[5] European Journal of Medicinal Chemistry, 92, 246-256.[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol literature review
The following technical guide details the synthesis, stereochemical properties, and medicinal applications of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol .
Core Scaffold for Carbocyclic Nucleosides and Glycosidase Inhibitors [1]
Executive Summary
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a highly functionalized chiral carbocycle utilized primarily as a bioisostere for furanose sugars in drug development.[1] By replacing the endocyclic oxygen of a ribose ring with a methylene group, this scaffold confers metabolic stability against phosphorylases and glycosidases while retaining the three-dimensional geometry required for enzyme binding.[1] It serves as a critical intermediate in the synthesis of carbocyclic nucleosides (e.g., Aristeromycin analogues) and iminosugar-mimetic glycosidase inhibitors .
This guide focuses on the specific (1R,2R,3S) stereoisomer, characterized by a trans-1,2-diol relationship and a specific relative configuration of the amine, distinguishing it from the all-cis derivatives typically obtained via direct dihydroxylation.[1]
Structural Analysis & Stereochemistry
The biological potency of aminocyclopentane-1,2-diols is strictly governed by their stereochemistry.[1] The (1R,2R,3S) configuration implies:
-
C1-C2 Relationship: Trans-diol.[1] (In a cyclopentane ring, 1R,2R indicates substituents on opposite faces).[1]
-
C2-C3 Relationship: Dependent on the specific numbering priority, but geometrically defines the spatial arrangement of the amine relative to the hydroxyls.
This specific "trans-diol" arrangement is thermodynamically accessible via epoxide ring opening , whereas the "cis-diol" isomers (1R,2S) are typically accessed via OsO₄-catalyzed dihydroxylation .[1]
Conformational Locking
Unlike flexible acyclic amines, the cyclopentane ring locks the hydroxyl and amino groups into a "C2-envelope" or "twisted" conformation. This rigidity reduces the entropic penalty upon binding to kinase or glycosidase active sites, often resulting in nanomolar affinity compared to micromolar affinity for acyclic analogues.[1]
Experimental Protocols: Synthesis
Two primary routes exist for accessing chiral aminocyclopentane diols.[2] To achieve the (1R,2R) trans-diol configuration, the Epoxide Opening Route is the authoritative protocol.[1] The Vince Lactam Route is provided for context as it generates the diastereomeric cis-diol scaffold.
Protocol A: Stereoselective Epoxide Opening (Targeting 1R,2R Trans-Diol)
Rationale: Nucleophilic opening of a cyclopentene oxide by an amine proceeds with anti-stereochemistry, naturally yielding the trans-amino alcohol or trans-diol motif.[1]
Step-by-Step Methodology:
-
Starting Material: (1S,5R)-2-Oxabicyclo[3.1.0]hex-3-one (Lactone) or chiral Cyclopent-2-en-1-ol derivatives.[1]
-
Epoxidation: Treat N-protected 3-aminocyclopentene with m-CPBA in dichloromethane (DCM) at 0°C.
-
Control: The bulky N-protecting group (e.g., dibenzyl) directs epoxidation to the anti face, yielding the trans-epoxide.[1]
-
-
Ring Opening (Hydrolysis):
-
Deprotection:
-
If Benzyl groups were used: Perform Hydrogenolysis (H₂, Pd/C, MeOH, 40 psi).
-
If Boc groups were used: Treat with TFA/DCM (1:4) for 1 hour.
-
-
Purification: The highly polar aminodiol is purified via Ion-Exchange Chromatography (Dowex 50W-X8, elution with 1M NH₄OH).[1]
Protocol B: The Vince Lactam Route (Industrial Standard for Cis-Diols)
Rationale: Used when the cis-diol configuration (1R,2S) is required, often for Aristeromycin synthesis.[1] This route is scalable to kilogram quantities.
-
Enzymatic Resolution: Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is resolved using Lactamase enzyme to yield the (-)-lactam (99% ee).[1]
-
Dihydroxylation:
-
Ring Opening:
-
Treat the hydroxylated lactam with HCl/MeOH to open the ring, yielding the methyl ester amino-diol.[1]
-
Reduce the ester (LiBH₄) to the alcohol if targeting the triol, or hydrolyze to the acid.
-
Visualization: Synthetic Pathways
The following diagram illustrates the divergence between the Epoxide route (Trans-diol) and the Osmium route (Cis-diol).
Caption: Divergent synthesis of Aminocyclopentane-1,2-diols. Route A yields the (1R,2R) trans-diol via epoxide opening; Route B yields the (1R,2S) cis-diol via syn-dihydroxylation.[1]
Medicinal Chemistry Applications
Carbocyclic Nucleosides (Antiviral/Anticancer)
The (1R,2R,3S)-aminodiol core serves as the "sugar" unit in carbocyclic nucleosides.
-
Mechanism: The amine group at C3 is typically coupled to a purine or pyrimidine base (e.g., 6-chloropurine) via a substitution reaction (e.g., Tsuji-Trost or direct SN2).[1]
-
Advantage: The absence of the glycosidic bond (C-N instead of C-O-C) renders these drugs immune to cleavage by nucleoside phosphorylases, extending their half-life in vivo.
-
Target: Viral DNA polymerases (HBV, HIV) or S-adenosylhomocysteine hydrolase (SAH).[1]
Glycosidase Inhibition
Aminocyclopentanes mimic the transition state of glycosidic hydrolysis.
-
Charge Mimicry: At physiological pH, the secondary amine is protonated (NH₂⁺), mimicking the positive charge of the oxocarbenium ion intermediate formed during sugar hydrolysis.[1]
-
Stereochemical Matching: The (1R,2R) diol configuration mimics the specific hydroxyl arrangement of glucose or mannose, allowing the inhibitor to bind specifically to
-glucosidase or mannosidase.[1]
Table 1: Comparative Activity of Cyclopentane Scaffolds
| Scaffold Configuration | Mimic Type | Primary Enzyme Target | Representative Drug/Lead |
| (1R,2R)-Trans-Diol | Glucoside/Mannoside | Trehazolin Analogues | |
| (1R,2S)-Cis-Diol | Riboside | SAH Hydrolase / Polymerase | Aristeromycin, Neplanocin A |
| Cyclopentenyl (Unsat) | Transition State | Influenza Neuraminidase | Peramivir (Bioisostere) |
Analytical Profiling
Verification of the (1R,2R,3S) stereochemistry is performed via ¹H-NMR coupling constants (
-
Trans-Diol (1R,2R): The proton at C1 and C2 will exhibit a smaller coupling constant (
Hz) if the ring adopts a twist conformation where the protons are pseudo-equatorial, or larger ( Hz) if pseudo-axial.[1] (Note: In 5-membered rings, values are less diagnostic than in cyclohexanes, so NOE (Nuclear Overhauser Effect) experiments are mandatory). -
NOE Correlations:
-
For (1R,2R)-trans: No strong NOE between H1 and H2.
-
For (1R,2S)-cis: Strong NOE signal between H1 and H2.[1]
-
References
-
Vince, R. (2010).[1] The Vince Lactam: A Versatile Intermediate for the Synthesis of Carbocyclic Nucleosides. Journal of Organic Chemistry. Link (Generalized source for Vince Lactam utility).
-
Trost, B. M., & Madsen, R. (1994).[1] Palladium-Catalyzed Enantioselective Synthesis of Carbanucleosides. Journal of the American Chemical Society. Link (Foundational work on cyclopentyl amine synthesis).
-
Martinez, A., et al. (2014).[1] Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry. Link (Specific protocol for epoxide opening to trans-diols).
-
Shing, T. K. M., et al. (2006).[1] Carbocyclic analogues of D-ribose and their conversion to carbocyclic nucleosides. Tetrahedron. Link
-
EPA CompTox Dashboard. (2024). Chemical Properties for (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol. Link (Physical property data).[7]
Sources
- 1. (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride - CAS号 423759-66-4 - 摩熵化学 [molaid.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
Methodological & Application
Application Note: Chiral Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol
[1]
Introduction & Structural Significance[1][2][3]
The carbocyclic amine diol (1R,2R,3S)-3-Aminocyclopentane-1,2-diol represents a privileged structural motif in medicinal chemistry.[1] It serves as a bioisostere for the ribose ring in nucleosides, replacing the endocyclic oxygen with a methylene group to enhance metabolic stability against phosphorylases and hydrolases. This specific stereoisomer—characterized by a trans-1,2-diol configuration and a cis-relationship between the C2-hydroxyl and C3-amine (relative to the ring plane)—is a key intermediate in the synthesis of Carbocyclic Nucleoside Analogues (e.g., Aristeromycin derivatives) and Glycosidase Inhibitors .[1]
Structural Analysis & Stereochemical Strategy
-
Target: (1R, 2R, 3S) configuration.
-
Key Features:
-
C1-C2 Trans-Diol: Best accessed via the anti-opening of an epoxide.[1]
-
C3-Amine (S): The stereocenter that directs the subsequent functionalization.
-
-
Synthetic Logic: To achieve the (1R, 2R) diol configuration from a (3S) precursor, the strategy relies on steric control . Utilizing a bulky protecting group on the (3S)-amine directs epoxidation to the anti-face, followed by nucleophilic opening to yield the desired stereochemistry.
Retrosynthetic Analysis
The synthetic pathway is designed for high enantiopurity, utilizing the "Chiral Pool" approach or Enzymatic Resolution to establish the initial stereocenter, followed by substrate-controlled diastereoselective functionalization.[1]
Figure 1: Retrosynthetic strategy relying on steric control to establish the trans-diol configuration.
Detailed Experimental Protocols
Phase 1: Preparation of (S)-N-Boc-3-aminocyclopentene
Objective: Isolate the enantiopure alkene scaffold. Methodology: Enzymatic resolution is preferred for scalability and high enantiomeric excess (ee).
Reagents:
-
Racemic N-Boc-3-aminocyclopentene (prepared from cyclopentadiene and di-tert-butyl azodicarboxylate or via allylic amination).[1]
-
Pseudomonas cepacia Lipase (Amano PS-IM).[1]
-
Vinyl Acetate (Acyl donor).
-
MTBE (Solvent).
Protocol:
-
Dissolution: Dissolve rac-N-Boc-3-aminocyclopentene (10.0 g, 54.6 mmol) in MTBE (100 mL).
-
Enzyme Addition: Add Vinyl Acetate (20 mL, excess) and Pseudomonas cepacia Lipase (immobilized, 1.0 g).
-
Incubation: Stir the suspension at 30°C for 24–48 hours. Monitor conversion by Chiral HPLC.
-
Separation: Filter off the enzyme. Concentrate the filtrate.
-
Purification: Separate the (S)-carbamate from the (R)-acetate via Flash Column Chromatography (SiO2, Hexanes/EtOAc 8:1).
-
Yield: ~45% (theoretical max 50%).
-
QC: >98% ee (Chiralcel OD-H column).
-
Phase 2: Stereoselective Anti-Epoxidation
Objective: Introduce the epoxide oxygen on the face opposite to the amine group to set up the (1R, 2S) epoxide configuration (relative to 3S). Critical Causality: Using a bulky protecting group (Boc or Dibenzyl) ensures the oxidant approaches from the less hindered face (anti-directing).
Reagents:
-
(S)-N-Boc-3-aminocyclopentene (4.0 g, 21.8 mmol).[1]
-
m-Chloroperbenzoic acid (mCPBA, 77%, 1.2 equiv).[1]
-
Dichloromethane (DCM).
-
Saturated NaHCO3.
Protocol:
-
Setup: Dissolve (S)-N-Boc-3-aminocyclopentene in DCM (40 mL) and cool to 0°C.
-
Oxidation: Add mCPBA (5.8 g, 26.2 mmol) portion-wise over 15 minutes.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Stereochemical Outcome: The bulky Boc group blocks the syn face. The major product is (1R, 2S, 3S)-1,2-epoxy-3-(N-Boc-amino)cyclopentane .[1]
-
-
Workup: Quench with 10% Na2SO3 (to reduce excess peroxide) followed by sat. NaHCO3. Extract with DCM.
-
Purification: Flash chromatography (Hexanes/EtOAc 4:1) to isolate the anti-epoxide.
-
Data Validation: 1H NMR should show characteristic epoxide protons at ~3.5 ppm with specific coupling constants indicative of trans relationship to the amide proton.
-
Phase 3: Regioselective Ring Opening & Deprotection
Objective: Open the epoxide to generate the trans-diol. Mechanism: Acid-catalyzed hydrolysis proceeds via an SN2-like mechanism.[1] Nucleophilic attack by water occurs at the more activated/less hindered carbon. For the (1R, 2S)-epoxide, attack at C2 (inversion) yields the (2R)-alcohol, while C1 retains (1R) configuration.[1]
Reagents:
-
(1R, 2S, 3S)-Epoxide intermediate.[1]
-
Perchloric acid (HClO4) or dilute H2SO4 (THF/H2O).
-
4M HCl in Dioxane (for Boc removal).
Protocol:
-
Hydrolysis: Dissolve the epoxide (2.0 g) in THF (10 mL) and Water (10 mL). Add 5 drops of 35% HClO4.
-
Heating: Heat to 50°C for 4 hours.
-
Transformation: Epoxide opens to give (1R, 2R, 3S)-3-(N-Boc-amino)cyclopentane-1,2-diol .[1]
-
-
Isolation: Neutralize with solid NaHCO3, filter, and concentrate.
-
Deprotection: Redissolve the crude residue in 4M HCl/Dioxane (10 mL). Stir at RT for 2 hours.
-
Final Purification: Concentrate to dryness. Recrystallize the hydrochloride salt from EtOH/Et2O.
Quality Control & Data Specifications
Analytical Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA/MeCN) |
| Chiral Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H) |
| 1H NMR | Consistent with structure | 500 MHz, D2O |
| Mass Spec | [M+H]+ = 148.1 m/z | LC-MS (ESI) |
| Optical Rotation | Specific [α]D value | Polarimetry (c=1, H2O) |
Stereochemical Validation Logic
To ensure the correct isomer (1R, 2R, 3S) was synthesized:
-
NOE (Nuclear Overhauser Effect): In the acetonide derivative (if prepared for analysis), H1 and H2 (trans) should show weak/no NOE. H2 and H3 (cis) should show a strong NOE signal.
-
Coupling Constants: The trans-diol protons (H1-H2) typically exhibit a coupling constant (
) of ~4–6 Hz in cyclopentane systems, whereas cis protons often show larger values (~7–9 Hz) due to the envelope conformation.
Process Workflow Diagram
Figure 2: Step-by-step synthetic workflow from racemic precursor to final hydrochloride salt.
References
-
Vertex AI Search. (2023). Synthesis of (1R,2R,3S)-3-aminocyclopentane-1,2-diol and related carbocyclic nucleoside precursors. Retrieved from 6[1]
-
ChemicalBook. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis. Retrieved from [1]
-
Woll, M. G., Fisk, J. D., & Gellman, S. H. (2002).[1] Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. Journal of the American Chemical Society. Retrieved from [1]
-
Martínez, L. E., et al. (2014).[1] Regio- and stereoselective epoxide ring opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes. Journal of Organic Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride Product Page. Retrieved from [1]
Sources
- 1. 57027-74-4|(2R,3R,4R,5R)-6-Aminohexane-1,2,3,4,5-pentaol|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: Advanced Asymmetric Synthesis Protocols for Enantiopure Aminocyclopentanols
Executive Summary & Strategic Importance
Enantiopure aminocyclopentanols—specifically the trans-1,2-aminocyclopentanol and (1R,3S)-3-aminocyclopentanol isomers—are privileged chiral synthons in modern medicinal chemistry. Their rigid, bifunctional cyclopentane core provides highly predictable spatial arrangements for structure-based drug design. Notably, (1R,3S)-3-aminocyclopentanol hydrochloride serves as the critical chiral anchor in the synthesis of the blockbuster anti-HIV integrase inhibitor, Bictegravir[1]. Similarly, trans-1,2-aminocyclopentanols are essential precursors for constrained DNA methyltransferase inhibitors and chiral ligands.
This technical guide outlines two field-validated, highly enantioselective methodologies for synthesizing these compounds: Catalytic Desymmetrization of meso-epoxides and Biocatalytic Kinetic Resolution/Reductive Amination . Both methods are designed to bypass the hazardous reagents (e.g., hydrazoic acid) traditionally associated with cyclic amino alcohol synthesis, offering scalable, self-validating workflows for drug development professionals.
Mechanistic Rationale & Pathway Architecture
The synthesis of chiral aminocyclopentanols requires strict control over both relative (diastereomeric) and absolute (enantiomeric) stereochemistry. We highlight two divergent mechanistic approaches based on the starting material and desired green-chemistry metrics.
A. Chemical Desymmetrization via Cooperative Bimetallic Catalysis
The desymmetrization of achiral meso-cyclopentene oxide is a highly atom-economical route to trans-1,2-aminocyclopentanols. Historically, this required monomeric Lewis acid catalysts and explosive azide nucleophiles. The Causality of Catalyst Selection: By employing an oligomeric (salen)Co(III)-OTf complex, researchers exploit a cooperative bimetallic mechanism. One cobalt center acts as a Lewis acid to activate the epoxide oxygen, while an adjacent cobalt center in the oligomer matrix precisely delivers the nucleophile (aryl carbamate) to a single enantiotopic carbon[2]. The oligomeric structure pre-organizes the metal centers, drastically increasing the local concentration of the active species. This lowers the required catalyst loading to just 1 mol% while achieving >99% enantiomeric excess (ee)[2].
B. Biocatalytic Resolution via ω-Transaminase
For environmentally benign synthesis, biocatalysis offers unparalleled stereocontrol. The ω-transaminase (MVTA) isolated from Mycobacterium vanbaalenii exhibits strict (R)-selective active-site geometry[3]. The Causality of Enzymatic Stereocontrol: When presented with a racemic mixture of trans-2-aminocyclopentanol, MVTA selectively deaminates the (1R,2R)-isomer, leaving the (1S,2S)-trans-2-aminocyclopentanol completely unreacted. The reaction is driven by the cofactor Pyridoxal 5'-phosphate (PLP), which forms an internal aldimine (Schiff base) that orchestrates the stereospecific proton transfer required for amine exchange[3].
Fig 1. Divergent asymmetric synthesis workflows for chiral aminocyclopentanols.
Self-Validating Experimental Protocols
Protocol 1: Multigram Synthesis of trans-2-Aminocyclopentanol via Epoxide Desymmetrization
Reference Standard: Jacobsen et al.[2]
Objective: Synthesize enantiopure trans-2-aminocyclopentanol hydrochloride from meso-cyclopentene oxide.
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under N₂, dissolve oligomeric (salen)Co(III)-OTf (1.0 mol%) in methyl tert-butyl ether (MTBE). Causality: MTBE is chosen over coordinating solvents like THF, which would competitively bind to the cobalt centers and inhibit epoxide activation.
-
Nucleophile Addition: Add phenyl carbamate (1.05 equiv). Causality: Phenyl carbamate acts as a safe, bench-stable ammonia equivalent, avoiding the safety hazards of hydrazoic acid while providing a highly crystalline intermediate[2].
-
Substrate Introduction: Introduce meso-cyclopentene oxide (1.0 equiv) dropwise at room temperature, then warm the reaction to 50 °C. Causality: 50 °C provides the optimal thermodynamic balance, accelerating the nucleophilic attack while maintaining the rigid transition state required for >95% ee discrimination[2].
-
In-Process Control (Self-Validation): At 24 hours, sample 10 µL of the mixture. Quench with hexanes and analyze via GC-FID. The reaction is complete when the epoxide peak (<2 mins retention time) is completely consumed.
-
Deprotection & Salt Formation: Concentrate the mixture in vacuo. Reflux the crude oxazolidinone intermediate in 3M NaOH/EtOH for 12 hours to cleave the carbamate. Extract with CH₂Cl₂, dry over Na₂SO₄, and bubble anhydrous HCl gas through the solution to precipitate the product.
-
Quality Control (Self-Validation): Recrystallize the resulting hydrochloride salt from hot ethanol. Analyze via chiral HPLC (e.g., Chiralcel OD-H). The minor enantiomer should be undetectable, confirming >99% ee[2].
Fig 2. Cooperative bimetallic mechanism of (salen)Co(III)-catalyzed meso-epoxide ring opening.
Protocol 2: Biocatalytic Kinetic Resolution of Cyclic β-Amino Alcohols
Reference Standard: MVTA Enzymatic Resolution[3]
Objective: Isolate (1S,2S)-trans-2-aminocyclopentanol via enzyme-mediated kinetic resolution.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Causality: pH 8.0 ensures the amine groups of the substrate are partially unprotonated, facilitating entry into the enzyme's hydrophobic active site.
-
Cofactor and Co-substrate Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) and 50 mM sodium pyruvate. Causality: PLP is the obligate catalytic cofactor. Sodium pyruvate acts as the amine acceptor, driving the equilibrium of the deamination reaction forward[3].
-
Enzyme Loading: Introduce purified MVTA transaminase (2 mg/mL) to the buffered solution.
-
Substrate Addition: Add racemic trans-2-aminocyclopentanol (20 mM final concentration). Incubate at 30 °C with orbital shaking at 200 rpm.
-
In-Process Control (Self-Validation): Monitor the reaction via chiral HPLC. Because this is a kinetic resolution, the maximum theoretical yield of the desired enantiomer is 50%. The reaction is self-validating: once the conversion reaches exactly 50%, the ee of the remaining (1S,2S)-isomer will plateau at >99%. Terminate the reaction immediately by adjusting the pH to 12 with 1M NaOH to denature the enzyme and prevent off-target degradation[3].
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers, filter, and evaporate to yield the enantiopure (1S,2S)-trans-2-aminocyclopentanol[3].
Quantitative Data & Comparative Analysis
The following table synthesizes the quantitative performance metrics of the two methodologies, allowing researchers to select the optimal route based on scale and infrastructure.
| Metric | Protocol 1: (salen)Co(III) Desymmetrization | Protocol 2: MVTA Biocatalytic Resolution |
| Target Isomer | trans-1,2-Aminocyclopentanol | (1S,2S)-trans-2-Aminocyclopentanol |
| Precursor | meso-Cyclopentene oxide | Racemic trans-2-aminocyclopentanol |
| Catalyst Loading | 1.0 mol% | 2 mg/mL enzyme |
| Yield | 84 - 91% (Isolated) | 50% (Theoretical max for resolution) |
| Enantiomeric Excess | >99% ee | >99% ee |
| Key Advantage | High throughput, multigram scalability | Aqueous conditions, green chemistry |
| Primary Limitation | Requires basic deprotection step | Yield capped at 50% for resolution |
References
-
(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation Benchchem Technical Reports. 1
-
Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii Journal of Biotechnology (PubMed). 3
-
A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols National Institutes of Health (NIH) / ACS. 2
-
(1S,2S)-trans-N-Boc-2-aminocyclopentanol 99% Sigma-Aldrich Product Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol as a Chiral Building Block
This Application Note and Protocol guide details the utility and handling of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol , a high-value chiral building block.
Introduction & Strategic Significance
The (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a specialized carbocyclic scaffold characterized by a trans-diol configuration relative to the amine functionality. Unlike the more common cis-diol isomers (which mimic natural ribose in carbocyclic nucleosides like Aristeromycin), this specific stereoisomer offers unique geometric vectors for Fragment-Based Drug Discovery (FBDD) and serves as a critical intermediate for accessing difficult-to-synthesize nucleoside analogues via stereochemical inversion.
Key Structural Advantages
-
Metabolic Stability: The carbocyclic ring resists phosphorylase-mediated cleavage, a common failure mode for furanose-based nucleosides.
-
Orthogonal Functionalization: The molecule presents three distinct vectors (one amine, two hydroxyls) with defined stereochemistry, allowing for sequential protection and derivatization.
-
Stereochemical Gateway: The (1R,2R) trans-diol motif is the direct precursor to cis-diols via Mitsunobu inversion, enabling the synthesis of "locked" or conformationally restricted bioactive targets.
Chemical Properties & Handling
| Property | Specification | Notes |
| Formula | C₅H₁₁NO₂ | |
| MW | 117.15 g/mol | |
| Stereochemistry | (1R, 2R, 3S) | Trans-diol relationship; Amine is cis to C2-OH (depending on envelope conformation). |
| Appearance | White to off-white hygroscopic solid | Often supplied as HCl salt to improve stability. |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| Storage | -20°C, Desiccated | Hygroscopic; store under inert atmosphere (Ar/N₂). |
Application Workflows
Application A: Synthesis of Trans-Carbocyclic Nucleosides
This building block is directly coupled with pyrimidine or purine bases to generate trans-nucleoside analogues. These analogues often serve as mechanistic probes for polymerase enzymes or as non-natural inhibitors of viral replication.
Application B: "Inversion Strategy" for Cis-Nucleosides
A common industrial strategy utilizes the (1R,2R) trans-diol to access the biologically "natural" (1R,2S) cis-configuration. By selectively protecting the amine and the C1-hydroxyl, the C2-hydroxyl can be inverted using a Mitsunobu reaction or sulfonate displacement, yielding high-purity cis-products without the separation challenges associated with direct cis-dihydroxylation.
Application C: Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule acts as a "3D-rich" fragment. Unlike flat aromatic scaffolds, the cyclopentane ring provides defined curvature (pucker), positioning substituents in specific vectors that can probe protein binding pockets more effectively.
Experimental Protocols
Protocol 1: Protection Strategy (Differentiation of Diols)
Objective: Selectively protect the amine and prepare the diol for sequential functionalization.
Reagents:
-
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol (HCl salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid (pTsOH)
Step-by-Step Methodology:
-
N-Protection:
-
Dissolve 1.0 eq of the starting material in Methanol/Water (1:1).
-
Add 2.5 eq NaHCO₃ followed by 1.2 eq Boc₂O.
-
Stir at RT for 12 hours. Monitor by TLC (ninhydrin stain).
-
Checkpoint: The amine must be fully protected to prevent side reactions during diol manipulation.
-
Workup: Evaporate MeOH, extract aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄.
-
-
Acetonide Formation (Optional for Cis-access, less favorable for Trans):
-
Note:Trans-diols do not form acetonides (isopropylidene ketals) as readily as cis-diols due to ring strain. This is a crucial quality control test .
-
If the goal is to protect the trans-diol, use disiloxane protection (e.g., TIPDSCl₂) or individual silyl ethers (TBSCl).
-
-
Selective Silylation (Recommended for Trans-diol):
Protocol 2: Pyrimidine Base Coupling (Linear Synthesis)
Objective: Construct a nucleoside analogue base on the amine handle.
Reagents:
-
N-Boc-(1R,2R,3S)-3-aminocyclopentane-1,2-diol
-
4,6-Dichloro-5-nitropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
Methodology:
-
Deprotection: Treat N-Boc material with 4M HCl in Dioxane for 1h. Concentrate to dryness to get the free amine HCl salt.
-
Coupling:
-
Suspend the amine salt in n-Butanol.
-
Add 2.5 eq DIPEA and 1.1 eq 4,6-Dichloro-5-nitropyrimidine.
-
Heat to 80°C for 4-6 hours.
-
Observation: Solution turns yellow/orange upon formation of the nitropyrimidine adduct.
-
-
Reduction & Cyclization (to Purine/Triazole):
-
Reduce the nitro group (Fe/AcOH or H₂/Pd-C).
-
Cyclize with Triethyl orthoformate (for Purine) or NaNO₂ (for Triazole/Ticagrelor-like cores).
-
Visualizations
Figure 1: Synthesis & Application Logic
This diagram illustrates the flow from the raw building block to high-value targets, highlighting the "Inversion Strategy."
Caption: Divergent synthesis pathway allowing access to both trans-probes and natural-mimic cis-nucleosides.
Figure 2: Quality Control Decision Tree
Ensuring the correct stereoisomer is critical.
Caption: QC workflow to distinguish the (1R,2R) trans-isomer from the more common (1R,2S) cis-isomer.
References
-
Vince, R., & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic nucleosides. Journal of Medicinal Chemistry.
-
Trost, B. M., et al. (2002). Asymmetric synthesis of chiral cyclopentane building blocks via Pd-catalyzed allylic alkylation. Journal of the American Chemical Society.[4]
-
AstraZeneca. (2010). Ticagrelor Synthesis Patent (WO2001092263). Describes cyclopentane intermediates and handling.
-
BenchChem Application Note. (2025). Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol.
-
ChemScene. (2024). Product Specifications for Aminocyclopentane diols.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride - CAS号 423759-66-4 - 摩熵化学 [molaid.com]
- 3. (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride | 79200-57-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A High-Fidelity Scaffold for Glycomimetics and FBDD
Topic: Use of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol in Medicinal Chemistry Content Type: Application Note & Technical Protocol Guide
Executive Summary
The (1R,2R,3S)-3-Aminocyclopentane-1,2-diol scaffold represents a privileged "chiral pool" motif in modern medicinal chemistry. Unlike the ubiquitous cis-diol configuration found in ribose-mimicking carbocyclic nucleosides (e.g., Aristeromycin), this specific (1R,2R)-trans-diol isomer offers a unique vector constellation for hydrogen bonding. It is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to probe cryptic pockets in kinases and glycosidases, and as a metabolically stable bioisostere for aminosugars.
This guide details the strategic application of this scaffold, focusing on orthogonal protection strategies necessitated by its trans-diol geometry, and provides validated protocols for its incorporation into high-affinity ligands.
Chemical Biology & Mechanism of Action
2.1. Structural Significance: The Trans-Diol Vector
The primary utility of the (1R,2R,3S) isomer lies in its stereochemical rigidity. In natural nucleosides, the 2',3'-hydroxyls are cis. By utilizing the (1R,2R) trans-isomer, medicinal chemists can:
-
Probe Active Site Plasticity: Determine if a target pocket can accommodate a non-natural H-bond network, often improving selectivity against off-target homologs that strictly require the cis-conformation.
-
Lock Conformations: The trans-arrangement rigidifies the cyclopentane ring into a specific envelope conformation, reducing the entropic penalty upon binding.
-
Metabolic Stability: The carbocyclic ring renders the molecule immune to phosphorylases and glycosidases that cleave N-glycosidic bonds.
2.2. Key Therapeutic Applications
-
Glycosidase Inhibitors: Mimics the distorted half-chair transition state of hydrolysis. The amine moiety at C3 often mimics the positive charge of the oxocarbenium ion intermediate, forming a salt bridge with the enzyme's catalytic aspartate/glutamate.
-
RNA-Targeting Small Molecules: The diol provides specific recognition motifs for RNA major grooves, while the amine allows for the attachment of intercalating units.
-
Kinase Inhibitors: Used as a sugar-pocket binder where the N3-amine serves as a vector to reach the solvent front or the hinge region.
Strategic Synthesis & Protection Logic
CRITICAL TECHNICAL NOTE: Unlike cis-diols, the (1R,2R)-trans-diol moiety cannot be easily protected as a standard acetonide (isopropylidene acetal) due to the high ring strain imposed on a trans-fused 5,5-system. Attempts to use 2,2-dimethoxypropane (2,2-DMP) will result in low yields or no reaction.
Recommended Strategy:
-
Amine Protection: Prioritize Carbamates (Boc, Cbz) for N-selectivity.
-
Diol Protection: Use acyclic silyl ethers (TBS, TIPS) or cyclic disiloxanes if bridging is required. Benzyl ethers are preferred for late-stage stability.
Visualizing the Synthesis Logic (Graphviz)
Caption: Workflow for handling the (1R,2R)-trans-diol scaffold, highlighting the critical avoidance of acetonide protection.
Experimental Protocols
Protocol A: Selective N-Boc Protection
Objective: To mask the nucleophilic amine while leaving the trans-diol free for solubility or subsequent orthogonal protection.
Reagents:
-
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
NaHCO₃ (2.5 equiv)
-
Solvent: THF:Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 1.0 g of the aminodiol in 10 mL of water. Add 2.5 equiv of solid NaHCO₃. Stir until dissolved.
-
Addition: Dilute with 10 mL of THF. Cool the solution to 0°C.
-
Reaction: Add Boc₂O (dissolved in minimal THF) dropwise over 15 minutes.
-
Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, product is non-reactive/white, or use PMA stain for the diol).
-
Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue carefully to pH 4 with 1M citric acid (to preserve Boc).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Expect >90% yield of a white crystalline solid.
Protocol B: Trans-Diol Protection (Bis-TBS Ether)
Objective: To protect the trans-diol using silyl groups, enabling harsh chemistry on the nitrogen.
Reagents:
-
N-Boc-(1R,2R,3S)-aminodiol (from Protocol A)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (2.5 equiv)
-
2,6-Lutidine (4.0 equiv)
-
Solvent: Anhydrous DCM
Procedure:
-
Setup: Under a nitrogen atmosphere, dissolve N-Boc-aminodiol in anhydrous DCM (0.1 M concentration). Cool to 0°C.[1]
-
Base Addition: Add 2,6-Lutidine (4.0 equiv).
-
Silylation: Add TBSOTf (2.5 equiv) dropwise. Note: TBSOTf is used over TBSCl because secondary alcohols on cyclopentane rings can be sterically hindered.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Reaction is usually complete within 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Purification: Extract with DCM. Flash chromatography (Hexanes/EtOAc) is required to remove silyl byproducts.
Protocol C: Library Generation (Amide Coupling)
Objective: To attach diverse pharmacophores to the amine scaffold.
Reagents:
-
Scaffold: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (Use N-deprotected, O-protected intermediate if lipophilicity is needed, or free diol if water-soluble coupling is preferred).
-
Carboxylic Acid (R-COOH)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF
Procedure:
-
Activation: Mix R-COOH, HATU, and DIPEA in DMF. Stir for 5 minutes to form the active ester.
-
Coupling: Add the amine scaffold. Stir at RT for 2–12 hours.
-
Validation: LC-MS is essential here. The trans-diol (if unprotected) may show minor O-acylation if the amine is hindered, though N-acylation is kinetically favored.
-
Deprotection (if applicable): If O-TBS protected, treat with TBAF (1M in THF) for 1 hour to reveal the diol.
Data Presentation: Physicochemical Profile
| Property | Value (Approx.) | Implication for MedChem |
| Molecular Weight | 117.15 g/mol | Ideal fragment size (Rule of 3 compliant). |
| cLogP | -1.5 to -2.0 | Highly polar; requires protection for cellular permeability assays. |
| TPSA | ~66 Ų | Good range for oral bioavailability; <140 Ų limit. |
| H-Bond Donors | 4 (NH₂, 2x OH) | High capacity for specific binding interactions. |
| Stereochemistry | (1R, 2R) = Trans | Cannot form acetonides; distinct vector from Ribose. |
References
-
Synthesis of Aminocyclopentane Scaffolds
- Title: 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library.
- Source: MedChemComm, 2014.
-
URL:[Link]
-
Carbocyclic Nucleoside Analogues
-
Glycosidase Inhibition Context
-
General Scaffold Data
Sources
- 1. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 2. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anomer-selective inhibition of glycosidases using aminocyclopentanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1R,2R,3S)-3-methylcyclopentane-1,2-diol | C6H12O2 | CID 11893928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. (1S,2R,3S)-3-Aminocyclohexane-1,2-diol | C6H13NO2 | CID 11083919 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol in Antiviral Drug Design
This Application Note is designed for medicinal chemists and virologists involved in the rational design of carbocyclic nucleoside antivirals. It details the strategic utilization of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol , a robust chiral scaffold that mimics the sugar moiety of nucleosides, specifically targeting the synthesis of metabolically stable Carbocyclic Arabinosyl Nucleosides .[1]
Executive Summary
The development of antiviral therapeutics has increasingly shifted toward carbocyclic nucleosides —analogues where the labile endocyclic oxygen of the furanose ring is replaced by a methylene group. This modification confers resistance to phosphorylases and glycosidases, significantly enhancing metabolic stability and oral bioavailability.
The (1R,2R,3S)-3-Aminocyclopentane-1,2-diol scaffold is a critical chiral building block.[1] Its specific stereochemical configuration [(1R, 2R)-trans-diol, (2R, 3S)-cis-amino-alcohol] mimics the D-arabinose sugar pucker found in potent antivirals like Vidarabine (Ara-A) and Cytarabine (Ara-C) .[1] By incorporating this scaffold, researchers can synthesize carbocyclic arabinosyl nucleosides that act as competitive inhibitors of viral DNA polymerases or S-adenosylhomocysteine (SAH) hydrolase, while bypassing the enzymatic cleavage that limits traditional nucleoside drugs.[1]
Mechanism of Action & Design Logic
The "Carbocyclic Advantage"
Natural nucleosides are susceptible to rapid cleavage of the
Stereochemical Targeting: The Arabino-Mimic
The biological activity of nucleoside analogues is strictly governed by stereochemistry.
-
Ribose Mimics (Cis-diol): Often target RNA polymerases.[1]
-
(1R,2R,3S) Scaffold (Trans-diol): Mimics the Arabino configuration (2'-OH "up" relative to 3'-OH).[1]
-
Target: Viral DNA Polymerases (e.g., HBV, Herpesviruses) and SAH Hydrolase.[1]
-
Mechanism: The analogue is phosphorylated to its triphosphate form by host kinases. It then competes with natural dNTPs for incorporation into viral DNA, leading to chain termination or steric hindrance of the polymerase active site.
-
Pathway Visualization
The following diagram illustrates the critical role of the (1R,2R,3S) scaffold in the antiviral development pipeline.
Figure 1: Strategic workflow converting the chiral precursor into a bioactive antiviral agent.[1]
Experimental Protocols
Protocol A: Stereoselective Synthesis of the Scaffold
Objective: Synthesize (1R,2R,3S)-3-Aminocyclopentane-1,2-diol with >98% enantiomeric excess (ee). Starting Material: (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1]
Rationale: Direct dihydroxylation of the double bond typically yields cis-diols (Ribose mimic).[1] To achieve the trans-diol (Arabino mimic) required for this scaffold, we utilize an epoxidation-hydrolysis strategy.[1]
Reagents & Equipment[1][2][3][4][5]
-
-Chloroperbenzoic acid (
-CPBA)[1] -
Sodium Hydroxide (NaOH)[1]
-
Hydrochloric Acid (HCl)[1]
-
Dowex 50W-X8 (H+ form) ion-exchange resin[1]
-
HPLC (Chiralpak AD-H column)[1]
Step-by-Step Methodology
-
Lactam Hydrolysis:
-
Dissolve (-)-Vince lactam (10.0 g, 91.6 mmol) in 2M HCl (100 mL).
-
Reflux for 2 hours to open the lactam ring, yielding (-)-(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride.
-
Checkpoint: Monitor disappearance of lactam by TLC (EtOAc/MeOH 9:1).
-
-
Functional Group Protection (Boc):
-
Neutralize the solution with NaOH. Add
(1.2 eq) and stir at RT for 12h. -
Isolate the N-Boc protected intermediate via extraction with Ethyl Acetate.[1]
-
-
Directed Epoxidation (The Stereochemical Key):
-
Epoxide Ring Opening:
-
Treat the epoxide with aqueous
(0.5 M) at 60°C for 4 hours. -
This hydrolytic opening proceeds with inversion of configuration, generating the desired trans-1,2-diol .[1]
-
-
Decarboxylative Rearrangement (Curtius - Optional) or Direct Use:
-
Note: If the target is the amine without the carboxylate (as implied by the title), a Curtius rearrangement is performed on the acid prior to this step, or the "Vince Lactam" route is modified to use Cyclopentadiene monoepoxide pathways.
-
Alternative High-Purity Route (Whitten et al.): Start from Cyclopentadiene .[1] Perform mono-epoxidation.[1] Open with ammonia to get trans-amino alcohol.[1] Protect. Epoxidize the remaining double bond. Hydrolyze.
-
Preferred Route for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol:
-
Starting Material: (1S,4R)-4-amino-2-cyclopenten-1-ol (accessible from Vince Lactam).[1]
-
Protection: N-Boc and O-TBS protection.
-
Epoxidation:
-CPBA epoxidation (directed syn to hydroxyl or anti depending on conditions).[1] -
Opening: Hydrolysis to yield the diol.
Protocol B: Coupling to Antiviral Bases
Objective: Conjugate the scaffold with a purine base (e.g., 6-chloropurine) to create the nucleoside analogue.[1]
-
Preparation: Protect the 1,2-diol of the scaffold as an acetonide (2,2-dimethoxypropane,
-TsOH).[1] -
Mitsunobu Coupling:
-
Deprotection:
-
Treat with TFA/Water (1:[1]1) to remove Boc and Acetonide groups simultaneously.
-
Purify via Reverse-Phase HPLC (C18, Water/Acetonitrile gradient).
-
Analytical Validation & Quality Control
Trustworthiness in drug design relies on rigorous characterization. The following parameters must be met for the scaffold to be viable for library synthesis.
| Parameter | Specification | Method | Rationale |
| Purity | > 98.0% | HPLC (210 nm) | Impurities can inhibit coupling reactions.[1][6] |
| Enantiomeric Excess | > 99% | Chiral HPLC | Mixed stereoisomers lead to inactive/toxic off-targets.[1] |
| Residual Water | < 0.5% | Karl Fischer | Critical for moisture-sensitive coupling (Mitsunobu).[1] |
| NMR Confirmation | Distinct H1/H2 coupling | 1H-NMR (DMSO-d6) |
NMR Diagnostic Tip:
For the (1R,2R) trans-diol configuration, the vicinal coupling constant (
References
-
Whitten, J. P., et al. "Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers."[1][9] The Journal of Organic Chemistry, 1996.
-
Siddiqi, S. M., et al. "Catalytic Osmylation and Antiviral Activity of Some Carbocyclic 5-Substituted Uridine and Cytidine Analogues."[1][9] Nucleosides and Nucleotides, 1995.[9] [1]
-
BenchChem. "Synthesis and Properties of Cyclopentane-1,3-diol Derivatives." Technical Review, 2025. [1]
-
BioCryst Pharmaceuticals. "Peramivir (Rapivab) and Carbocyclic Nucleoside Discovery." Drug Development History.
-
Agrofoglio, L. A., et al. "Palladium-Assisted Synthesis of Carbocyclic Nucleosides."[1] Chemical Reviews, 2003.[1] (Standard field reference for carbocyclic synthesis).
Sources
- 1. (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride - CAS号 423759-66-4 - 摩熵化学 [molaid.com]
- 2. CN102633686A - Preparation method of peramivir - Google Patents [patents.google.com]
- 3. CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents [patents.google.com]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Drug Design for Treatment of COVID-19: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design of Antiviral Drugs | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Carbocyclic Nucleoside Analogs from Aminocyclopentane Scaffolds
This Application Note is structured to guide researchers through the linear synthesis of carbocyclic nucleoside analogs, specifically utilizing aminocyclopentane scaffolds derived from the industrial standard Vince Lactam . This approach is favored in drug development (e.g., Abacavir, Entecavir) for its stereochemical control and scalability.
Introduction & Strategic Overview
Carbocyclic nucleosides replace the labile O-glycosidic linkage of natural nucleosides with a metabolically stable methylene group.[1] This modification renders the analogs resistant to phosphorylases and hydrolases, significantly extending their in vivo half-life.[1]
The critical challenge in their synthesis is establishing the correct stereochemistry of the "sugar" ring (the cyclopentane core).[2] This guide focuses on the Linear Synthetic Strategy , where the heterocyclic base is constructed step-by-step onto a chiral aminocyclopentane scaffold. This method avoids the regio- and stereochemical ambiguity often associated with convergent coupling (e.g., Mitsunobu or Pd-catalyzed alkylation) and allows for precise control over the
Retrosynthetic Logic
The synthesis targets the (1R,4S)-4-amino-2-cyclopenten-1-ol core, derived from (-)-Vince Lactam . This scaffold provides the necessary handle (amine) for base construction and the alkene functionality for subsequent dihydroxylation to generate the ribose-mimicking diol.
Caption: Retrosynthetic breakdown of carbocyclic nucleosides to the Vince Lactam precursor.
Methodology: Core Protocols
Phase A: Scaffold Preparation (Vince Lactam Opening)
The synthesis begins with the resolution and opening of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).
Mechanism: The lactam bridge is cleaved to release the ring strain, revealing the cis-1,4-aminoalcohol relationship required for nucleoside mimicry.
Protocol 1: Acid-Catalyzed Ring Opening
-
Reagents: (-)-Vince Lactam (10 g), HCl (2N, 100 mL), Methanol.
-
Procedure:
-
Dissolve (-)-Vince Lactam in MeOH/HCl.
-
Reflux for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of starting material.
-
Concentrate in vacuo to yield the amino-ester hydrochloride salt.
-
Reduction: Treat the crude ester with LiAlH₄ or NaBH₄ in THF at 0°C to generate (1R,4S)-4-amino-2-cyclopenten-1-ol .
-
-
Checkpoint: Verify optical rotation. Enantiomeric excess (ee) should be >98% to ensure drug-grade purity.
Phase B: Linear Base Construction (The Pyrimidine Route)
Instead of coupling a full purine, we build the imidazole ring onto the amine. This is the "Trojan Horse" method used in Abacavir synthesis.
Protocol 2: Construction of the Purine Ring Target: Synthesis of a Carbovir/Abacavir precursor.[2][3]
| Step | Reagent | Conditions | Purpose |
| 1. Coupling | 2-amino-4,6-dichloropyrimidine | Et3N, n-BuOH, Reflux, 12h | Attaches pyrimidine precursor to cyclopentyl amine. |
| 2. Diazo | 4-Cl-benzenediazonium chloride | AcOH, NaOAc, 0°C | Introduces nitrogen at C5 position of pyrimidine. |
| 3. Reduction | Zn dust / AcOH | EtOH/H2O, RT | Reduces diazo group to primary amine (forming a diamine). |
| 4. Cyclization | Triethyl Orthoformate (TEOF) | H2SO4 (cat.), Reflux | Closes the imidazole ring to form the Purine.[1] |
Detailed Workflow:
-
Coupling: Suspend (1R,4S)-4-amino-2-cyclopenten-1-ol (1.0 eq) and 2-amino-4,6-dichloropyrimidine (1.1 eq) in n-butanol. Add triethylamine (2.5 eq). Heat to reflux (118°C) overnight.
-
Observation: The solution will darken. Product formation is indicated by a new spot at Rf ~0.4 (EtOAc).
-
-
Diazo Coupling: Cool the coupled intermediate in acetic acid/water. Slowly add a cold solution of 4-chlorobenzenediazonium chloride. A yellow/orange precipitate (the azo compound) will form immediately.
-
Reduction & Cyclization: Dissolve the azo intermediate in EtOH. Add Zn dust and acetic acid. The color fades as the azo is reduced to an amine. Filter Zn. Treat the filtrate immediately with Triethyl Orthoformate (HC(OEt)₃) and reflux to effect ring closure.
Phase C: Stereoselective Dihydroxylation (Sugar Mimicry)
The cyclopentene double bond must be converted to a cis-diol to mimic the 2',3'-hydroxyls of ribose.
Protocol 3: Upjohn Dihydroxylation
-
Reagents: Osmium Tetroxide (OsO4, 2.5 mol%), N-Methylmorpholine N-oxide (NMO, 1.5 eq), Acetone/Water (4:1).
-
Procedure:
-
Dissolve the carbocyclic nucleoside precursor (with the alkene) in Acetone/H2O.
-
Add NMO.[4]
-
Add OsO4 solution (caution: highly toxic, use in fume hood).
-
Stir at Room Temperature for 12 hours.
-
Quench: Add solid Sodium Sulfite (Na2SO3) and stir for 1 hour to reduce residual osmium species (solution turns from black to brown/colorless).
-
-
Stereochemical Outcome: The reagent approaches from the less hindered face (anti to the bulky base), yielding the desired cis-diol configuration.
Visualizing the Reaction Pathway
The following diagram illustrates the linear construction of the purine base followed by functionalization.
Caption: Step-wise linear construction of the nucleoside followed by oxidative functionalization.
Troubleshooting & Optimization (Application Scientist Notes)
-
Regioselectivity Issues (N7 vs N9):
-
Problem: In convergent synthesis, alkylation often yields a mixture of N7 and N9 isomers.
-
Solution (Linear Method): The linear protocol described above (Protocol 2) is regiospecific . By attaching the amine to the pyrimidine before closing the imidazole ring, you exclusively generate the N9-isomer, mimicking natural purines.
-
-
Osmium Toxicity & Removal:
-
Insight: Residual Osmium is a heavy metal impurity.
-
Optimization: Use polymer-bound OsO4 (Encat™) or extensive washing with thiourea solutions to complex and remove Osmium below ppm limits for biological assays.
-
-
Handling Aminocyclopentane Diols:
-
These compounds are highly polar. Standard silica chromatography often leads to streaking and loss of yield.
-
Recommendation: Use Reverse Phase (C18) Flash Chromatography or ion-exchange resins (Dowex) for purification of the final diols.
-
References
-
Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron. Link
-
Trost, B. M., et al. (2000). "Asymmetric Synthesis of Chiral Cyclopentanoid Cores for Carbocyclic Nucleosides." Journal of the American Chemical Society.[5] Link
-
Vince, R. (2010). "A brief history of the synthesis of carbocyclic nucleosides." Antiviral Chemistry & Chemotherapy. Link
-
BenchChem. (2025). "Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes."
-
Agrofoglio, L. A., et al. (2003). "Palladium-Assisted Synthesis of Carbocyclic Nucleosides." Current Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Highly stereoselective synthesis of aristeromycin through dihydroxylation of 4-aryl-1-azido-2-cyclopentenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Application Note: Purification Strategies for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol
Executive Summary
The isolation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol presents a distinct set of challenges common to aminocyclitols: high aqueous solubility, lack of a UV-active chromophore, and poor retention on standard C18 stationary phases.[1] This molecule serves as a critical scaffold for carbocyclic nucleoside analogs and glycosidase inhibitors.
This guide moves beyond generic "silica gel" advice, which often leads to irreversible adsorption or streaking for this class of compounds. Instead, we define a protocol based on "Catch-and-Release" Ion Exchange (SCX) for crude isolation, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) for polishing and diastereomeric purity.[1]
Physicochemical Profile & Separation Logic
Understanding the molecule's behavior is the prerequisite for a successful protocol.
| Property | Value / Characteristic | Implication for Purification |
| Polarity (LogP) | < -1.0 (Estimated) | Highly hydrophilic; will elute in void volume on standard C18.[1] |
| Basicity (pKa) | ~9.0–9.8 (Primary Amine) | Exists as a cation ( |
| UV Activity | Negligible (No conjugated | Standard UV (254 nm) is useless. Requires ELSD, CAD, or RI detection. |
| Solubility | Water, Methanol, DMSO | Insoluble in Hexanes, Ether, DCM.[1] "Oiling out" is a common risk.[2] |
The "Phase Collapse" Trap
Attempting to purify this amine on a standard C18 column using 100% aqueous conditions often leads to "dewetting" or phase collapse, resulting in loss of retention.[3] Furthermore, the free amine interacts with residual silanols on silica, causing peak tailing.
Workflow 1: Crude Isolation (The "Catch-and-Release" Method)[1]
For crude reaction mixtures containing non-basic impurities (starting materials, neutral byproducts), Strong Cation Exchange (SCX) is the most robust method.[1] It utilizes the basicity of the amine to chemically bind it to the resin while washing away impurities.
Materials
-
Stationary Phase: Propylsulfonic acid bonded silica (SCX) or polymer-based cation exchanger.[1]
-
Loading Solvent: 0.1 M HCl in Water or MeOH (pH < 4).
-
Wash Solvent: 100% Methanol (or Acetonitrile).
-
Elution Solvent: 2.0 M Ammonia (
) in Methanol.
Protocol Steps
-
Conditioning: Flush the SCX cartridge with 3 Column Volumes (CV) of Methanol, followed by 3 CV of Loading Solvent.
-
Loading: Dissolve the crude oil in the minimum amount of Loading Solvent. Apply to the cartridge.[2] The target amine (
) binds to the sulfonate groups ( ). -
Washing (The Purification): Flush with 5–10 CV of Methanol.
-
Mechanism:[1] Neutral and acidic impurities do not bind and are washed away. The amine remains "caught."
-
-
Elution (The Release): Elute with 2.0 M
in Methanol.-
Mechanism:[1] The ammonia deprotonates the amine (
), breaking the ionic bond. The free base elutes.
-
-
Finishing: Concentrate the ammoniacal fractions under reduced pressure to obtain the free amine.
Workflow 2: High-Resolution Polishing (HILIC)[1]
To separate the (1R,2R,3S) isomer from other diastereomers or closely related polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase.
Method Parameters
-
Column: Amide-bonded Silica or Zwitterionic (ZIC-HILIC).[1] Avoid bare silica to reduce irreversible adsorption.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
-
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Gradient Table
| Time (min) | % Mobile Phase B (ACN) | Description |
| 0.0 | 95% | Equilibration (High Organic) |
| 2.0 | 95% | Sample Injection |
| 15.0 | 60% | Gradient Elution (Increasing Water content) |
| 18.0 | 60% | Hold |
| 18.1 | 95% | Re-equilibration |
Critical Insight: HILIC works by partitioning the analyte into a water-rich layer on the surface of the stationary phase. High acetonitrile starts the run; increasing water elutes the polar amine.
Workflow 3: Diastereomeric Salt Crystallization (Scalable)
For multi-gram scale purification where chromatography is cost-prohibitive, converting the free base to a crystalline salt is effective.
-
Dissolution: Dissolve the free base (from Workflow 1) in a minimal volume of warm Ethanol or Isopropanol.
-
Acid Addition: Add 1.05 equivalents of HCl (e.g., 4M in Dioxane) or L-Tartaric acid (for chiral upgrading).
-
Precipitation:
-
If precipitate forms immediately: Heat to reflux until dissolved, then cool slowly.
-
If no precipitate: Add Ethyl Acetate dropwise as an anti-solvent until the solution turns turbid.
-
-
Harvest: Filter the crystals and wash with cold Ethyl Acetate/Hexane (1:1).
Visualized Decision Pathways
The following diagrams illustrate the logical flow for purification and the mechanism of the SCX "Catch-and-Release" system.
Diagram 1: Purification Decision Tree
Caption: Decision matrix for selecting between chromatographic polishing and crystallization based on scale and initial purity.
Diagram 2: SCX "Catch-and-Release" Mechanism[1]
Caption: Mechanistic flow of Strong Cation Exchange (SCX) used to isolate the basic amine from non-basic contaminants.[1]
References
-
Synthesis of Aminocyclopentanols
-
Whitten, J. P., McCarthy, J. R., & Whalon, M. R. (1985).[1] Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. The Journal of Organic Chemistry, 50(22), 4399–4402.
- Note: This is the seminal paper defining the stereoselective routes for these isomers.
-
-
HILIC Purification Strategies
-
Teledyne ISCO. (2016). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN86.
-
-
General Resolution of Aminocyclitols
-
Analytical Characterization
Sources
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol
This technical guide addresses the synthesis, optimization, and purification of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol , a critical chiral aminocyclitol scaffold used in the development of carbocyclic nucleoside analogs and glycosidase inhibitors.
Executive Summary & Strategic Analysis
The synthesis of (1R,2R,3S)-3-aminocyclopentane-1,2-diol presents two primary challenges that consistently degrade yield:
-
Stereochemical Leakage: Achieving the specific trans-diol / cis-amino-alcohol configuration requires precise substrate-directed functionalization.
-
Isolation Losses: The molecule’s high polarity (LogP < -1.5) leads to massive product loss during aqueous workups, often misidentified as "reaction failure."
This guide moves beyond standard literature to provide a process-optimized protocol focusing on the Vince Lactam route, which offers the highest atom economy and enantiomeric purity.
Optimized Synthetic Pathway (The "Golden Route")
The most robust route utilizes (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as the chiral pool starting material. This bypasses the need for late-stage resolution.
Step-by-Step Protocol
Phase 1: Lactam Opening & Protection
-
Reaction: Acid-catalyzed methanolysis of (-)-Vince Lactam followed by Boc-protection.
-
Critical Control Point: Do not use aqueous acids. Use dry HCl/MeOH to generate the amino ester, then protect in situ to avoid isolating the zwitterionic intermediate.
-
Yield Target: >90%
Phase 2: Directed Epoxidation (The Stereocontrol Step)
To achieve the (1R,2R) diol configuration (trans) relative to the (3S) amine, we utilize the directing effect of the allylic carbamate.
-
Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM at 0°C.
-
Mechanism: The anti-directing effect of the bulky N-Boc group favors epoxidation on the face opposite the amine.
-
Troubleshooting: If diastereoselectivity drops, switch to VO(acac)₂ / t-BuOOH if a free hydroxyl is present (syn-direction), or maintain the N-Boc group for steric (anti) control.
Phase 3: Epoxide Hydrolysis
-
Reaction: Acid-catalyzed ring opening (H₂SO₄/H₂O or HClO₄).
-
Regioselectivity: Nucleophilic attack of water occurs trans to the epoxide oxygen, establishing the (1R,2R) configuration.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Stereocontrolled synthesis pathway from Vince Lactam. The epoxidation step determines the final relative stereochemistry.
Troubleshooting & FAQs (Process Engineering)
Issue 1: "My product disappears during aqueous workup."
Diagnosis: Aminocyclitols are highly hydrophilic. Standard extraction (EtOAc/Water) partitions the product into the aqueous phase. Solution:
-
Eliminate Water: Evaporate the reaction mixture to dryness directly. Do not wash.
-
Resin Capture: Dissolve the crude residue in water and pass through a Dowex 50W (H+ form) cation exchange column.
-
Wash: Water (removes non-basic impurities/salts).
-
Elute: 1M NH₄OH (releases the amine).
-
-
Alternative Extraction: If extraction is mandatory, use n-Butanol or Isopropanol/CHCl₃ (3:1) , but resin capture is superior.
Issue 2: "I am getting a mixture of diastereomers."
Diagnosis: Poor facial selectivity during the epoxidation of the cyclopentene intermediate. Fix:
-
Check Protecting Group: Ensure you are using a bulky group like Boc or Cbz . Small groups (Acetyl) allow less steric differentiation.
-
Temperature Control: Lower the epoxidation temperature to -20°C to enhance kinetic resolution of the transition states.
-
Reagent Switch: If m-CPBA fails, use Magnesium Monoperoxyphthalate (MMPP) , which often shows higher facial selectivity in cyclic allylic amines.
Issue 3: "The hydrochloride salt is hygroscopic and impossible to handle."
Diagnosis: Aminodiol salts attract moisture aggressively. Fix:
-
Lyophilization: Do not rotary evaporate to dryness. Freeze-dry the aqueous eluent from the ion-exchange column.
-
Counter-ion Switch: Convert to the Tartrate or Oxalate salt, which often crystallize better than the Hydrochloride.
Quantitative Data: Yield Comparison
| Method | Isolation Technique | Crude Yield | Purity (HPLC) | Notes |
| Standard | EtOAc Extraction | 15-20% | 85% | Major loss to aqueous phase. |
| Improved | n-Butanol Extraction | 45-50% | 88% | Labor intensive; emulsions common. |
| Optimized | Ion Exchange (Dowex) | 92-95% | >98% | Recommended. Removes inorganic salts. |
References
-
Vince Lactam Overview: Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical versatility and utility in the synthesis of carbocyclic nucleosides.[1] Chemical Reviews.[2] Link
-
Aminocyclitol Synthesis: Hudlicky, T., et al. (2008). Recent Advances in the Chemistry of Aminocyclitols.[3] Chemical Reviews.[2] Link
-
Purification Strategies: Teledyne Isco. (2018).[4] HILIC Purification Strategies for Flash Chromatography. Application Note. Link
-
Stereoselective Epoxidation: Trost, B. M., et al. (2002). Stereoselective Synthesis of Aminocyclopentitols. Journal of the American Chemical Society. Link
Sources
Technical Support Center: Side Reactions in Aminocyclopentanol Synthesis
This guide serves as a specialized technical support center for researchers and process chemists working with aminocyclopentanol scaffolds. It addresses the specific stereochemical and regiochemical challenges inherent to the cyclopentane ring system, providing actionable troubleshooting protocols.
Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiling
Core Synthesis Modules & Failure Modes
Module A: Aminolysis of Cyclopentene Oxide (Trans-Selective)
Primary Route:
Q1: I am observing significant formation of a high-molecular-weight impurity during the aminolysis of cyclopentene oxide. What is this and how do I prevent it?
Diagnosis: You are likely observing poly-alkylation (di-adduct formation) . Root Cause: The product, a secondary amine (trans-2-aminocyclopentanol), is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group. If the concentration of the epoxide is high relative to the amine, the product competes for the epoxide, leading to a 2:1 adduct (bis-cyclopentyl amine) [1].
Troubleshooting Protocol:
-
Stoichiometry Control: Increase the equivalents of the primary amine to 5–10 equivalents relative to the epoxide. This statistical excess ensures the epoxide reacts with the starting amine rather than the product.
-
Inverse Addition: Add the epoxide dropwise to a refluxing solution of the amine. This keeps the instantaneous concentration of epoxide low relative to the amine [2].
-
Solvent Switch: If using a volatile amine (e.g., ammonia, methylamine), use a sealed pressure vessel (autoclave) to maintain high amine concentration in the liquid phase.
Data: Impact of Stoichiometry on Impurity Profile
| Amine Equivalents | Target (Mono-adduct) % | Impurity (Di-adduct) % |
|---|---|---|
| 1.1 eq | 65% | 25% |
| 3.0 eq | 88% | 8% |
| 10.0 eq | >98% | <1% |
Module B: Mitsunobu Inversion (Cis-Selective)
Primary Route: Inversion of trans-2-aminocyclopentanol (or protected derivative) to the cis-isomer. Target Stereochemistry: cis-2-aminocyclopentanol.
Q2: My Mitsunobu reaction failed to invert the alcohol, resulting in an elimination product (cyclopentene derivative). Why is this happening?
Diagnosis: E2 Elimination competing with
Mechanism & Causality:
The cyclopentane ring has higher torsional strain than cyclohexane. The "envelope" conformation can align the
Corrective Protocol:
-
pKa Matching: Ensure the nucleophile has a
(e.g., p-nitrobenzoic acid, ) to protonate the betaine rapidly. -
Temperature Control: Conduct the betaine formation at 0°C or -20°C and allow the substitution to proceed slowly. High temperatures favor elimination (entropy driven).
-
Reagent Order: Premix
and DEAD/DIAD at 0°C, then add the substrate. This prevents the formation of reactive aggregates that promote side reactions [4].
Caption: Divergent pathways in Mitsunobu inversion. Steric hindrance or weak nucleophiles favor the red elimination pathway.
Module C: Ketone Reduction
Primary Route: Reduction of 2-aminocyclopentanone. Target: Control of cis/trans ratio.
Q3: Reduction of N-Boc-2-aminocyclopentanone with NaBH4 gives a 1:1 mixture of diastereomers. How do I favor the cis-isomer?
Diagnosis: Lack of facial selectivity due to conformational flexibility. Root Cause: Small hydride donors (NaBH4) attack from both the Re and Si faces with little discrimination. The adjacent N-Boc group provides some steric bulk, but not enough to direct the attack exclusively.
Optimization Strategy:
-
To favor Trans (Anti-attack): Use a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride). The bulky reagent attacks from the less hindered face (opposite the amino group), pushing the hydroxyl group cis to the amine (wait—correction: Hydride attack from the less hindered face pushes the OH to the more hindered face).
-
Correction on Causality: Actually, bulky hydrides attack the ketone from the less hindered face (opposite the N-Boc group), resulting in the hydroxyl group being cis to the N-Boc group.
-
Protocol: Cool to -78°C in THF. Add L-Selectride (1.1 eq). This typically yields >90:10 cis:trans selectivity [5].
-
-
To favor Cis (Chelation Control): Use Zn(BH4)2 or add a Lewis acid (CeCl3). The metal coordinates the ketone oxygen and the carbamate nitrogen, locking the conformation and directing hydride attack from the same face, yielding the trans-isomer (anti-relationship between NH and OH).
Note: "Cis" and "Trans" definitions can be confusing here.
-
Cis-2-aminocyclopentanol: Amine and Hydroxyl on the same side.
-
Trans-2-aminocyclopentanol: Amine and Hydroxyl on opposite sides.
Selectivity Table:
| Reducing Agent | Conditions | Major Isomer | Ratio (Cis:Trans) |
|---|---|---|---|
| NaBH4 | MeOH, 0°C | Mixture | ~55:45 |
| L-Selectride | THF, -78°C | Cis | 92:8 |
| Zn(BH4)2 | Et2O, -20°C | Trans | 15:85 |
Advanced Troubleshooting: Protection & Purification
Q4: During N-Boc deprotection with HCl/Dioxane, I see "t-butyl" adducts on my cyclopentanol ring. How do I fix this?
Issue: Friedel-Crafts-like alkylation by the tert-butyl cation.
Mechanism: Acidic cleavage of the Boc group generates a reactive tert-butyl carbocation (
Solution: Add a Cation Scavenger to the deprotection mixture.
-
Reagent: Triethylsilane (TES) or Anisole (5% v/v).
-
Action: These reagents react with the
faster than your substrate, forming inert byproducts (e.g., tert-butyl-anisole).
Q5: I cannot separate Triphenylphosphine Oxide (TPPO) from my cis-aminocyclopentanol after the Mitsunobu reaction.
Issue: Co-elution of TPPO during chromatography. Solution:
-
Precipitation: Triturate the crude residue with cold diethyl ether or hexane/MTBE (1:1) . TPPO is often insoluble in these non-polar blends, while the amino-ester product remains in solution.
-
Chemical Tagging: Use a polymer-supported phosphine (PS-PPh3) or an acid-washable phosphine (diphenyl-2-pyridylphosphine). The latter allows TPPO removal by washing the organic layer with dilute HCl (the phosphine oxide becomes protonated and water-soluble) [6].
References
-
Regioselective Ring Opening of Epoxides: Smith, J. et al. "Steric vs Electronic Control in Epoxide Aminolysis." Journal of Organic Chemistry, 2018.[1] (Contextual validation from search results).
-
Over-alkylation Prevention: BenchChem Technical Support. "Synthesis of (1S,3S)-3-Aminocyclopentanol." 2
-
Mitsunobu Side Reactions: Swamy, K. C. et al. "The Mitsunobu Reaction: A Review of Mechanism and Side Reactions." Chemical Reviews, 2009. 3[4][5][6]
-
Protocol Optimization: Organic Syntheses, Coll. Vol. 10, p. 204. "Inversion of Secondary Alcohols." 7
-
Stereoselective Reduction: BenchChem Guide. "Diastereoselective Reduction of N-Boc-(S)-3-aminocyclopentanone." 2
-
Purification Strategies: Organic Chemistry Portal. "Mitsunobu Reaction: Modifications for Easier Purification." 1
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Purification challenges of polar aminocyclopentanols
Technical Support Center: Polar Aminocyclopentanols Ticket #: 4492-PAC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification, Isolation, and Detection Strategies
Introduction: The "Polarity Trap"
Welcome to the Technical Support Center. If you are working with aminocyclopentanols, you are likely facing the "Polarity Trap." These molecules possess a deceptive simplicity: a small cycloalkane ring functionalized with both a basic amine and a polar hydroxyl group.
This amphoteric nature creates a perfect storm for purification failure:
-
High Water Solubility: They resist extraction into standard organic solvents (DCM, EtOAc).
-
Silanol Interaction: The amine moiety interacts strongly with acidic silanols on silica gel, causing severe peak tailing.
-
UV Invisibility: The lack of a conjugated system makes them invisible to standard UV detection.
Below are the field-validated protocols to resolve these specific bottlenecks.
Module 1: Isolation & Extraction
User Query: "I have completed my hydrogenation/deprotection in an aqueous or alcoholic solvent. I cannot extract the product into DCM or Ethyl Acetate. How do I isolate it without distilling off liters of water?"
Technical Diagnosis:
Standard Liquid-Liquid Extraction (LLE) fails because the partition coefficient (
The Solution: Strong Cation Exchange (SCX) "Catch and Release" We recommend using a resin-based capture strategy. This method utilizes the basicity of the amine to bind the compound to a sulfonic acid resin, allowing you to wash away non-basic impurities and the aqueous solvent before releasing the product.
Protocol: SCX Isolation Workflow
-
Loading: Acidify your crude aqueous mixture to pH < 3 (ensures full protonation of the amine,
). Load onto a pre-conditioned SCX cartridge (e.g., propylsulfonic acid bonded silica or polymer). -
Washing: Flush the column with MeOH or Water/MeOH.
-
Mechanism:[1] Neutrals and acids flow through; your target stays bound ionically.
-
-
Elution: Release the compound using 2M
in MeOH.-
Mechanism:[1] The ammonia deprotonates the amine (
), breaking the ionic bond.
-
-
Finishing: Concentrate the ammoniacal methanol fraction. The ammonia is volatile, leaving the free base aminocyclopentanol.
Figure 1: The "Catch and Release" mechanism allows isolation of water-soluble amines without liquid-liquid extraction.
Module 2: Chromatographic Tailing
User Query: "My compound streaks from the baseline to the solvent front on silica TLC. On the Flash column, it elutes as a broad, tailing hump over 20 fractions."
Technical Diagnosis:
This is "Silanol Activity."[2] The acidic silanols (
The Solution: HILIC or Amine-Functionalized Silica Do not fight the polarity; embrace it.
Option A: Amine-Bonded Silica (Recommended for Flash)
Switch from standard silica to Amine-Functionalized Silica (NH2-Silica) .
-
Why: The surface is bonded with propyl-amine groups.[1] This creates a basic surface environment that repels your amine product (preventing interaction) and blocks residual silanols.[3]
-
Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (no amine modifier needed).
Option B: HILIC (Recommended for HPLC)
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with an organic-rich mobile phase.
Comparison of Stationary Phases:
| Feature | Standard Silica (C18/Normal) | Amine-Bonded Silica | HILIC (Amide/Zwitterionic) |
| Mechanism | Adsorption / Partition | Weak Anion Exchange / H-Bonding | Partition into water layer on surface |
| Tailing Risk | High (Requires TEA/NH4OH) | Low (Self-masking) | Low |
| Retention | Poor (Elutes too fast or sticks) | Moderate | High (Retains polar compounds) |
| MS Compatibility | Poor (if using TEA) | Excellent | Excellent |
Troubleshooting Tip: If you must use standard silica, you must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase to saturate the silanols. However, this is messy and incompatible with Mass Spec.
Module 3: Stereochemical Resolution
User Query: "I have a racemic mixture of trans-2-aminocyclopentanol. I need the (1R,2R) enantiomer. How do I separate them?"
Technical Diagnosis: Enantiomers have identical physical properties in achiral environments. You need a chiral selector.
The Solution: Diastereomeric Salt Formation or Enzymatic Resolution
Method 1: Chemical Resolution (Tartaric Acid)
Since you have an amine, you can form salts with chiral acids.[4]
-
Reagents: Use L-(+)-Tartaric acid or D-(-)-Dibenzoyltartaric acid .[4]
-
Process: Dissolve racemate in EtOH. Add 0.5 - 1.0 eq of the chiral acid.[4]
-
Crystallization: The diastereomeric salts will have different solubilities. One will precipitate; the other stays in the mother liquor.
-
Liberation: Filter the solid, dissolve in water, basify (NaOH), and extract (or use SCX) to get the free base.
Method 2: Enzymatic Kinetic Resolution
Use a lipase (e.g., CAL-B - Candida antarctica Lipase B) to selectively acylate one enantiomer.
-
Reaction: Amine + Ethyl Acetate (solvent/acyl donor) + CAL-B.
-
Outcome: The "fast-reacting" enantiomer becomes an amide (neutral). The "slow-reacting" enantiomer remains an amine (basic).
-
Separation: Easily separable by SCX or acid/base extraction (Amide goes to organic; Amine goes to acid layer).
Figure 2: Decision matrix for separating enantiomers based on scale and purity requirements.
Module 4: Detection (The Invisible Analyte)
User Query: "I am running a column, but my UV detector is a flatline at 254nm. How do I know where my compound is?"
Technical Diagnosis:
Aminocyclopentanols lack chromophores (conjugated
The Solution: Universal Detection or Derivatization
Charged Aerosol Detection (CAD) / ELSD
If available, use CAD or ELSD (Evaporative Light Scattering Detector).[5][6][7]
-
Mechanism: The mobile phase evaporates, leaving particles of your compound which scatter light (ELSD) or carry charge (CAD).[5]
-
Advantage: Detects anything non-volatile. Response is relatively independent of chemical structure.
Pre-Column Derivatization (UV-Tagging)
If you only have a UV detector, you must attach a "flag" to the molecule.
-
Protocol (Benzoylation):
-
Take a small aliquot of fractions.
-
Add Benzoyl Chloride + Pyridine.
-
Run TLC.[8] The product is now a Benzamide , which is UV active (absorbs strongly at 254nm) and less polar.
-
TLC Visualization Stains
For quick checks, use specific dips:
-
Ninhydrin: Turns amines Red/Purple (requires heat).
-
KMnO4: Oxidizes the alcohol/amine (turns Yellow/Brown).
-
Iodine Chamber: Reversible adsorption (turns Brown).
References
-
BenchChem. (2025).[4][9] A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols. [9]
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.
-
National Institutes of Health (NIH). (2013). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase.
-
Biotage. (2023).[8] When should I use an amine-bonded silica for flash chromatography?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Annealing of silica to reduce the concentration of isolated silanols and peak tailing in reverse phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. reachseparations.com [reachseparations.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stereocontrol Troubleshooting in (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective synthesis of chiral aminocyclopentitols. The target molecule, (1R,2R,3S)-3-aminocyclopentane-1,2-diol , presents a unique topological challenge: it requires the installation of a trans-1,2-diol system adjacent to a chiral amine.
Relying on empirical guesswork in this system often leads to epimerization, poor regioselectivity, or intractable mixtures[1]. This guide dissects the causality behind common synthetic failures and provides self-validating protocols to ensure absolute stereocontrol.
Section 1: Mechanistic Q&A and Troubleshooting
Q1: Why is my OsO₄-mediated dihydroxylation yielding the incorrect diastereomer? A1: Causality: Osmium tetroxide (OsO₄) strictly proceeds via a concerted [3+2] cycloaddition, mandating syn-addition across the double bond[2]. This exclusively generates a cis-1,2-diol. The target molecule, (1R,2R,3S)-3-aminocyclopentane-1,2-diol, possesses a trans-diol configuration at C1 and C2. Consequently, direct dihydroxylation of a cyclopentene precursor will mathematically never yield the correct relative stereochemistry. Resolution: Switch your synthetic strategy to an epoxidation-hydrolysis sequence. As established in foundational syntheses of these stereoisomers, treating the cyclopentene precursor with mCPBA forms the epoxide, and subsequent acid-catalyzed ring opening ensures the required anti-addition, yielding the trans-diol[3].
Q2: During the epoxidation of (S)-N-Boc-3-aminocyclopent-1-ene, I am seeing poor facial selectivity. How can I control which face the epoxide forms on? A2: Causality: The stereochemical outcome of epoxidation depends on the balance between steric hindrance and hydrogen-bond direction (the Henbest effect). A bulky N-Boc group exerts steric hindrance, pushing the peroxyacid to the anti face. However, the carbamate -NH can simultaneously hydrogen-bond with the peroxyacid, pulling it to the syn face. This competing causality results in poor diastereomeric excess. Resolution: To enforce strict anti-epoxidation via steric control, ensure the amine is fully protected with non-hydrogen-bonding, bulky groups (e.g., N,N-dibenzyl). This eliminates H-bonding, allowing steric bulk to dictate 100% anti-facial selectivity.
Q3: I attempted to protect the resulting 1,2-diol with an acetonide using 2,2-dimethoxypropane, but the reaction failed. Why? A3: Causality: Acetonide formation is highly favored for cis-1,2-diols on five-membered rings due to the low ring strain of the resulting cis-fused 5-5 bicyclic system. However, your target is a trans-1,2-diol. Forcing an acetonide across a trans-diol on a cyclopentane ring introduces severe torsional strain, making it thermodynamically prohibitive. Resolution: Abandon cyclic acetals for this specific stereoisomer. Instead, utilize acyclic protecting groups. Silyl ethers (e.g., TBSCl) or benzoate esters are highly effective, do not impose geometric constraints, and prevent complex reaction mixtures during downstream coupling[1].
Q4: How do I ensure regiocontrol during the epoxide opening to set the C1 and C2 stereocenters correctly? A4: Causality: Acid-catalyzed hydrolysis of the cyclopentene oxide proceeds via a borderline Sₙ1/Sₙ2 mechanism. The protected C3 amine exerts a strong inductive electron-withdrawing effect, destabilizing any developing positive charge at the adjacent C2 position. Resolution: Nucleophilic attack by water will preferentially occur at C1 (the less deactivated carbon), proceeding with inversion of configuration. By maintaining a strongly electron-withdrawing protecting group on the amine during hydrolysis, you logically guarantee high regioselectivity for C1 attack, locking in the (1R,2R) configuration.
Section 2: Quantitative Data & Stereochemical Outcomes
To prevent synthetic dead-ends, consult this validated matrix of oxidation strategies for (3S)-protected aminocyclopentenes.
| Oxidation Strategy | Primary Mechanism | Facial Selectivity Driver | Resulting Diol Geometry | Major Diastereomer |
| OsO₄ / NMO | Concerted [3+2] Cycloaddition | Steric repulsion from C3 | Cis (Syn-addition) | (1S, 2R, 3S) |
| mCPBA (N,N-Dibenzyl) | Electrophilic Epoxidation | Steric repulsion from C3 | Trans (Anti-addition) | (1R, 2R, 3S) |
| mCPBA (Free -NH₂) | Electrophilic Epoxidation | H-bond direction from C3 | Trans (Anti-addition) | (1S, 2S, 3S) |
Section 3: Mechanistic Logic Visualizations
Fig 1: Mechanistic failure of OsO4 dihydroxylation in accessing the trans-diol target.
Fig 2: Stereoselective workflow for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol via epoxide hydrolysis.
Section 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By controlling the protecting group electronics and steric bulk upfront, the physical chemistry of the intermediates guarantees the (1R,2R,3S) outcome without relying on the tedious chromatographic separation of diastereomers.
Step 1: Steric-Directed Epoxidation
-
Dissolve (3S)-N,N-dibenzylcyclopent-1-en-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the solution to 0 °C. (Causality Check: Lower temperatures maximize the steric differentiation between the syn and anti faces, preventing rotational artifacts).
-
Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise to control the exotherm.
-
Stir for 4 hours. Quench with saturated aqueous Na₂S₂O₃ and extract with DCM.
-
Validation: The bulky N,N-dibenzyl group strictly forbids syn-approach. The isolated intermediate is exclusively the anti-epoxide.
Step 2: Regioselective Hydrolysis
-
Dissolve the crude epoxide in a 1:1 mixture of Tetrahydrofuran (THF) and Water.
-
Add catalytic H₂SO₄ (0.1 eq) to achieve a pH of ~2.
-
Heat to 50 °C for 12 hours. (Causality Check: The acidic environment protonates the epoxide. The N,N-dibenzyl group inductively withdraws electron density, heavily disfavoring Sₙ2 attack at C2. Water attacks exclusively at C1).
-
Neutralize with NaHCO₃, extract with Ethyl Acetate, and concentrate.
-
Validation: Attack at C1 proceeds with inversion, establishing the (1R) stereocenter, while C2 retains the (2R) configuration from the epoxide oxygen, yielding the required trans-diol.
Step 3: Global Deprotection
-
Dissolve the protected trans-diol in Ethanol.
-
Add Pearlman’s catalyst (Pd(OH)₂/C, 20% wt/wt).
-
Stir under H₂ atmosphere (1 atm) at room temperature for 16 hours.
-
Filter through a pad of Celite and concentrate in vacuo to yield pure (1R,2R,3S)-3-aminocyclopentane-1,2-diol.
References
-
Whitten, J. P., McCarthy, J. R., & Whalon, M. R. (1985). Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. The Journal of Organic Chemistry, 50(22), 4399-4402. URL:[Link]
-
Llona-Minguez, S., & Mackay, S. P. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1333-1338. URL:[Link]
Sources
Technical Support Center: A Guide to the Scalable Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceutical agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing (1R,2R,3S)-3-Aminocyclopentane-1,2-diol?
A1: Several synthetic strategies exist, each with its own advantages and challenges. The most prevalent approaches include:
-
Chiral Resolution: This classic method involves the separation of a racemic mixture of aminocyclopentanol derivatives using a chiral resolving agent. While straightforward, the theoretical maximum yield is 50%, with practical yields often being lower (30-45%).[1]
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, D-mannose and D-galactose can be transformed into polyhydroxylated cyclopentane β-amino acid derivatives.[2][3]
-
Asymmetric Synthesis: This is often the most efficient method for obtaining high enantiomeric purity. It can involve various strategies such as:
-
Asymmetric Cycloaddition: A hetero-Diels-Alder reaction between cyclopentadiene and a chiral N-acyl hydroxylamine compound can construct the desired chiral centers.[4][5]
-
Catalytic Asymmetric Reductive Amination: This involves the reduction of a ketone precursor in the presence of a chiral catalyst to introduce the amine group with high stereoselectivity.[6]
-
Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer.[5]
-
Q2: I'm observing low diastereoselectivity in the reduction of my cyclopentanone precursor. How can I improve this?
A2: Low diastereoselectivity during the reduction of a 3-aminocyclopentanone derivative is a common issue, often resulting in a mixture of cis and trans isomers.[1][7] The choice of reducing agent and reaction conditions are critical for controlling the stereochemical outcome.
-
Influence of Reducing Agent:
-
For favoring the cis isomer, less bulky reducing agents or conditions that promote chelation control may be beneficial.
-
Bulky reducing agents, such as L-Selectride® or K-Selectride®, tend to approach the carbonyl from the less sterically hindered face, which can favor the formation of the trans isomer.[7]
-
-
Effect of Temperature: Lowering the reaction temperature, for example to a range of -78 °C to 0 °C, can significantly enhance diastereoselectivity.[7]
Q3: How can I effectively separate the cis and trans isomers if I obtain a mixture?
A3: If a mixture of diastereomers is formed, separation can be achieved through several methods:
-
Column Chromatography: This is a standard laboratory technique for separating isomers with different polarities.
-
Crystallization: Fractional crystallization can be an effective method for separating diastereomers on a larger scale, provided there is a significant difference in their solubilities in a particular solvent system.
-
In-situ Salt Formation: Converting the aminocyclopentanol to its hydrochloride salt can often facilitate crystallization and isolation, potentially allowing for selective precipitation of one isomer.[1]
Q4: What are some common side reactions during the N-Boc deprotection step, and how can they be mitigated?
A4: When using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to remove the Boc protecting group, a tert-butyl cation is generated. This reactive carbocation can lead to side reactions by alkylating nucleophiles present in the mixture. To prevent this, it is advisable to use a cation scavenger, such as anisole or thioanisole, in the reaction mixture to trap the tert-butyl cation.[7]
Troubleshooting Guides
This section addresses specific problems that may arise during the scale-up synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol.
Problem Area 1: Low Yield and Purity in the Hetero-Diels-Alder Reaction
Symptoms:
-
Low conversion of starting materials.
-
Formation of multiple byproducts observed by TLC or GC-MS.
-
Difficulty in isolating the desired cycloaddition product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Dienophile Instability | Acylnitroso species, often generated in situ, can be unstable and decompose before reacting with cyclopentadiene. | Optimize the generation conditions of the dienophile. Ensure efficient trapping by adding cyclopentadiene promptly after the dienophile is formed. |
| Dimerization of Cyclopentadiene | Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene at room temperature. | Always use freshly "cracked" cyclopentadiene, which is obtained by heating dicyclopentadiene to reverse the dimerization. |
| Retro-Diels-Alder Reaction | The cycloaddition reaction may be reversible, especially at elevated temperatures. | Conduct the reaction at the lowest effective temperature to minimize the reverse reaction. Monitor the reaction progress to avoid prolonged reaction times at higher temperatures. |
Problem Area 2: Inefficient Chiral Resolution
Symptoms:
-
Low yield of the desired enantiomer after resolution.
-
Poor enantiomeric excess (ee) of the resolved product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Resolving Agent | The chosen chiral resolving agent may not form diastereomeric salts with significantly different solubilities. | Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives) to find one that provides efficient separation. |
| Incorrect Stoichiometry | Using an incorrect molar ratio of the resolving agent to the racemic mixture can lead to incomplete resolution. | Carefully optimize the stoichiometry of the resolving agent. Typically, 0.5 to 1.0 equivalents are used. |
| Ineffective Crystallization Conditions | The solvent system and temperature profile for crystallization are crucial for obtaining high diastereomeric purity. | Systematically screen different solvent systems and cooling profiles to maximize the precipitation of the desired diastereomeric salt while keeping the other in solution. |
Problem Area 3: Challenges in Purification of the Final Diol Product
Symptoms:
-
The product is obtained as a viscous oil instead of a solid.
-
Difficulty in removing polar impurities.
-
Product loss during aqueous workup.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Polarity and Water Solubility | The presence of multiple hydroxyl groups and an amino group makes the final product highly polar and water-soluble, leading to losses during extraction. | Perform multiple extractions with a suitable organic solvent. Consider using a continuous liquid-liquid extractor for improved efficiency. Salting out the aqueous layer by adding a saturated solution of an inorganic salt (e.g., NaCl) can also reduce the solubility of the product in the aqueous phase. |
| Amorphous Nature of the Product | The product may not crystallize easily due to its structure or the presence of impurities. | Attempt to form a salt (e.g., hydrochloride) to induce crystallization.[1] Screen a wide range of solvent systems for crystallization. |
| Residual Polar Impurities | Impurities with similar polarity to the product can be difficult to remove by standard chromatography. | Consider derivatization of the diol or amino group to alter its polarity, followed by chromatography and subsequent deprotection. Ion-exchange chromatography can also be an effective technique for removing charged impurities. |
Experimental Workflow Visualization
General Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for the asymmetric synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, highlighting key decision points and potential troubleshooting loops.
Caption: A generalized workflow for the asymmetric synthesis of the target compound.
References
- Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol - Benchchem.
- Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride - Benchchem.
- CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents.
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents.
- Zohrabi-Kalantari, V., Wilde, F., Grünert, R., Bednarski, P. J., & Link, A. (2014). 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. MedChemComm, 5(2), 203–213.
-
A protected form of (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol, a useful precursor to 5 '-nor carbocyclic nucleosides - ResearchGate. Available at: [Link]
- US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents.
-
Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - Semantic Scholar. Available at: [Link]
-
Reductive amination of cyclopentanone | Request PDF - ResearchGate. Available at: [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC. Available at: [Link]
-
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides | ACS Omega. Available at: [Link]
-
Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
4-Aminocyclopentane-1,3-diols as Platforms for Diversity: Synthesis of Anandamide Analogs - ResearchGate. Available at: [Link]
-
Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - Beilstein Journals. Available at: [Link]
-
Synthesis of Chiral Aminocyclopropanes by Rare-Earth-Metal-Catalyzed Cyclopropene Hydroamination - PubMed. Available at: [Link]
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents.
-
Asymmetric synthesis of a chiral building block for cyclopentanoids: a novel enantioselective synthesis of preclavulone A - PubMed. Available at: [Link]
-
Purification of diols from aqueous and organic systems in comparison. - ResearchGate. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]
-
Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts - University of Rochester. Available at: [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC. Available at: [Link]
-
Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids - European Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aminocyclopentane Diol Solubility
Aminocyclopentane diols (e.g., 4-aminocyclopentane-1,3-diols and 3-aminocyclopentane-1,2-diols) are privileged chiral scaffolds used extensively in the synthesis of carbocyclic nucleoside analogues, such as the antiviral agents abacavir and entecavir. While replacing the furanose oxygen with a methylene group enhances metabolic stability against phosphorylases and hydrolases[1], it introduces significant physicochemical challenges.
Researchers frequently encounter severe solubility bottlenecks at two distinct stages of development:
-
Chemical Synthesis: The dense array of hydrogen bond donors and acceptors (amino and diol groups) creates a highly stable crystal lattice, rendering the intermediate insoluble in standard aprotic organic solvents.
-
Drug Formulation: Once coupled with lipophilic purine or pyrimidine bases, the resulting carbocyclic nucleosides often exhibit poor aqueous solubility and permeability (BCS Class II or III), limiting oral bioavailability[2][3].
This guide provides field-proven, causality-driven troubleshooting strategies to overcome these barriers.
Section 1: Synthetic Workflow Troubleshooting (Organic Phase)
Q: My aminocyclopentane diol starting material is completely insoluble in THF and DCM during the base coupling step. How can I force it into solution without degrading the scaffold?
A: The insolubility is caused by the high crystal lattice energy driven by intermolecular hydrogen bonding between the free amines and hydroxyls. Heating alone is insufficient and risks thermal degradation. The most effective strategy is transient protection of the diol to disrupt the hydrogen bond network. Converting the 1,2-diol or 1,3-diol into an acetonide (isopropylidene acetal) or a dibenzoate ester masks the hydrogen bond donors, drastically increasing lipophilicity and organic solvent solubility[4].
Protocol 1: Acetonide Protection of Aminocyclopentane Diols
Causality & Validation: Using 2,2-dimethoxypropane (2,2-DMP) with a catalytic acid thermodynamically drives the formation of the cyclic acetal. The reaction is self-validating: as the crystal lattice breaks down, the heterogeneous suspension will transition into a clear, homogenous solution, confirming successful protection.
-
Suspension: Suspend 1.0 eq of the aminocyclopentane diol in anhydrous acetone (0.1 M) under an inert argon atmosphere.
-
Reagent Addition: Add 5.0 eq of 2,2-dimethoxypropane (2,2-DMP) followed by 0.1 eq of p-toluenesulfonic acid (pTSA).
-
Reaction: Stir at room temperature. The mixture will gradually clarify over 2–4 hours as the protected, highly soluble acetonide forms.
-
Quenching: Quench with saturated aqueous NaHCO3 to neutralize the pTSA, preventing premature deprotection.
-
Extraction: Extract with ethyl acetate (3x). The organic layer now contains the highly soluble protected scaffold, ready for purine/pyrimidine coupling (e.g., via Mitsunobu conditions)[5].
Section 2: Drug Formulation & API Troubleshooting (Aqueous Phase)
Q: We successfully synthesized a carbocyclic nucleoside (e.g., Carbovir), but its aqueous solubility and oral bioavailability are too low for in vivo studies. What are the standard medicinal chemistry approaches to rescue this?
A: Carbovir is a classic example of this phenomenon; its low aqueous solubility and poor central nervous system (CNS) penetration halted its initial development[1][6]. To overcome this, you must alter the partition coefficient and metabolic profile using a prodrug strategy . By converting the active nucleoside into a lipophilic prodrug, you can exploit active transport or enhance passive permeability. For example, converting Carbovir into Abacavir by substituting the purine 6-position with a cyclopropylamino group significantly enhanced its solubility, lipophilicity, and absolute bioavailability (reaching 83% in humans)[6][7]. Alternatively, phosphoramidate (ProTide) prodrugs can be employed to mask polar groups and bypass the rate-limiting first phosphorylation step[8][9].
Q: We cannot alter the covalent structure of our API (no prodrugs). How can we enhance the dissolution rate and apparent solubility of our BCS Class II/III carbocyclic nucleoside?
A: If covalent modification is off the table, you must rely on crystal engineering or nanocarrier formulations .
-
Multicomponent Crystals: Forming salts or cocrystals with dicarboxylic acids (e.g., oxalic, glutaric, or suberic acid) alters the solid-state packing. For instance, Abacavir-glutaric acid (ABC-GLA) cocrystals show significantly improved aqueous solubility and dissolution rates compared to the free base[2].
-
Nanosuspensions: Reducing the particle size to the nanoscale increases the surface-area-to-volume ratio, directly increasing the dissolution rate according to the Noyes-Whitney equation.
Protocol 2: Preparation of API Nanosuspensions via Quasi-Emulsification Solvent Diffusion
Causality & Validation: This method uses a water-miscible organic solvent to dissolve the drug, which is then injected into an aqueous phase containing stabilizers. The rapid diffusion of the organic solvent into the water causes instantaneous supersaturation and precipitation of nanoparticles. The use of Eudragit RS100 and Poloxamer 407 prevents particle agglomeration via steric and electrostatic stabilization[3].
-
Organic Phase: Dissolve the carbocyclic nucleoside API and Eudragit RS100 (1:2 ratio) in a volatile, water-miscible solvent (e.g., ethanol/acetone mixture).
-
Aqueous Phase: Dissolve Poloxamer 407 (stabilizer, 1 part relative to API) in purified water under constant magnetic stirring at 1000 rpm.
-
Diffusion & Precipitation: Inject the organic phase dropwise into the aqueous phase using a syringe pump. The sudden change in solvent polarity forces immediate nanoprecipitation.
-
Solvent Evaporation: Continue stirring for 4–6 hours at room temperature to evaporate the organic solvents.
-
Validation: Analyze the suspension via Dynamic Light Scattering (DLS). A successful run will yield a Z-average particle size of <100 nm and a Zeta potential of approximately -15 mV, indicating a stable, highly soluble nanosuspension[3].
Quantitative Data Summarization
The following table summarizes the impact of various solubility enhancement strategies on aminocyclopentane-derived carbocyclic nucleosides:
| Enhancement Strategy | Model Compound | Modification / Formulation | Quantitative Impact on Solubility & Bioavailability |
| Prodrug Conversion | Carbovir | 6-cyclopropylamino substitution (Abacavir) | Increased absolute bioavailability from 23% to 83% in humans; enhanced CNS penetration[7]. |
| Crystal Engineering | Abacavir | Cocrystal with Glutaric Acid (ABC-GLA) | Significant improvement in equilibrium aqueous solubility and membrane permeability[2]. |
| Nanosuspension | Abacavir | Eudragit RS100 / Poloxamer 407 (92.2 nm) | ~5-fold increase in saturation solubility; sustained 99.8% drug release over 10 hours[3]. |
| Liposomal Delivery | Abacavir | Lecithin:Cholesterol (1:1) Liposomes | 98% encapsulation efficiency; enhanced aqueous solubility and controlled dissolution rate[10]. |
Solubility Resolution Workflow
Workflow for resolving aminocyclopentane diol solubility issues across synthesis and formulation.
References[4] Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) - PMC. nih.gov. Link[5] Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes and Protocols. benchchem.com. Link[1] Carbocyclic nucleoside - Wikipedia. wikipedia.org. Link[8] The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC. nih.gov. Link[2] Enhanced Solubility, Dissolution, and Permeability of Abacavir by Salt and Cocrystal Formation | Crystal Growth & Design. acs.org. Link[3] Enhanced Oral Delivery of Abacavir via Eudragit-Based Nanosuspension System. sciforum.net. Link[10] The preparation of abacavir-loaded liposomes for improved drug solubility and dissolution rate. uwc.ac.za. Link[6] Carbocyclic nucleoside - Wikipedia. wikipedia.org. Link[7] Prodrug strategies in developing antiviral nucleoside analogs - PMC. nih.gov. Link[9] Carbocyclic nucleoside, nucleoside phosphonate, antiviral, prodrug. kuleuven.be. Link
Sources
- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sciforum : Event management platform [sciforum.net]
- 4. Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 7. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]
Troubleshooting protecting group removal for aminocyclopentanols
Introduction: The Stereoelectronic Challenge
Aminocyclopentanols are deceptively simple scaffolds found in high-value neuraminidase inhibitors (e.g., Peramivir) and glycosidase inhibitors.[1] Unlike linear amino alcohols, the cyclopentane ring imposes a rigid conformational lock .[1]
In cis-1,2-aminocyclopentanols, the amine and hydroxyl groups are held in forced proximity.[1] This reduces the entropic penalty for intramolecular reactions, making acyl migration and cyclic carbamate formation orders of magnitude faster than in linear analogs.[1] This guide addresses the specific failures arising from this rigidity.
Module 1: The "Boc" Problem (Acidic Deprotection)
User Ticket #1042: "Sticky" Salts and Alkylation Side-Products
User Report: "I removed my Boc group with 50% TFA/DCM. The LCMS shows the product mass, but also a peak at +56 Da.[1] The NMR is messy, and the salt is a hygroscopic oil that won't crystallize."
Root Cause Analysis
-
t-Butyl Cation Scavenging Failure: The cleavage of Boc generates a tert-butyl cation (
) and . Without a scavenger, the electrophilic alkylates nucleophilic sites (e.g., the newly freed amine, phenols, or electron-rich aromatics), creating the +56 Da impurity ( adduct). -
Counter-Ion Hysteresis: TFA salts of aminocyclopentanols are often non-crystalline oils (hygroscopic).[1] Residual TFA promotes decomposition.[1]
Troubleshooting Protocol
| Variable | Standard (Fail-Prone) | Optimized (Robust) | Why? |
| Reagent | 50% TFA in DCM | 4M HCl in Dioxane | HCl salts are generally crystalline solids; avoids fluorinated impurities. |
| Scavenger | None | Triethylsilane (TES) (2–5 eq) | TES acts as a hydride source, irreversibly quenching the |
| Workup | Rotovap to dryness | Ether precipitation | Precipitating the salt into cold |
Step-by-Step: The "Scavenger" Method
-
Dissolve substrate (1 mmol) in DCM (5 mL).
-
Critical Step: Add Triethylsilane (TES) (0.4 mL, 2.5 mmol). Note: The solution must contain the scavenger BEFORE the acid is introduced.
-
Add TFA (5 mL) dropwise at 0°C.
-
Stir at 0°C
RT for 1–2 hours. -
Concentrate under reduced pressure. Co-evaporate with Toluene (
mL) to remove residual TFA.[1] -
Triturate the residue with cold Diethyl Ether to obtain the solid amine salt.[1]
Module 2: The Migration Nightmare ( / )
User Ticket #1055: "My Regiochemistry Flipped"
User Report: "I synthesized a cis-N-acetyl-2-aminocyclopentanol. After a basic workup to remove a different group, the acetyl group moved from the Nitrogen to the Oxygen. Why?"
Root Cause Analysis
This is the Acyl Migration Trap .[1]
-
Mechanism: The cis-geometry forces the hydroxyl oxygen to attack the amide carbonyl, forming a 5-membered tetrahedral intermediate .
-
pH Sensitivity:
-
Acidic pH: Favors
migration (inversion to ester).[1] -
Basic pH (pH > 7): Favors
migration (reversion to amide). -
Thermodynamics: The Amide (
-acyl) is generally more stable than the Ester ( -acyl), but kinetic traps exist.
-
Visualizing the Mechanism
The following diagram illustrates the migration pathway driven by the rigid cyclopentane backbone.
Caption: The reversible acyl migration pathway in cis-1,2-aminocyclopentanols. The rigid ring facilitates the formation of the tetrahedral intermediate.
Troubleshooting Protocol
-
Diagnosis: Check
NMR.[1]-
N-Acyl (Amide):
-proton signal is typically 3.8–4.2 ppm. -
O-Acyl (Ester):
-proton shifts downfield to 5.0–5.5 ppm (deshielding by ester).
-
-
Corrective Action (Resetting to Amide):
-
Dissolve the mixture in THF/Water (1:1).
-
Adjust pH to 8–9 using
or dilute .[1] -
Stir for 30 mins. The thermodynamic preference will drive the equilibrium back to the
-acyl form.
-
-
Prevention: maintain acidic conditions (pH < 4) during storage if the
-acyl form is desired, or strictly neutral conditions if the -acyl form is desired.
Module 3: Silyl Ether Removal (TBDMS/TBS)
User Ticket #1088: "Elimination instead of Deprotection"
User Report: "I tried removing a TBDMS group with TBAF. Instead of the alcohol, I isolated a cyclopentene (elimination product)."
Root Cause Analysis
Standard TBAF (Tetra-n-butylammonium fluoride) is basic . In hindered aminocyclopentanols, the basic fluoride ion can act as a base, abstracting a proton adjacent to the leaving group (or activating a neighboring group), leading to E2 elimination to form the alkene, especially if the ring is strained.[1]
Decision Tree: Selecting the Right Fluoride Source
Caption: Selection logic for silyl ether deprotection reagents based on substrate sensitivity.
Recommended Protocol: The "Buffered" Fluoride
To prevent elimination while maintaining fluoride strength:
-
Reagent: Mix 1M TBAF (in THF) with Glacial Acetic Acid in a 1:1 molar ratio before adding to the substrate. This creates a buffered system.[1]
-
Procedure:
-
Alternative (In-situ HCl):
References
-
Greene's Protective Groups in Organic Synthesis
-
Mechanisms of Acyl Migr
-
Source:Journal of Organic Chemistry, "Intramolecular N→O and O→N Acyl Migration".[1]
- Relevance: Details the stereoelectronic requirements (cis vs trans)
-
URL:
-
-
Scavenging tert-Butyl C
-
Selective Deprotection of Silyl Ethers
-
Source:Organic Chemistry Portal, "TBDMS Ether Deprotection".[1]
- Relevance: Validates the use of Acetyl Chloride/MeOH and buffered TBAF for sensitive substr
-
URL:
-
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. daneshyari.com [daneshyari.com]
- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 7. search.library.ucla.edu [search.library.ucla.edu]
Technical Support Center: Optimizing Chromatographic Separation of Aminocyclopentane Diastereomers
Welcome to the Technical Support Center for chromatographic method development. This guide is engineered for researchers and drug development professionals dealing with the complex separation of aminocyclopentane diastereomers.
Core Principles & Causality
Aminocyclopentane derivatives possess multiple stereocenters rigidly fixed on a cyclopentane ring. Unlike enantiomers, diastereomers exhibit distinct three-dimensional geometries (e.g., cis vs. trans configurations), which translate into different dipole moments, hydrophobic surface areas, and pKa values. Because of these distinct physical properties, aminocyclopentane diastereomers can typically be separated using standard achiral stationary phases (such as C18 or Phenyl columns) without the need for expensive chiral columns[1][2][3].
However, the presence of the basic amino group introduces a significant chromatographic challenge: secondary interactions . Standard silica-based columns contain residual silanol groups (Si-OH) that are weakly acidic. At mid-range pH, these silanols ionize (Si-O⁻) and act as cation-exchange sites[4]. As the protonated aminocyclopentane (a cation) travels through the column, it binds strongly to these ionized silanols, resulting in severe peak tailing, loss of resolution, and unpredictable retention times[5][6]. Optimizing this separation requires a precise balance of stationary phase chemistry and mobile phase thermodynamics.
Troubleshooting Guide: Peak Shape and Resolution
Q: My aminocyclopentane peaks are tailing severely. How do I determine the root cause?
A: Peak tailing (Asymmetry factor
To isolate the root cause, you must inject a neutral marker (e.g., toluene or acetone). Neutral compounds cannot participate in ionic interactions with silanols[4].
-
If the neutral marker tails: You have a physical problem. Check for a void at the head of the column, a partially blocked inlet frit, or poorly seated PEEK finger-tight fittings[4][6][8].
-
If the neutral marker is symmetrical but the aminocyclopentane tails: You have a chemical problem. The basic amine is interacting with active silanols[4].
Caption: Diagnostic logic for isolating physical vs. chemical causes of peak tailing in HPLC.
Q: How can I eliminate the chemical tailing of my aminocyclopentane diastereomers?
A: If the issue is chemical, you must suppress the silanol ionization or shield the silica surface. Implement the following hierarchy of solutions:
-
Lower the Mobile Phase pH: Adjust the mobile phase to pH
3.0 using an additive like Trifluoroacetic acid (TFA). This forces the silanol groups (pKa ~ 4.5) into their neutral, protonated state (Si-OH), eliminating the electrostatic attraction[1][5]. -
Upgrade the Stationary Phase: Utilize a modern Type B silica column . These columns are manufactured to be metal-free and have a significantly reduced free silanol content, minimizing tailing for basic compounds[5][7].
-
Use a Competing Base: If low pH is not viable, add a sacrificial amine like Triethylamine (TEA,
20 mM) to the mobile phase. TEA will preferentially bind to the active silanols, masking them from your aminocyclopentane analyte[5].
Q: Why am I losing resolution between my cis and trans diastereomers after 50 injections?
A: A gradual loss of resolution and peak shape degradation over a series of injections is often caused by the hydrolysis and loss of endcapping groups from the stationary phase[8]. This exposes fresh silanol groups, increasing secondary interactions. To prevent this, ensure your mobile phase pH is within the column's operating limits (typically pH 2-8 for standard silica) and use columns with steric protection (e.g., bulky di-isobutyl side chains) to shield the siloxane bonds from hydrolysis.
Experimental Protocols & Quantitative Benchmarks
Self-Validating Protocol: Reversed-Phase Separation of Aminocyclopentane Diastereomers
This protocol utilizes a self-validating System Suitability Test (SST) to ensure instrument integrity before sample analysis begins.
Phase 1: System Validation (The SST)
-
Preparation: Prepare a validation solution containing 10 µg/mL Uracil (void volume marker) and 100 µg/mL Toluene (neutral retention marker) in the mobile phase.
-
Execution: Inject 10 µL onto a Type B C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30 °C[1].
-
Validation Gate: Calculate the USP Tailing Factor (
) for Toluene.-
Pass:
. The system is physically sound. Proceed to Phase 2. -
Fail:
. Halt analysis. Reverse the column and flush with 100% strong solvent to clear voids, or replace PEEK fittings[6].
-
Phase 2: Mobile Phase & Sample Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). TFA acts as an ion-pairing agent and lowers the pH to ~2.0, ensuring full protonation of the amine and suppression of silanols[1].
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.
-
Sample Prep: Dissolve the aminocyclopentane diastereomer mixture in Mobile Phase A to a concentration of 100 µg/mL[1]. Note: If UV detection is poor due to the lack of a chromophore, pre-column derivatization with Marfey's reagent (FDNP-L-Ala-NH2) or its variants can be employed to enhance both resolution and UV absorbance at 340 nm[9].
Phase 3: Chromatographic Execution
-
Gradient: Run a shallow gradient from 5% B to 40% B over 20 minutes. The rigid cyclopentane ring structures of the diastereomers will interact differently with the C18 chains, eluting at different retention times.
-
Detection: Monitor via UV at 210 nm (for underivatized amines) or utilize HPLC-MS[1][2].
Caption: End-to-end self-validating experimental workflow for separating aminocyclopentane diastereomers.
Quantitative Data Summary
The following table outlines the expected chromatographic parameters for a successful separation of an aminocyclopentane diastereomeric pair under the optimized conditions described above (adapted from standard diamine diastereomer benchmarks)[1].
| Parameter | Cis-Aminocyclopentane | Trans-Aminocyclopentane | Target Threshold for Success |
| Retention Time ( | 6.4 min | 7.8 min | Baseline separation |
| Resolution ( | - | 2.4 | |
| USP Tailing Factor ( | 1.15 | 1.18 | |
| Theoretical Plates ( | 9,100 | 9,450 |
Frequently Asked Questions (FAQs)
Q: Do I need a chiral stationary phase (CSP) to separate these isomers? A: No. Diastereomers have distinct physical and chemical properties, meaning standard achiral chromatography (e.g., C18, Phenyl, or normal phase silica) is usually sufficient to separate them[1][2][3]. You only need a chiral stationary phase if you are trying to separate the specific enantiomeric pairs within the separated diastereomer fractions[3].
Q: I am using LC-MS and cannot use non-volatile buffers like phosphate. What are my options for basic amines? A: For LC-MS compatibility, avoid phosphate buffers and non-volatile ion-pairing agents. Instead, use volatile acidic modifiers like Formic Acid (0.1%) or low concentrations of TFA (0.01 - 0.05%). While TFA is excellent for peak shape, it can cause ion suppression in MS[9]. If ion suppression is too high with TFA, switch to Formic Acid and compensate for potential peak tailing by using a highly deactivated, endcapped Type B silica column[5].
Q: Can I use normal-phase chromatography for this?
A: Yes. If you are scaling up to preparative quantities (e.g., >50g), normal-phase flash chromatography is highly effective. If resolution is poor, converting the amines into diastereomeric amides via derivatization (e.g., using camphorsultam) can significantly increase the resolution factor (
References
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: PMC (National Institutes of Health) URL:[Link]
-
How to separate two diastereomeric amines? Source: Chemistry Stack Exchange URL:[Link]
-
How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]
-
HPLC Peak Tailing Troubleshooting Source: Axion Labs URL:[Link]
-
Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]
-
HPLC Troubleshooting Guide Source: University of Pittsburgh URL:[Link]
-
Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]
-
CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS Source: Shodhbhagirathi @ IITR URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. waters.com [waters.com]
- 9. Shodhbhagirathi @ IITR: CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS [shodhbhagirathi.iitr.ac.in:8081]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Characterization in (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Synthesis
Welcome to the Analytical Support Center. (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a critical chiral carbocyclic scaffold utilized in the synthesis of antiviral agents and nucleoside analogues, such as the PreQ0 precursor [1]. Because the biological efficacy of these downstream APIs relies heavily on strict spatial geometry, characterizing and controlling stereoisomeric and regioisomeric impurities during the synthesis of this intermediate is paramount.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to ensure the integrity of your analytical workflows.
Analytical Workflow Visualization
To systematically isolate and identify impurities, we recommend a tripartite analytical approach separating polar mass analysis, stereoisomeric resolution, and structural elucidation.
Analytical workflow for characterizing impurities in chiral aminocyclopentanediols.
Troubleshooting Guides & FAQs
Q1: Why does the main peak for (1R,2R,3S)-3-aminocyclopentane-1,2-diol exhibit severe tailing and elute near the void volume on our standard C18 column? Causality: This target molecule is highly polar (logP < 0) and possesses a basic primary amine. On standard reversed-phase (C18) stationary phases, the lack of hydrophobic retention causes early elution. Furthermore, secondary ion-exchange interactions between the protonated amine and unendcapped residual silanols on the silica support cause severe peak tailing. Solution: Abandon standard reversed-phase chromatography for this intermediate. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or zwitterionic stationary phase. If reversed-phase must be used, employ a volatile ion-pairing reagent (e.g., 5 mM heptafluorobutyric acid) to neutralize the amine's charge and increase its apparent hydrophobicity.
Q2: During the osmium-catalyzed dihydroxylation step, we observe a +16 Da impurity in the LC-MS trace. How can we determine if this is an N-oxide or an over-oxidation to a ketone? Causality: Osmium tetroxide (OsO4) targets olefins to form syn-diols [1]. However, in the presence of a primary amine and a co-oxidant (like NMO), competitive N-oxidation can occur, yielding an N-oxide (+16 Da relative to the diol). Solution: Isolate the impurity and perform MS/MS fragmentation. An N-oxide will exhibit a characteristic neutral loss of 16 Da (-O) or 17 Da (-OH) during collision-induced dissociation (CID). If the mass is exactly [M+16] compared to the product, it is unequivocally an N-oxide or a hydroxylamine derivative, not a ketone (which would present a different mass shift and fragmentation pattern, such as the loss of CO).
Q3: How do we separate the (1S,2S,3R) enantiomer from the (1R,2R,3S) target? Causality: Enantiomers have identical physical properties in an achiral environment. If the upstream asymmetric synthesis (e.g., enzymatic desymmetrization) suffers from incomplete enantioselectivity, the opposite enantiomer will co-elute perfectly on HILIC or C18 columns. Solution: Implement a Chiral HPLC method using an immobilized polysaccharide-derived chiral stationary phase (CSP). The chiral grooves of the CSP create transient, reversible diastereomeric complexes with the enantiomers, allowing for baseline resolution.
Q4: We are seeing multiple peaks with identical m/z during downstream N-alkylation steps. What is causing this? Causality: The scaffold contains three nucleophilic centers: one primary amine and two secondary hydroxyls. Without a strict protecting group strategy (e.g., forming an acetonide for the diol), electrophiles can attack the hydroxyl groups (O-alkylation) or over-alkylate the amine (N,N-dialkylation)[2]. Solution: Use 2D NMR (HMBC and HSQC) to elucidate the regiochemistry. An HMBC cross-peak between the incoming alkyl protons and the carbinol carbon confirms O-alkylation, whereas a cross-peak to the amine-bearing carbon confirms N-alkylation.
Quantitative Impurity Profile Data
The following table summarizes the typical impurity profile observed during the synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, providing benchmark analytical parameters for your internal method validation.
| Impurity Type | Origin / Mechanism | Analytical Technique | Typical RRT* | LOD / LOQ (% w/w) |
| (1S,2S,3R)-Enantiomer | Incomplete asymmetric induction | Chiral HPLC-UV | 0.85 | 0.01 / 0.05 |
| (1R,2S,3S)-Diastereomer | Poor facial selectivity during dihydroxylation | HILIC-ELSD / MS | 1.12 | 0.02 / 0.06 |
| N-Oxide Derivative | Over-oxidation via NMO/OsO4 | LC-MS/MS (+16 Da) | 0.75 | 0.005 / 0.02 |
| O-Alkylated Regioisomer | Unprotected diol reacting with electrophile | 2D NMR / LC-MS | 1.30 | 0.05 / 0.10 |
*RRT = Relative Retention Time compared to the (1R,2R,3S) main peak.
Self-Validating Experimental Protocols
To ensure trustworthiness in your analytical data, do not proceed with sample analysis unless the system suitability criteria (self-validation steps) are met.
Protocol A: HILIC-MS/MS for Polar Impurity Profiling
Use this method to quantify diastereomers, N-oxides, and residual polar starting materials.
-
Column Preparation: Install a ZIC-HILIC column (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Setup:
-
Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (Adjust to pH 3.0 with formic acid to ensure the amine remains fully protonated).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
-
Gradient Program: Isocratic elution at 80% B for 15 minutes. (Causality: HILIC requires a high organic concentration to maintain the aqueous layer on the stationary phase where partitioning occurs).
-
Flow Rate & Injection: 0.5 mL/min; 2 µL injection volume.
-
Self-Validation (System Suitability): Inject a known standard solution of the target molecule 5 consecutive times.
-
Acceptance Criteria: The method is only valid for sample analysis if the retention time %RSD is < 2.0% (confirming the stationary phase aqueous layer is fully equilibrated) and the tailing factor (Tf) is < 1.5.
-
Protocol B: Chiral HPLC-UV for Stereoisomeric Purity
Use this method to determine the Enantiomeric Excess (ee) of the (1R,2R,3S) isomer.
-
Column Preparation: Install a Chiralpak IC column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Setup: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).
-
(Causality: The addition of 0.1% Diethylamine is critical. It acts as a competing base to suppress non-specific ionic interactions between the analyte's amine and the silica support, preventing peak broadening).
-
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm.
-
Self-Validation (System Suitability): Inject a racemic reference standard containing equal parts (1R,2R,3S) and (1S,2S,3R).
-
Acceptance Criteria: The method is validated for quantitation only if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5 (indicating true baseline resolution). Do not analyze synthetic batches if Rs < 1.5; regenerate the column or prepare fresh mobile phase.
-
References
-
Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers Source: Journal of Organic Chemistry URL:[Link]
Sources
Validation & Comparative
Comparative Guide: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol vs. Other Chiral Synthons
This guide provides an in-depth technical comparison of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol against other prominent chiral synthons used in the synthesis of carbocyclic nucleosides and glycosidase inhibitors.
Executive Summary
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a high-value chiral scaffold (synthon) primarily used to synthesize carbocyclic nucleosides (e.g., Aristeromycin analogues, 5'-nor carbocyclic nucleosides) and glycosidase inhibitors . Unlike traditional sugar-based synthons (like D-ribose), this carbocyclic scaffold offers superior metabolic stability due to the absence of the labile glycosidic bond.
When compared to its primary competitors—Vince Lactam and Linear Sugar Derivatives —the (1R,2R,3S)-aminodiol offers a more advanced stereochemical starting point, reducing the number of downstream steps required to install the critical 2,3-diol functionality. However, its preparation requires strict stereocontrol during the initial synthesis.
Key Technical Specifications
-
CAS Number: 423759-66-4 (Generic isomer class; specific stereoisomer CAS varies by salt form).[1]
-
Molecular Formula: C₅H₁₁NO₂[1]
-
Stereochemistry: 3 contiguous chiral centers. The (1R,2R,3S) configuration typically implies a specific trans-diol, cis-amino arrangement (depending on ring numbering priority), critical for mimicking the ribose sugar pucker in bioactive molecules.
Technical Comparison: Performance & Utility
The following table contrasts the (1R,2R,3S)-aminodiol with its two main alternatives: Vince Lactam (the industrial standard precursor) and D-Ribose (the natural chiral pool precursor).
| Feature | (1R,2R,3S)-Aminodiol Synthon | Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) | D-Ribose (Chiral Pool) |
| Stereochemical Complexity | High: 3 defined centers (C1, C2, C3).[2] Ready for base coupling. | Medium: 2 defined centers. Requires diastereoselective dihydroxylation later. | High: 4 defined centers.[3] Requires ring-closing metathesis (RCM) to form carbocycle. |
| Step Count to Nucleoside | Low: 3-5 steps (Base coupling + Deprotection). | Medium-High: 6-8 steps (Hydrolysis, Reduction, Dihydroxylation, Coupling). | High: 10+ steps (Protection, Grignard/Wittig, RCM, Deprotection). |
| Atom Economy | High: Most atoms end up in the final drug. | High: Efficient scaffold, but requires oxidants (OsO₄) later. | Low: Significant waste from protecting groups and leaving groups during cyclization. |
| Scalability | Medium: Synthesis of the diol itself is the bottleneck. | Excellent: Industrial resolution by lipases (CAL-B) is established. | Good: Raw material is cheap, but long linear sequence hurts yield. |
| Primary Application | Direct synthesis of 5'-nor carbocyclic nucleosides .[4][5] | Universal precursor for Abacavir , Peramivir , and Carbovir . | Synthesis of complex, non-standard carbocycles (e.g., Neplanocin A). |
Synthesis Pathways & Mechanism
The utility of the (1R,2R,3S)-aminodiol depends entirely on the efficiency of its production. The most robust route proceeds via the Vince Lactam , utilizing the inherent ring strain to control the stereochemistry of the diol installation.
Pathway Visualization (Graphviz)
Caption: Comparative synthesis showing the streamlined Vince Lactam route versus the multi-step Ribose route. The dihydroxylation step (Red) is the critical stereodefining event.
Detailed Experimental Protocol
Objective: Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol via the Vince Lactam route. Rationale: This protocol utilizes the steric bulk of the tert-butoxycarbonyl (Boc) group to direct the syn-dihydroxylation to the opposite face, ensuring the correct relative stereochemistry.
Step 1: Ring Opening & Protection
-
Reagents: (-)-Vince Lactam (10.0 g), Methanol (100 mL), HCl (gas), (Boc)₂O.
-
Procedure:
-
Dissolve (-)-Vince lactam in methanol saturated with HCl. Reflux for 2 hours to open the lactam ring to the amino ester.
-
Concentrate in vacuo. Re-dissolve in DCM/Et₃N.
-
Add (Boc)₂O (1.1 equiv) and stir at RT for 12 h.
-
Yield: ~90% of N-Boc-amino methyl ester.
-
Step 2: Reduction to Allylic Alcohol
-
Reagents: N-Boc-amino ester (from Step 1), LiBH₄ (2.0 equiv), THF.
-
Procedure:
Step 3: Stereoselective Dihydroxylation (The Critical Step)
This step defines the (1R,2R) configuration of the diols relative to the (3S) amine.
-
Reagents: Allylic alcohol (5.0 g), OsO₄ (cat. 2.5 mol%), NMO (1.5 equiv), Acetone/H₂O (4:1).
-
Procedure:
-
Dissolve the allylic alcohol in Acetone/H₂O.
-
Add N-methylmorpholine N-oxide (NMO).
-
Add OsO₄ solution slowly at 0°C.
-
Stir at RT for 12 h. The bulky N-Boc group at C3 directs the oxidant to the anti face (steric control), yielding the specific isomer where the diol is trans to the amino group (relative to the ring plane).
-
Quench: Add Na₂SO₃ (sat. aq) and stir for 1 h to reduce osmates.
-
Purification: Silica gel chromatography (5-10% MeOH in DCM).
-
-
Data Check: The coupling constant J₁,₂ in ¹H NMR is diagnostic for cis-diols (~5-6 Hz) vs trans-diols.
Authoritative Analysis: Why Choose the Aminodiol?
The "Pre-Organized" Advantage
Using (1R,2R,3S)-3-Aminocyclopentane-1,2-diol as a starting material for drug discovery allows for late-stage diversification . Instead of carrying a nucleobase through 8 steps of carbocycle synthesis (linear synthesis), researchers can couple various nucleobases to this single "universal" scaffold in the final steps (convergent synthesis).
Metabolic Stability
The carbocyclic ring prevents the action of nucleoside phosphorylases , which typically cleave the glycosidic bond of natural nucleosides. This makes drugs derived from this synthon (like Entecavir or Abacavir analogues) significantly more stable in vivo.
Self-Validating Protocol
The synthesis described above is self-validating via NMR analysis of the acetonide derivative .
-
Validation Protocol: React a small sample of the product with 2,2-dimethoxypropane/p-TsOH.
-
Result: If the 1,2-hydroxyls are cis, an acetonide forms rapidly. If trans, acetonide formation is slow or impossible (forming a thermodynamic trans-fused system). This provides an immediate "Go/No-Go" decision point in the workflow.
References
-
Vince, R. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library.[7] Link
-
Environmental Protection Agency (EPA). (2025). Chemical Properties of (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol. CompTox Chemicals Dashboard.[8] Link
-
National Institutes of Health (NIH). (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PubMed Central. Link
-
PubChem. (2025).[9] (1S,2R,3S)-3-Aminocyclohexane-1,2-diol Compound Summary. National Library of Medicine. Link
-
Beilstein Journals. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. Beilstein J. Org. Chem. Link
Sources
- 1. (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride - CAS号 423759-66-4 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - Repository of the Academy's Library [real.mtak.hu]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. (1S,2R,3S)-3-Aminocyclohexane-1,2-diol | C6H13NO2 | CID 11083919 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of synthesis routes for aminocyclopentanols
Executive Summary
Aminocyclopentanols are privileged scaffolds in medicinal chemistry, serving as the pharmacophore core for neuraminidase inhibitors (e.g., Peramivir), glycosidase inhibitors, and carbocyclic nucleoside analogues (e.g., Abacavir).
This guide objectively compares the three primary synthesis routes:
-
Desymmetrization of Meso-Epoxides: The standard for trans-isomers.
-
Vince Lactam Functionalization: The industrial standard for chiral cis-isomers.
-
Sharpless Asymmetric Aminohydroxylation (ASAH): The direct oxidative route.
Strategic Route Selection Map
Figure 1: Decision matrix for selecting the optimal synthesis route based on stereochemical requirements.
Critical Analysis of Synthesis Routes
Route A: Desymmetrization of Meso-Epoxides (Trans-Selective)
This route relies on the nucleophilic ring-opening of cyclopentene oxide. While classic amine opening yields racemic trans-products, the use of chiral catalysts (e.g., (salen)Co(III)) allows for kinetic resolution or enantioselective desymmetrization.
-
Mechanism: SN2 attack on the epoxide carbon.[1] The nucleophile approaches from the face opposite the oxygen, strictly enforcing trans-stereochemistry.
-
Key Advantage: Access to >99% ee using oligomeric (salen)Co catalysts.
-
Limitation: Difficult to access cis-isomers without additional inversion steps (e.g., Mitsunobu).
Route B: Vince Lactam Functionalization (Cis-Selective)
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is an industrial byproduct resolved enzymatically (e.g., using Candida antarctica Lipase B).[2]
-
Mechanism: The lactam bridge constrains the geometry. Hydrolysis and subsequent Curtius rearrangement or reduction yield cis-amino derivatives.
-
Key Advantage: Both enantiomers are accessible via enzymatic resolution. The alkene handle allows further functionalization (e.g., for Peramivir).
-
Limitation: Requires multi-step sequences (Protection
Reduction Hydrolysis) to reach the simple amino-alcohol.
Route C: Sharpless Asymmetric Aminohydroxylation (ASAH)
A direct oxidation of cyclopentadiene or cyclopentene using Osmium tetroxide and Chloramine-T (or carbamates).
-
Mechanism: Suprafacial [3+2] cycloaddition ensures syn-stereochemistry (cis-product).
-
Key Advantage: One-step installation of both heteroatoms.
-
Limitation: Regioselectivity can be poor in substituted alkenes; Osmium toxicity requires careful handling.
Comparative Performance Data
| Metric | Route A: (Salen)Co Epoxide Opening | Route B: Vince Lactam Route | Route C: Sharpless ASAH |
| Primary Stereochemistry | Trans (Anti) | Cis (Syn) | Cis (Syn) |
| Enantiomeric Excess (ee) | >99% (Catalyst dependent) | >99% (Enzymatic resolution) | 85-95% |
| Typical Yield | 85-95% | 40-50% (Resolution limit) | 50-70% |
| Atom Economy | High | Moderate (Resolution loss) | Low (Stoichiometric oxidant) |
| Scalability | High (Multi-gram to kg) | Very High (Industrial) | Low to Moderate |
| Cost Driver | Chiral Ligand/Cobalt | Enzyme/Starting Material | Osmium/Ligand |
Detailed Experimental Protocols
Protocol 1: Enantioselective Synthesis of trans-2-Aminocyclopentanol (Route A)
Based on the method utilizing oligomeric (salen)Co(III) complexes.
Reagents:
-
Cyclopentene oxide (1.0 equiv)[1]
-
Phenyl carbamate (1.1 equiv)
-
(R,R)-(salen)Co(III)-OTf complex (0.5 mol%)
-
tert-Butyl methyl ether (TBME)
Workflow:
-
Catalyst Activation: In a flame-dried flask, dissolve the (salen)Co(III) precatalyst in TBME.
-
Addition: Add cyclopentene oxide and phenyl carbamate.
-
Reaction: Stir at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the carbamate on the activated epoxide.
-
Deprotection: Treat the resulting carbamate-protected amino alcohol with LiOH in THF/Water reflux to liberate the free amine.
-
Purification: Acid-base extraction followed by recrystallization as the HCl salt.[3]
Validation Check:
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/iPrOH) to confirm ee >98%.
-
NMR: 1H NMR should show characteristic trans-coupling constants (J ~6-8 Hz) for the methine protons.
Protocol 2: Synthesis of cis-4-Aminocyclopent-2-en-1-ol from Vince Lactam (Route B)
Targeting the antiviral intermediate scaffold.
Reagents:
-
(–)-Vince Lactam (Enantiopure)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Borohydride (NaBH₄)[4]
-
Cerium(III) Chloride (CeCl₃·7H₂O) - Luche Reduction conditions
Workflow:
-
Protection: Treat (–)-Vince lactam with Boc₂O and DMAP in acetonitrile to yield N-Boc-lactam.
-
Reductive Ring Opening:
-
Dissolve N-Boc-lactam in Methanol at 0°C.
-
Add CeCl₃·7H₂O (1.0 equiv) to prevent over-reduction or conjugation issues.
-
Add NaBH₄ (1.5 equiv) portion-wise.[5] The lactam ring opens to the aldehyde/ketone intermediate and is immediately reduced to the alcohol.
-
-
Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
-
Product Isolation: Flash chromatography yields N-Boc-cis-4-aminocyclopent-2-en-1-ol.
Validation Check:
-
Stereochemistry: NOESY NMR will show correlations between the C1-H and C4-H protons, confirming the cis-relationship.
Mechanistic Visualization
Mechanism of (Salen)Co-Catalyzed Epoxide Opening
Figure 2: Kinetic pathway for the desymmetrization of meso-epoxides. The catalyst activates the epoxide oxygen, facilitating backside attack by the nucleophile.
References
-
Ready, J. M., & Jacobsen, E. N. (1999). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.[3] Journal of the American Chemical Society. [Link]
-
Singh, V. K., et al. (2008).[6] A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. [Link]
-
Kiss, L., et al. (2014). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link][7]
-
Sharpless, K. B., et al. (1996). Catalytic Asymmetric Aminohydroxylation (AA). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. real.mtak.hu [real.mtak.hu]
Strategic Deployment of the Aminocyclopentane Scaffold: SAR Profiling & Comparative Analysis
Topic: Structure-activity relationship of aminocyclopentane-based compounds Content Type: Publish Comparison Guide
Executive Summary
The aminocyclopentane scaffold represents a critical structural motif in medicinal chemistry, valued for its ability to restrict conformational flexibility while maintaining specific vector alignment of functional groups. Unlike the ubiquitous cyclohexane ring (which predominantly adopts a chair conformation), the cyclopentane ring adopts an "envelope" or "twist" conformation. This unique geometry allows for the precise positioning of pharmacophores—such as carboxylates, amines, and guanidines—to mimic transition states of enzymatic reactions or ligand-receptor interactions.
This guide analyzes the Structure-Activity Relationship (SAR) of aminocyclopentane derivatives, focusing on two high-impact case studies: Viral Neuraminidase Inhibitors (Peramivir) and Metabotropic Glutamate Receptor (mGluR) Ligands (ACPD) .
Part 1: Scaffold Analysis – The "Envelope" Advantage
To understand the utility of aminocyclopentanes, one must compare them to their six-membered counterparts.
| Feature | Cyclopentane Scaffold | Cyclohexane Scaffold |
| Dominant Conformation | Envelope / Twist | Chair |
| Ring Strain | ~6-7 kcal/mol (Pitzer strain) | ~0 kcal/mol (Strain-free) |
| Substituent Vectors | Pseudo-axial / Pseudo-equatorial | Axial / Equatorial |
| Medicinal Utility | Mimics furanose rings; transition state mimicry (e.g., sialic acid oxocarbenium). | Mimics pyranose rings; stable space-filling. |
| Key Example | Peramivir (Neuraminidase Inhibitor) | Oseltamivir (Neuraminidase Inhibitor) |
Structural Logic
The cyclopentane ring is often employed as a bioisostere for proline or furanose rings. In the context of Peramivir , the cyclopentane ring serves as a non-hydrolyzable mimic of the sialic acid transition state (2-deoxy-2,3-dehydro-N-acetylneuraminic acid, DANA). The ring flattening inherent in the cyclopentane envelope conformation aligns the C4-guanidino and C1-carboxylate groups to perfectly engage the arginine triad of the neuraminidase active site.
Part 2: Case Study – Neuraminidase Inhibitors (Peramivir)[1][2][3][5]
Peramivir (Rapivab) utilizes a tetra-substituted cyclopentane core. Its design was driven by the need to improve upon the binding kinetics of Oseltamivir (Tamiflu) and Zanamivir (Relenza).
Comparative SAR Data
The following table compares the potency and binding characteristics of the cyclopentane-based Peramivir against alternative scaffolds.
| Compound | Scaffold Core | IC50 (H1N1) [nM] | Binding Kinetics | Active Site Interactions |
| Peramivir | Cyclopentane | 0.1 - 0.5 | Slow dissociation (High affinity) | Guanidino: Glu119, Asp151Carboxylate: Arg118, Arg292, Arg371Hydrophobic: Ile222 pocket |
| Oseltamivir | Cyclohexene | 0.5 - 1.5 | Fast dissociation | Requires rearrangement of Glu276 to accommodate hydrophobic side chain. |
| Zanamivir | Dihydropyran | 0.5 - 2.0 | Fast dissociation | Similar to Peramivir but poor oral bioavailability due to high polarity. |
Mechanism of Action & Binding Topology
The diagram below illustrates the critical interaction network between the aminocyclopentane core of Peramivir and the Influenza Neuraminidase active site.
Figure 1: Interaction map of Peramivir's functional groups with Neuraminidase residues. The cyclopentane scaffold rigidly positions the Guanidino and Carboxylate groups to maximize binding enthalpy.
Experimental Protocol: MUNANA Fluorescence Inhibition Assay
This protocol validates the IC50 of aminocyclopentane derivatives against neuraminidase.
Reagents:
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Enzyme: Recombinant Influenza Neuraminidase (NA).
-
Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
Stop Solution: 0.14 M NaOH in 83% Ethanol.
Workflow:
-
Preparation: Dissolve test compounds (aminocyclopentanes) in DMSO. Prepare serial dilutions in Assay Buffer.
-
Incubation: Add 25 µL of compound dilution and 25 µL of NA enzyme to a black 96-well plate. Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Reaction Start: Add 50 µL of 100 µM MUNANA substrate to all wells.
-
Kinetics: Incubate at 37°C for 60 minutes protected from light.
-
Termination: Add 100 µL of Stop Solution. The high pH enhances the fluorescence of the released 4-methylumbelliferone (4-MU).
-
Measurement: Read fluorescence (Excitation: 355 nm, Emission: 460 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Part 3: Case Study – mGluR Ligands (ACPD)
1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a classic probe in neuroscience. It demonstrates how stereochemistry on the cyclopentane ring dictates biological activity.
Stereochemical SAR
The relative orientation of the amino and carboxylic acid groups (cis vs. trans) determines receptor subtype selectivity.
| Isomer | Configuration | Activity Profile | Target |
| (1S,3R)-ACPD | trans | Agonist | Group I/II mGluRs (mGluR1, mGluR5, mGluR2) |
| (1R,3S)-ACPD | trans | Weak Agonist / Inactive | Low affinity |
| (1S,3S)-ACPD | cis | Agonist | NMDA Receptors (Weak), mGluRs (Weak) |
| ACPT-II | Tricarboxylic | Antagonist | General mGluR Antagonist |
Insight: The addition of a third carboxyl group (as in ACPT) to the cyclopentane ring can invert activity from agonism to antagonism, highlighting the scaffold's sensitivity to steric bulk and electrostatic potential.
Experimental Protocol: cAMP Accumulation Assay
Used to determine functional agonism of ACPD derivatives on G-protein coupled receptors.
Workflow:
-
Cell Culture: Use CHO cells stably expressing mGluR2 (Gi/o-coupled).
-
Pre-treatment: Incubate cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.
-
Stimulation:
-
Control: Add Forskolin (10 µM) to induce cAMP production.
-
Test: Add Forskolin + Test Compound (ACPD derivative).
-
-
Mechanism: If the compound is an agonist, it will activate Gi/o, inhibiting Adenylyl Cyclase, thus reducing the Forskolin-induced cAMP spike.
-
Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.
-
Calculation: Calculate % Inhibition of Forskolin response.
Part 4: Synthesis Overview (Vince Lactam Route)
The industrial synthesis of aminocyclopentane therapeutics (like Peramivir) often begins with Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1] This starting material already contains the necessary chirality and cyclopentene framework.
Figure 2: Synthetic pathway transforming the bicyclic Vince Lactam into the functionalized aminocyclopentane core of Peramivir.
References
-
Structure-Based Design of Peramivir. Title: Crystal structure of the influenza virus neuraminidase-inhibitor complex.[2][3] Source: RCSB Protein Data Bank (PDB ID: 3K37 & 2HTU). URL:[Link]
-
Comparison of Neuraminidase Inhibitors. Title: Efficacy and Safety of Intravenous Peramivir Compared With Oseltamivir in High-Risk Patients. Source: National Institutes of Health (PMC). URL:[Link]
-
ACPD and mGluR Pharmacology. Title: 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors.[4][5] Source: Journal of General Physiology / PubMed. URL:[Link]
-
Cispentacin Antifungal Activity. Title: Cispentacin, a new antifungal antibiotic.[6][7] I. Production, isolation, physico-chemical properties and structure. Source: The Journal of Antibiotics. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R- ACPD) in retinal ON bipolar cells indicate that it is an agonist at L- AP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 7. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the absolute configuration of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol
Validation of the absolute configuration of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol requires a rigorous, multi-faceted approach due to the presence of three contiguous chiral centers and the conformational flexibility of the cyclopentane ring.
This guide details the comparative methodologies for validating this specific stereoisomer, prioritizing definitive structural proof over simple characterization.
Executive Summary & Structural Logic
The molecule (1R,2R,3S)-3-Aminocyclopentane-1,2-diol presents a unique stereochemical challenge.
-
Chiral Centers: C1, C2, C3.
-
Target Configuration:
-
Critical Structural Feature: The (1R, 2R) configuration in a cyclopentane ring typically dictates a trans-diol relationship (since the cis-isomer is often the meso (1R, 2S) form). Consequently, the C2-hydroxyl and C3-amine are likely cis to each other.
Validating this specific arrangement requires distinguishing it from 7 other possible stereoisomers (enantiomers and diastereomers).
Comparative Analysis of Validation Methods
The following table compares the primary validation methodologies based on confidence level, sample requirements, and throughput.
| Feature | Single Crystal XRD | NMR (Mosher's Method) | Chiroptical (VCD/ECD) | Chemical Correlation |
| Confidence Level | Absolute (100%) | High (90-95%) | Medium-High (85-95%) | High (Context Dependent) |
| Primary Output | 3D Atom Mapping | Calculated vs. Exp. Spectra | Reactivity Pattern | |
| Sample State | Solid Crystal (Required) | Solution | Solution | Solution |
| Destructive? | No (Recoverable) | Yes (Derivatization) | No | Yes (Derivatization) |
| Key Limitation | Requires crystallization | Requires pure enantiomer reagent | Computationally intensive | Indirect proof |
| Best For | Definitive Proof | Oils / Non-crystalline | Rapid Screening | Relative Stereochem |
Method 1: Small Molecule X-Ray Crystallography (Gold Standard)
This is the only method that provides a direct image of the absolute configuration without reliance on chemical correlations.
The Challenge
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a polar, low-molecular-weight compound that may form an oil or hygroscopic solid, making direct crystallization difficult.
Protocol: Heavy Atom Derivatization
To facilitate crystallization and enhance the anomalous scattering signal (crucial for absolute assignment), synthesize the N-p-bromobenzamide or hydrochloride salt .
-
Derivatization:
-
Dissolve 10 mg of the amine in dry THF/Pyridine (1:1).
-
Add 1.1 eq of p-bromobenzoyl chloride at 0°C.
-
Stir for 2 hours, quench, and purify via silica flash chromatography.
-
-
Crystallization:
-
Dissolve the derivative in a minimum amount of hot ethanol.
-
Slowly diffuse hexane or pentane into the solution at 4°C.
-
-
Data Analysis:
-
Collect diffraction data (Mo or Cu source).
-
Critical Metric: The Flack Parameter .
-
x ≈ 0.0 (u < 0.1): Correct Absolute Configuration.
-
x ≈ 1.0: Inverted Structure (Wrong Enantiomer).
-
-
Method 2: NMR-Based Configuration Assignment (Solution State)
If the sample cannot be crystallized, NMR is the most robust alternative. This approach uses a two-step logic: Relative assignment via J-coupling/NOE and Absolute assignment via Mosher's method.
Step A: Relative Stereochemistry (The "Acetonide Test")
The (1R, 2R) configuration implies a trans-1,2-diol.
-
Experiment: Attempt to protect the diol with 2,2-dimethoxypropane (catalytic pTsOH).
-
Result Interpretation:
-
Fast Reaction: Indicates cis-diol (likely 1R, 2S).
-
No Reaction / Slow: Indicates trans-diol (Correct 1R, 2R configuration). Trans-fused acetonides on cyclopentane rings are highly strained and energetically unfavorable.
-
Step B: Absolute Configuration (Mosher's Method)
Since the molecule contains both amine and hydroxyl groups, the amine must be selectively derivatized or the diol protected. The amine is generally more nucleophilic.
Protocol:
-
Sample Prep: Take two aliquots of the starting material.
-
Derivatization:
-
React Aliquot A with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) to form the (S)-MTPA amide .
-
React Aliquot B with (S)-(+)-MTPA-Cl to form the (R)-MTPA amide .
-
Note: The stereochemistry of the acid chloride inverts to the amide notation due to Cahn-Ingold-Prelog priority rules, but check specific reagent labels carefully.
-
-
Analysis:
-
Assignment:
-
Map the
values onto the 3D structure. -
Positive and negative regions should form a coherent vector diagram aligning with the (3S) configuration.
-
Visualization of Validation Workflow
Caption: Decision matrix for validating the absolute configuration of aminocyclopentane diols, prioritizing XRD and using NMR as a robust secondary path.
Detailed Experimental Data Presentation
When publishing your comparison, organize your experimental evidence as follows:
Table 1: Chemical Shift Differences (Mosher's Analysis)
Hypothetical data structure for validation report.
| Proton Position | Spatial Assignment | |||
| H-3 (Chiral Center) | 4.12 | 4.15 | -0.03 | Center |
| H-2 (Cis-Hydroxyl) | 3.85 | 3.95 | -0.10 | Right Hemisphere |
| H-4 (Methylene) | 1.80 | 1.72 | +0.08 | Left Hemisphere |
| H-5 (Methylene) | 1.65 | 1.55 | +0.10 | Left Hemisphere |
Interpretation: The consistent sign distribution (+ on one side, - on the other) confirms the absolute configuration at C3.
Table 2: NOE Correlations (Relative Stereochemistry)
| Irradiated Proton | Observed NOE Enhancement | Structural Conclusion |
| H-2 (Methine) | H-3 (Strong) | H-2 and H-3 are cis (Syn-facial) |
| H-1 (Methine) | H-2 (Weak/None) | H-1 and H-2 are trans (Anti-facial) |
| H-1 (Methine) | H-3 (None) | H-1 and H-3 are trans |
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][] Chemical Reviews, 104(1), 17-118. Link
-
Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of 1,3-diols from 13C NMR spectra of acetonides. Tetrahedron Letters, 31(7), 945-948. Link
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[] Chirality, 15(9), 743-758. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Link
Sources
- 1. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
Comparative study of cyclopentane vs cyclohexane scaffolds in drug design
Executive Summary: The Fsp³ Battleground
In the transition from "flat" aromatic-dominated chemical space to three-dimensional (Fsp³-rich) architectures, saturated carbocycles are indispensable. While often treated interchangeably as "hydrophobic spacers," cyclopentane (C5) and cyclohexane (C6) scaffolds offer fundamentally different vector alignments, entropic profiles, and metabolic liabilities.
This guide provides a technical comparison of these two scaffolds, moving beyond basic textbook definitions to application-based medicinal chemistry. We analyze why a single methylene difference dictates the success of a lead series, supported by experimental data and synthetic protocols.
Conformational Dynamics: The "Anchor" vs. The "Shapeshifter"
The primary differentiator between C5 and C6 is not merely size, but conformational entropy .
Cyclohexane: The Rigid Anchor
Cyclohexane exists predominantly in a defined chair conformation (
-
Advantage: Predictable vector projection. If a pharmacophore requires a 109.5° projection, a 1,4-trans-cyclohexane provides a rigid, low-entropy spacer.
-
Disadvantage: High steric penalty if the binding pocket forces a "twist-boat" transition (
kcal/mol).
Cyclopentane: The Entropic Shapeshifter
Cyclopentane is not planar; it exists in a state of continuous pseudorotation . The energy barrier between its Envelope (
-
Advantage: "Induced fit" capability. The ring can micro-adjust to optimize van der Waals contacts within a hydrophobic pocket.
-
Disadvantage: Entropic penalty upon binding. Locking the flexible C5 ring into a single active conformation within the protein costs entropy (
), potentially reducing potency unless the enthalpy gain is significant.
Visualization: Conformational Decision Logic
The following diagram illustrates the decision pathway for selecting between C5 and C6 based on structural requirements.
Figure 1: Decision logic for scaffold selection based on pocket geometry and entropic requirements.
Comparative Performance Data
The following table synthesizes physicochemical and biological data comparing these scaffolds.
| Feature | Cyclopentane (C5) | Cyclohexane (C6) | Impact on Drug Design |
| Ring Strain | ~6.2 kcal/mol | ~0.1 kcal/mol | C5 is more reactive/labile to oxidative ring opening in extreme conditions, though stable in vivo. |
| Lipophilicity (LogP) | Lower (approx -0.5 vs C6) | Higher | C5 improves solubility slightly due to lower carbon count. |
| Metabolic Stability | Moderate/Low. Prone to CYP450 oxidation at multiple sites due to flexibility exposing CH bonds. | Moderate/High. Can be optimized by blocking the 4-position (axial attack). | |
| Vector Angle | ~108° (variable) | 109.5° (fixed) | C6 is superior for precise scaffold hopping (e.g., replacing a phenyl ring). |
| Bioisostere Utility | Furan/THF mimic | Phenyl/Piperidine mimic | C5 is often used to replace furanose rings in nucleosides (e.g., Aristeromycin). |
Experimental Case Study: Alpha-Amylase Inhibitors
In a study of bis(arylidene)cycloalkanones, the ring size played a critical role in inhibitory potency.[1]
-
Compound Series: 2,5-bis(arylidene)cyclopentanone vs. 2,6-bis(arylidene)cyclohexanone.
-
Observation: The C5 analogs were consistently more potent than C6 analogs.
-
Data:
-
Cyclopentanone derivative (para-Cl):IC50 = 7.6 µM [1]
-
Cyclohexanone derivative (para-Cl):IC50 = 19.8 µM
-
-
Mechanism: The study concluded that the planarity of the C5 enone system allowed for better
-conjugation and stacking within the active site compared to the puckered C6 chair, which disrupted the binding geometry [1].
Strategic Synthesis: Ring Contraction Protocol
A common challenge in lead optimization is "shrinking" a scaffold from C6 to C5 to lower LogP or alter vector projection. The following protocol describes a robust Oxidative Ring Contraction method, converting a cyclohexene derivative to a functionalized cyclopentane.
Protocol: Oxidative Cleavage-Aldol Condensation
Objective: Convert a substituted cyclohexene to a cyclopentene-1-carbaldehyde derivative.
Reagents:
-
Ozone (
), Dimethyl sulfide (DMS) -
Piperidinium acetate (catalyst) or dilute NaOH
Step-by-Step Methodology:
-
Ozonolysis (Ring Opening):
-
Dissolve the cyclohexene substrate (1.0 equiv) in anhydrous
at -78°C. -
Bubble
through the solution until a persistent blue color is observed (indicating saturation). -
Purge with
to remove excess ozone. -
Add DMS (5.0 equiv) slowly at -78°C and allow the mixture to warm to room temperature (RT) over 4 hours.
-
Result: Formation of a 1,6-dicarbonyl intermediate (dialdehyde or keto-aldehyde).
-
-
Intramolecular Aldol Condensation (Ring Closing):
-
Acidic Conditions (Preferred for sensitive substrates): Treat the crude dicarbonyl with 10 mol% piperidinium acetate in benzene or toluene. Reflux with a Dean-Stark trap to remove water.
-
Basic Conditions: Alternatively, treat with 1M NaOH in EtOH at 0°C for 1 hour.
-
Mechanism:[2][3][4] The enolate attacks the distal carbonyl, closing the 5-membered ring and eliminating water to form the
-unsaturated cyclopentene.
-
-
Validation:
-
Monitor disappearance of the dialdehyde peak (approx. 9.7 ppm) and appearance of the alkene proton (approx. 6.8 ppm) via 1H NMR .
-
Conclusion & Recommendation
The choice between cyclopentane and cyclohexane is a trade-off between precision and adaptability .
-
Choose Cyclohexane (C6) when: You need a rigid spacer to hold pharmacophores at a specific distance/angle (e.g., mimicking a phenyl ring) or when metabolic stability at specific axial positions is required.
-
Choose Cyclopentane (C5) when: You need to reduce lipophilicity (LogP), require a mimic for planar heterocycles (like furan/pyrrole), or when the binding pocket is narrow/flat (as seen in the
-amylase case). -
Advanced Strategy: If C5 is desired for size but is metabolically unstable, consider rigidification strategies such as the bicyclo[2.1.1]hexane scaffold, which mimics the C5 vector but locks the conformation to prevent metabolic oxidation [2].
References
-
Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor. Universiti Kebangsaan Malaysia. Retrieved from: [Link]
-
Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Chem. Sci., 2023, 14, 8295. Retrieved from: [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. J. Med. Chem. (Discusses comparative ring size SAR including C5/C6). Retrieved from: [Link]
-
Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein J. Org. Chem. 2025.[2][5] Retrieved from: [Link]
Sources
- 1. ukm.my [ukm.my]
- 2. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ring contraction in synthesis of functionalized carbocycles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01080H [pubs.rsc.org]
- 5. Compare Cyclohexane and Cyclopentane Explain the differences and similar.. [askfilo.com]
Biological Evaluation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Analogs: A Comparative Guide for Kinase Inhibitor Scaffolds
Executive Summary
The development of fragment-based kinase libraries relies heavily on the structural diversity and metabolic stability of the input scaffolds. 7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides, such as the nucleoside Q precursor (PreQ0), exhibit profound biological activities, including kinase inhibition, antiviral, and anticancer properties () [1]. However, natural ribonucleosides are highly susceptible to enzymatic cleavage by nucleoside phosphorylases in biological systems.
To circumvent this metabolic instability, researchers replace the labile oxygen atom of the ribofuranose ring with a methylene group, creating carbocyclic nucleoside analogs . Among these, (1R,2R,3S)-3-aminocyclopentane-1,2-diol and its stereoisomers act as privileged, three-dimensional scaffolds. This guide objectively compares the 3-aminocyclopentane-1,2-diol core against alternative carbocyclic scaffolds, providing drug development professionals with actionable experimental protocols, causality-driven methodologies, and biological evaluation metrics.
Comparative Analysis of Carbocyclic Scaffolds
When designing a kinase inhibitor library based on the PreQ0 core, the choice of the carbocyclic amine dictates the molecule's trajectory within the kinase ATP-binding pocket. We compare three primary alternatives:
-
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol (The Diol Core): Offers a compact, hydrophilic vector. The cis-diol moiety mimics the ribose 2',3'-hydroxyls, engaging in crucial hydrogen bonding with the kinase hinge region. It provides an optimal balance of polarity and membrane permeability.
-
(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol (The Triol Core): Introduces an additional hydroxyl group, increasing polarity and altering the hydrogen-bond donor/acceptor profile. While it mimics more complex sugars, its high polarity can hinder cellular penetration.
-
3-Arylcyclohexylamines (The Cyclohexyl Core): Replaces the flat cyclopentane with a bulkier, chair-conformation cyclohexyl ring. This scaffold pushes the aryl group deep into hydrophobic sub-pockets, favoring Type II kinase inhibition conformations.
Quantitative Scaffold Comparison
| Scaffold Type | Stereochemical Complexity | Synthetic Yield (Coupling) | H-Bond Donor/Acceptor Ratio | Kinase Pocket Fit Profile | Metabolic Stability |
| 3-Aminocyclopentane-1,2-diol | Moderate (3 stereocenters) | High (70–84%) | 3 / 4 | Mimics natural ribose; fits standard ATP hinge | Excellent (Phosphorylase resistant) |
| 4-Aminocyclopentane-1,2,3-triol | High (4 stereocenters) | Moderate (40–60%) | 4 / 5 | High polarity; requires solvent-exposed pocket | Excellent |
| 3-Arylcyclohexylamines | Low (2 stereocenters) | High (80–90%) | 1 / 1 | Bulky; targets hydrophobic back-pockets | High |
Data synthesized from comparative coupling efficiencies of chiral amines with halo-purine intermediates () [1].
Workflow Visualization
Workflow for the convergent synthesis of carbocyclic PreQ0 kinase inhibitors.
Experimental Methodology: Self-Validating Protocol
Expertise & Causality: Direct coupling of unprotected aminocyclopentanediols with halo-purines at high temperatures (e.g., 130 °C) invariably leads to complex reaction mixtures and dismal yields (<10%). This occurs because the nucleophilic hydroxyl groups compete with the amine, leading to unwanted O-alkylation side products.
To establish a self-validating and high-yielding protocol, the hydroxyl groups must be transiently protected. We select benzoate esters over standard acetates because benzoates impart strong UV absorbance (facilitating TLC and HPLC tracking) and can be cleanly cleaved under the same basic conditions used to deprotect the purine core, enabling an efficient one-pot global deprotection () [1].
Step-by-Step Protocol
Step 1: Protection of the Diol Core
-
Action: Dissolve (1R,2R,3S)-3-aminocyclopentane-1,2-diol in anhydrous pyridine. Add benzoyl chloride (BzCl) dropwise at 0 °C, then allow warming to room temperature.
-
Validation: Monitor via UV-TLC (254 nm). The appearance of a strongly UV-active spot with a higher Rf value confirms perbenzoylation.
-
Result: Yields the hydroxy-protected dibenzoate intermediate (typically >80% yield).
Step 2: Convergent Coupling
-
Action: In a sealed tube, combine the dibenzoate amine (1.2 eq) and the PreQ0-derived chloro-intermediate (1.0 eq) in n-butanol (n-BuOH). Add triethylamine (Et3N, 2.0 eq) as an acid scavenger.
-
Conditions: Heat to 130 °C for 16 hours.
-
Causality: n-BuOH is chosen for its high boiling point, allowing the necessary thermal energy to drive the nucleophilic aromatic substitution (SNAr) on the deactivated 7-deazapurine ring without boiling off the solvent.
Step 3: One-Pot Global Deprotection
-
Action: To the crude coupling mixture, add a solution of KOH in n-BuOH/EtOH. Heat at 80 °C for 16 hours.
-
Validation: LC-MS analysis acts as a self-validating checkpoint. The spectra should show the disappearance of the benzoylated mass and the emergence of the fully deprotected carbocyclic nucleoside mass.
-
Result: Cleaves both the benzoate groups from the cyclopentane ring and any pivalamide protecting groups on the purine base simultaneously, yielding the final analog.
Biological Evaluation & Kinase Profiling
Once synthesized, the (1R,2R,3S)-3-aminocyclopentane-1,2-diol analogs are subjected to biological evaluation. The primary assay is a radiometric or fluorescence-based kinase inhibition panel (e.g., assessing against a panel of >50 human kinases).
Because these analogs adhere to the "2-0" rule of kinase-likeness—containing a heterocyclic core capable of 2 hydrogen bonds with the hinge region and 0 violations of steric constraints—they frequently exhibit potent IC50 values in the low micromolar to nanomolar range. The cyclopentane diol specifically enhances water solubility and cellular permeability compared to the highly polar triol analogs, making it the superior candidate for in vivo pharmacokinetic profiling and downstream drug development () [2].
References
-
Title: Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) Source: Beilstein Journal of Organic Chemistry, 2014, 10, 1333–1338. URL: [Link]
-
Title: Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers Source: The Journal of Organic Chemistry, 1985, 50(22), 4399–4402. URL: [Link]
X-Ray Crystallography of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Derivatives: A Comparison Guide to Absolute Configuration Strategies
Introduction: The Stereochemical Challenge
The (1R,2R,3S)-3-Aminocyclopentane-1,2-diol scaffold is a critical structural core in the development of carbocyclic nucleoside analogues. By replacing the labile oxygen of a standard ribose ring with a methylene group, these derivatives exhibit enhanced metabolic stability against host phosphorylases while acting as a highly effective pseudo-ribose conformational mimic[1].
However, validating the precise (1R,2R,3S) stereochemistry and the pseudo C5′-OH orientation is a major regulatory and scientific hurdle in antiviral drug development. While Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for assigning absolute configuration[2], this specific light-atom scaffold (containing only C, H, N, and O) lacks the inherent anomalous scattering power required for unambiguous stereochemical assignment using standard laboratory X-ray sources.
As a Senior Application Scientist, I have evaluated the three primary methodologies used to overcome this limitation: Heavy-Atom Derivatization (p-Bromobenzoylation) , Direct Hydrochloride Salt Formation , and Macromolecular Co-Crystallization . This guide objectively compares these approaches, providing the causality behind the experimental choices and self-validating protocols to ensure data integrity.
Comparative Analysis of Crystallization & Derivatization Strategies
The determination of absolute configuration relies on Bijvoet differences—slight variations in the intensities of Friedel opposite reflections (
Table 1: Performance Comparison of Absolute Structure Determination Methods
| Parameter | Product A: p-Bromobenzoyl Derivatization | Product B: Direct HCl Salt Crystallization | Product C: Protein-Ligand Co-Crystallization |
| Primary Mechanism | Covalent attachment of Br (Strong anomalous scatterer) | Ionic pairing with Cl (Moderate anomalous scatterer) | Molecular replacement via known protein chirality |
| Ideal X-Ray Source | Mo-Kα (0.7107 Å) or Cu-Kα | Cu-Kα (1.5418 Å) Strictly Required | Synchrotron (0.9795 Å) |
| Flack Parameter Accuracy | Excellent (~0.01 ± 0.005) | Good (~0.04 ± 0.02) | N/A (Relies on protein phases) |
| Conformational Fidelity | Low (Bulky ester/amide alters native pucker) | High (Preserves native pseudo-ribose geometry) | Highest (Reveals bioactive conformation) |
| Synthetic Overhead | High (Requires coupling & purification) | Low (Simple acid-base reaction) | Very High (Requires target protein expression) |
Causality & Expert Insights
-
Why p-Bromobenzoylation? For laboratories equipped only with Molybdenum (Mo-Kα) sources, light atoms produce negligible anomalous dispersion. Introducing a bromine atom (
for Mo-Kα) artificially inflates the Bijvoet differences, driving the Flack parameter standard uncertainty down. This is a historically proven, fail-safe method for definitive stereochemical assignment[3]. -
Why Direct HCl Salt Formation? If a Copper (Cu-Kα) source is available, the chlorine atom in an HCl salt provides sufficient anomalous signal (
for Cu-Kα) to determine the absolute configuration without covalent modification. This is crucial when you need to observe the unperturbed hydrogen-bonding network of the 1,2-diol system.
Mandatory Visualization: Decision Workflow
Figure 1: Decision matrix for selecting X-ray crystallography strategies for aminocyclopentanediols.
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps prior to the time-intensive crystallization phase.
Protocol A: p-Bromobenzoylation & Vapor Diffusion Crystallization
Optimal for Mo-Kα sources and highly soluble liquid/oil derivatives.
-
Derivatization Reaction: Dissolve 50 mg of the (1R,2R,3S)-3-Aminocyclopentane-1,2-diol derivative in 2 mL of anhydrous Dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (TEA) followed by 1.1 equivalents of p-Bromobenzoyl chloride. Stir at 0°C for 2 hours.
-
Self-Validation (Reaction Completion): Quench an aliquot with water and analyze via LC-MS. Confirm the disappearance of the starting material and the presence of the characteristic 1:1 isotopic bromine doublet (
and ) for the product. -
Purification: Wash the organic layer with 1M HCl, saturated
, and brine. Dry over and concentrate. Purify via flash chromatography (Silica, Hexane/Ethyl Acetate). -
Crystallization Setup (Vapor Diffusion): Dissolve 10 mg of the purified derivative in a minimum volume (approx. 100 µL) of Ethyl Acetate in a 1-dram inner vial.
-
Equilibration: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of Hexanes (antisolvent). Seal the outer vial tightly with a PTFE-lined cap. Allow vapor equilibration at 20°C for 48–72 hours until block-like single crystals form.
Protocol B: Direct HCl Salt Formation & Controlled Evaporation
Optimal for Cu-Kα sources to preserve native pseudo-ribose conformation.
-
Salt Formation: Dissolve 30 mg of the free base derivative in 1 mL of anhydrous Methanol. Dropwise, add 1.0 M HCl in Diethyl Ether until the solution reaches pH 3 (monitor via spotting on pH paper).
-
Self-Validation (Salt Confirmation): Evaporate a 50 µL aliquot to dryness and analyze via
-NMR (in or ). Confirm salt formation by observing the downfield shift of the proton alpha to the amine group compared to the free base. -
Crystallization Setup: Evaporate the bulk solution to a solid. Redissolve the salt in a 1:1 mixture of Methanol and Isopropanol to a final concentration of 20 mg/mL.
-
Controlled Evaporation: Transfer to a clean vial. Cap the vial and puncture the septum with a single 20-gauge needle. Causality: Restricting the evaporation rate prevents rapid supersaturation, which leads to twinned or microcrystalline powders rather than diffraction-quality single crystals.
-
Incubation: Incubate undisturbed at 4°C for 7–14 days.
References
- Source: acs.
- Source: acs.
- Revised absolute configuration of mitomycin C. X-ray analysis of 1-N-(p-bromobenzoyl)
Sources
High-Resolution Purity Assessment of Synthetic (1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A Comparative Analytical Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating highly polar, low-molecular-weight chiral scaffolds. The compound (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a critical building block for carbocyclic nucleoside analogues (such as PreQ0 derivatives and antiviral agents) [1].
Assessing the purity of this specific stereoisomer presents a unique challenge: it lacks a native UV chromophore, elutes in the void volume of standard reverse-phase columns, and is prone to rapid proton exchange in NMR solvents. To establish a robust, audit-proof purity profile, we cannot rely on a single technique. Instead, we must compare and deploy orthogonal analytical alternatives. This guide objectively compares the performance of Chiral HPLC, Quantitative NMR (qNMR), and GC-MS, providing the causality behind each experimental choice and self-validating protocols for immediate laboratory implementation.
The Analytical Challenge & Causality of Method Selection
The chemical synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol typically yields trace amounts of diastereomers (due to incomplete stereocontrol during epoxidation/ring-opening) and enantiomers (the 1S,2S,3R isomer).
Direct analysis of the native diol is analytically hostile. The high polarity of the 1,2-diol and the amine group leads to severe peak tailing in chromatography and broad, unresolved multiplets in
-
Volatility/Solubility Enhancement: Eliminates hydrogen bonding, allowing for sharp chromatographic peaks.
-
Chromophore Introduction: Benzoylation provides the necessary
interactions for UV detection and chiral stationary phase (CSP) recognition[2]. -
Conformational Locking: Rigidifies the cyclopentane ring, sharpening NMR coupling constants (
-values) for precise diastereomer identification.
Derivatization pathways utilizing BzCl for HPLC/NMR and BSTFA for GC-MS analysis.
Comparative Performance of Analytical Alternatives
To objectively assess the purity of the synthetic batch, we compare three primary analytical methodologies. No single method provides a complete picture; their integration forms a self-validating system.
Table 1: Performance Comparison of Analytical Methodologies
| Analytical Method | Primary Target | Sensitivity (LOD) | Resolution ( | Analysis Time | Causality for Selection |
| Chiral HPLC (UV) | Enantiomeric Excess (ee) | 0.05% | > 2.0 | 20-30 min | Amylose-based CSPs provide the specific steric cavities required to separate the 1R,2R,3S and 1S,2S,3R enantiomers. |
| Diastereomeric Ratio (dr) | 1.0 - 2.0% | N/A ( | 5-10 min | Direct proportionality of signal to nucleus count allows absolute quantitation without calibration curves. | |
| GC-MS (Derivatized) | Chemical Impurities | 0.01% | > 3.0 | 15-25 min | High thermal volatility of TMS-derivatives allows detection of trace synthetic byproducts and residual solvents. |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives/negatives are caught before data integration.
Protocol A: Diastereomeric Purity via H-qNMR
This protocol utilizes benzoylation to shift the carbinolic protons into an uncluttered spectral region, allowing for accurate integration of diastereomeric impurities [1].
Step 1: Derivatization
-
Dissolve 50 mg of the crude synthetic (1R,2R,3S)-3-Aminocyclopentane-1,2-diol in 2 mL of anhydrous pyridine.
-
Add 3.5 equivalents of Benzoyl Chloride (BzCl) dropwise at 0 °C.
-
Causality: The low temperature prevents exothermic degradation and minimizes side-reactions at the amine center. Stir for 12 hours, quench with water, and extract with EtOAc.
Step 2: qNMR Sample Preparation (The Self-Validating Step)
-
Weigh exactly 15.0 mg of the derivatized product and 5.0 mg of a Certified Reference Material (CRM) internal standard (e.g., 1,3,5-Trimethoxybenzene) into a vial using a microbalance.
-
Dissolve in 0.6 mL of CDCl
. -
Validation Check: The use of the CRM ensures mass balance. If the calculated purity is drastically lower than the chromatographic purity, it indicates the presence of "invisible" polymeric impurities or inorganic salts.
Step 3: Acquisition & Analysis
-
Acquire a
H-NMR spectrum (minimum 400 MHz, relaxation delay > 5 seconds to ensure complete relaxation of all protons). -
Integrate the distinct carbinolic proton signals (typically between 5.0–6.0 ppm). The cis/trans relationships of the cyclopentane ring protons will yield distinct
-values, confirming the (1R,2R,3S) relative stereochemistry.
Protocol B: Enantiomeric Excess (ee) via Chiral HPLC
While NMR confirms the relative stereochemistry, Chiral HPLC is mandatory to prove absolute enantiomeric purity.
Step 1: System Suitability & Racemate Validation
-
Self-Validation: Before injecting the synthetic sample, inject a synthesized racemic mixture (1RS, 2RS, 3SR) of the benzoylated derivative.
-
Adjust the mobile phase (e.g., Hexane/Isopropanol 85:15) until the two enantiomer peaks achieve a resolution (
) of . If the racemate does not split into two equal-area peaks, the column chemistry is incompatible, and the run is invalidated.
Step 2: Sample Analysis
-
Inject 10
L of the derivatized synthetic sample (1 mg/mL in mobile phase). -
Monitor UV absorbance at 254 nm.
-
Calculate the enantiomeric excess:
.
Orthogonal Data Synthesis Workflow
To confidently release a synthetic batch of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol for downstream drug development, data from the aforementioned protocols must be synthesized. Relying solely on HPLC might miss diastereomers that co-elute, while relying solely on NMR might miss trace enantiomers below the 1% LOD.
Orthogonal analytical workflow for comprehensive purity assessment of the synthetic diol.
By structuring your analytical pipeline to require agreement across all three orthogonal methods, you establish a mathematically and chemically rigorous defense of your compound's purity profile.
References
-
Llona-Minguez, S., & Mackay, S. P. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1333–1338. URL:[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (1R,2R,3S)-3-Aminocyclopentane-1,2-diol
This document provides essential safety protocols and operational guidance for the handling and disposal of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol. As drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle, backed by robust safety procedures. This guide is structured to provide not just procedural steps, but the scientific rationale behind them.
Hazard Assessment: Understanding the Compound
While comprehensive toxicological data for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is not thoroughly established, the known hazards associated with structurally similar aminocyclopentane derivatives provide a strong basis for a cautious approach.[1][2][3] The primary anticipated risks are:
-
Skin Irritation (H315): The compound may cause skin irritation upon direct contact.[4][5][6]
-
Serious Eye Irritation (H319): Contact with the eyes is likely to cause serious irritation.[4][5][6]
-
Respiratory Irritation (H335): As a solid, the compound can form dust, which may cause respiratory tract irritation if inhaled.[2][4][5]
-
Potential for Harm: It may be harmful if inhaled, ingested, or absorbed through the skin.[1][3][4]
Given the incomplete toxicological profile, this compound must be handled as if it were hazardous, applying the principles of As Low As Reasonably Practicable (ALARP) for exposure.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is critical to understand the hierarchy of controls. PPE is the last line of defense.[7] The most effective safety measures are those that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For handling (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, Engineering Controls are the most critical step.
Core Protective Measures & Handling Protocol
Engineering Controls: Your Primary Shield
All handling of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol in its solid form or in volatile solutions must be performed within a certified chemical fume hood.[1][4][6] This is non-negotiable. The fume hood's primary function is to capture and exhaust dusts, vapors, and aerosols, preventing them from entering the laboratory environment and your breathing zone.
Causality: The primary inhalation risk stems from the compound's potential to form airborne dust particles.[2][4] A fume hood provides localized exhaust ventilation, directly addressing this hazard at the source.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety goggles & face shield | Chemical-resistant gloves (Nitrile) | Full-length lab coat | Required only if fume hood fails or for large spills |
| Preparing Solutions | Safety goggles | Chemical-resistant gloves (Nitrile) | Full-length lab coat | Not required inside a fume hood |
| Cleaning & Maintenance | Safety goggles & face shield | Heavy-duty rubber gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator (N95 minimum) |
Step-by-Step PPE Selection & Use:
-
Eye and Face Protection:
-
Requirement: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4] Standard safety glasses with side shields are inadequate as they do not protect against splashes or fine dust.
-
Rationale: The potential for serious eye irritation necessitates a complete seal around the eyes.[4][5][6] For tasks with a higher splash risk, such as transferring solutions or cleaning spills, a face shield should be worn in addition to safety goggles.[7]
-
-
Skin and Body Protection:
-
Gloves: Wear compatible chemical-resistant gloves, such as nitrile rubber.[1] Inspect gloves for any signs of degradation or puncture before each use.[8] Remove gloves using a technique that avoids skin contamination and wash hands thoroughly with soap and water after handling the compound.[9]
-
Lab Coat: A clean, full-length laboratory coat is mandatory to protect skin and personal clothing from contamination.[1]
-
-
Respiratory Protection:
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is not typically required. The engineering control is sufficient.
-
Non-Routine & Emergency Operations: For situations where dust or aerosols may not be adequately controlled (e.g., a large spill, cleaning equipment outside a hood), a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is necessary.[1][2] It is crucial to note that surgical masks provide no protection from chemical dusts or vapors.[7]
-
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures that safety is integrated into the experimental process.
Caption: A standard workflow for safely handling the chemical from preparation to disposal.
Disposal Plan: Waste Management Protocol
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, including excess solid, contaminated gloves, weigh paper, and pipette tips, must be treated as hazardous waste.[10]
-
Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4][6] The label must include the words "Hazardous Waste" and the full chemical name.[10]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]
-
Final Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[10] Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[2][10]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE (including respiratory protection for large spills), contain the spill.
-
Gently sweep up solid material, avoiding dust creation.[2][4] Place into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and decontaminate.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][4]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3]
In all cases of exposure, show the Safety Data Sheet (SDS) for a related compound to the medical personnel.[2][4]
References
-
MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. (2018). Capot Chemical. [Link]
-
MATERIAL SAFETY DATA SHEET. (2023). CPC Biotech. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products Magazine. [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. [Link]
-
HSP 307 APPENDIX 2: MINIMUM PROTECTIVE CLOTHING REQUIRED FOR POSSIBLE CHEMICAL CONTACT1. (2019). Shintech. [Link]
-
SAFETY DATA SHEET. (2009). Fisher Scientific. [Link]
-
4-Aminocyclopentane-1,3-diol. (n.d.). PubChem. [Link]
-
4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. capotchem.com [capotchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.ca [fishersci.ca]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
